4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-amino-3-(2,6-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-4-3-5-7(2)8(6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOAXWBYZFHOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352964 | |
| Record name | 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide | |
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Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71058-35-0 | |
| Record name | N-(2,6-Dimethylphenyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71058-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(2,6-dimethylphenyl)thiourea | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document details a robust synthetic protocol, outlines a thorough characterization workflow using modern analytical techniques, and discusses the potential applications of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Significance of the Thiosemicarbazide Scaffold
The thiosemicarbazide moiety, characterized by the N-N-C(=S)-N backbone, is a versatile pharmacophore in drug design. Its derivatives have demonstrated a remarkable range of biological activities, which is often attributed to their ability to chelate with metal ions and interact with various biological targets.[3] The introduction of an aryl substituent at the N-4 position, as in this compound, allows for the fine-tuning of the molecule's lipophilicity and steric properties, which can significantly influence its biological efficacy and selectivity. The 2,6-dimethylphenyl group, in particular, introduces steric hindrance that can impact the molecule's conformational flexibility and its interactions with target proteins.
This guide will first elucidate the chemical synthesis of this compound, followed by a detailed exploration of its structural and spectroscopic characterization.
Synthesis of this compound
The synthesis of 4-aryl-3-thiosemicarbazides is a well-established and efficient process, typically achieved through the nucleophilic addition of hydrazine hydrate to an appropriate aryl isothiocyanate.[4] This one-step reaction is generally high-yielding and produces a product of good purity after recrystallization.
Synthetic Pathway
The synthesis of this compound proceeds via the reaction of 2,6-dimethylphenyl isothiocyanate with hydrazine hydrate.
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
2,6-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate
-
Absolute ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylphenyl isothiocyanate (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (1.1 equivalents) dropwise with continuous stirring at room temperature.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from ethanol to obtain a crystalline solid.[4][5][6][7]
-
Dry the purified product under vacuum.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed for this purpose.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃N₃S |
| Molecular Weight | 195.28 g/mol [8][9] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 225 °C (decomposes)[9] |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol and methanol |
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic methods.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3100 | N-H stretching | Amine and Amide (NH, NH₂) |
| 3100-3000 | Aromatic C-H stretching | 2,6-Dimethylphenyl ring |
| 2980-2850 | Aliphatic C-H stretching | Methyl groups (CH₃) |
| 1600-1500 | N-H bending | Amine and Amide (NH, NH₂) |
| ~1580 | C=C stretching | Aromatic ring |
| ~1250 | C=S stretching (Thione) | Thiosemicarbazide core |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.[10][11][12][13][14]
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
¹H NMR Spectroscopy (DMSO-d₆):
A representative ¹H NMR spectrum of this compound in DMSO-d₆ is available in the SpectraBase database.[15] The expected chemical shifts are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | Singlet | 1H | NH proton (thioamide) |
| ~7.0 - 7.2 | Multiplet | 3H | Aromatic protons (phenyl ring) |
| ~4.5 - 5.0 | Broad Singlet | 2H | NH₂ protons |
| ~2.2 | Singlet | 6H | Methyl protons (2 x CH₃) |
Note: The chemical shifts of the NH and NH₂ protons can be broad and may shift depending on the concentration and temperature.[16][17][18][19][20]
¹³C NMR Spectroscopy (DMSO-d₆):
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Expected ¹³C NMR Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=S (Thione carbon) |
| ~135-140 | Quaternary aromatic carbons (C-2, C-6) |
| ~125-130 | Aromatic carbons (CH) |
| ~18 | Methyl carbons (CH₃) |
Note: These are approximate chemical shifts based on related structures.[21][22][23][24]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 195, corresponding to the molecular weight of the compound.
-
Major Fragmentation Peaks: Fragmentation may occur at the N-N bond and the bond between the phenyl ring and the nitrogen atom. Expected fragments would correspond to the 2,6-dimethylphenyl group and the thiosemicarbazide moiety.[25][26]
Characterization Workflow
Caption: A streamlined workflow for the characterization of the synthesized compound.
Potential Applications and Future Directions
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, are subjects of intense research in drug discovery.[27][28] The title compound, this compound, serves as a valuable intermediate for the synthesis of a library of novel thiosemicarbazones with potential therapeutic applications.
-
Anticancer Activity: Many thiosemicarbazones have shown potent anticancer activity through various mechanisms, including the inhibition of ribonucleotide reductase and topoisomerase II, and the induction of apoptosis.
-
Antimicrobial and Antiviral Activity: The thiosemicarbazide scaffold is present in several compounds with demonstrated activity against a range of bacteria, fungi, and viruses.
-
Antiparasitic Agents: Thiosemicarbazides and their derivatives have been investigated for their efficacy against parasites such as Trypanosoma cruzi and Plasmodium falciparum.
Future research could focus on the synthesis of a series of thiosemicarbazones derived from this compound and their screening for various biological activities. Structure-activity relationship (SAR) studies could then be conducted to optimize the lead compounds for improved potency and selectivity.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The straightforward synthetic route and the comprehensive characterization protocol outlined herein will be valuable for researchers in organic and medicinal chemistry. The potential of this compound as a building block for the development of new therapeutic agents underscores the importance of continued research in this area.
References
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- Kumar, A., Mishra, R., Mazumder, A., & Mazumder, R. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1959-1974.
- Fatondji, H. R., Gbaguidi, F., et al. (2011). Synthesis, characterization and trypanocidal activity of some aromatic thiosemicarbazones and their 1,3,4-thiadiazolines derivatives. Journal of Chemical and Pharmaceutical Research, 3(2), 735-743.
- Plech, T., Wujec, M., Siwek, A., et al. (2012). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. European Journal of Medicinal Chemistry, 47, 580-586.
- Waghmare, R., Lokhande, R., & Tarade, A. (2017). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY THIOSERMICARBAZIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 536-551.
- Molla, M. E., Abser, M. N., & Islam, M. M. (2013). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Journal of Applicable Chemistry, 2(4), 846-854.
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University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Hossain, M. S., Zakaria, C. M., & Zahan, M. K. E. (2019). IR spectra of thiosemicarbazide. ResearchGate. Retrieved from [Link]
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2020). Egyptian Journal of Chemistry, 63(11), 4429-4441.
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Wiley-VCH GmbH. (n.d.). This compound - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]
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ResearchGate. (n.d.). Representative 13 C-NMR spectrum of compound (3). Retrieved from [Link]
- Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 334-343.
- Al-Amiery, A. A., et al. (2019). Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. Journal of Physics: Conference Series, 1234, 012064.
- Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand. (2023). Molbank, 2023(4), M1781.
- United States Patent US2657234A. (1953).
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- ACS Omega. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46), 30065–30081.
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Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 334-343.
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
- Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8683–8692.
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Spectroscopic Analysis of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Executive Summary
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide is a molecule of significant interest within medicinal chemistry, belonging to the versatile thiosemicarbazide class of compounds known for a wide spectrum of biological activities.[1][2] The unique structural feature of this analog is the 2,6-dimethylphenyl substituent, which introduces steric hindrance that can profoundly influence its conformational preferences, receptor binding, and metabolic stability. Accurate and comprehensive structural verification is the bedrock of any drug discovery campaign. This guide provides an in-depth framework for the definitive spectroscopic analysis of this compound, detailing the theoretical basis, experimental protocols, and data interpretation for Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction: The Significance of Substituted Thiosemicarbazides
Thiosemicarbazides and their derivatives, thiosemicarbazones, are privileged scaffolds in drug development, exhibiting a remarkable range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[3][4] Their biological activity is often attributed to their ability to chelate metal ions essential for enzymatic function or to interact with biological targets through hydrogen bonding and other non-covalent interactions.[5][6]
The title compound, this compound (Molecular Formula: C₉H₁₃N₃S, Molecular Weight: 195.28 g/mol [7]), incorporates a sterically demanding 2,6-dimethylphenyl group. This substitution is a deliberate design element intended to modulate the molecule's physicochemical properties. The methyl groups can restrict rotation around the N-aryl bond, locking the molecule into specific conformations that may enhance binding affinity for a target protein or protect it from metabolic degradation. Therefore, unambiguous confirmation of its structure and purity through rigorous spectroscopic analysis is a critical prerequisite for its use in biological assays and further development.
Synthesis and Purification
The synthesis of 4-aryl-3-thiosemicarbazides is typically achieved through a reliable and efficient nucleophilic addition reaction between the corresponding aryl isothiocyanate and hydrazine hydrate.[8] The causality behind this choice is the high reactivity of the electrophilic carbon atom in the isothiocyanate group towards the nucleophilic hydrazine.
Experimental Protocol: Synthesis
-
Reagent Preparation: Prepare a solution of hydrazine hydrate (1.0 equivalent) in ethanol (approx. 5 mL per mmol). In a separate flask, dissolve 2,6-dimethylphenyl isothiocyanate (1.0 equivalent) in ethanol (approx. 5 mL per mmol).
-
Reaction: While stirring vigorously in an ice bath (0-5 °C), add the 2,6-dimethylphenyl isothiocyanate solution dropwise to the hydrazine hydrate solution. The controlled temperature is crucial to manage the exothermic nature of the reaction.
-
Precipitation: Upon addition, a white solid precipitate of this compound typically forms. Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold ethanol to remove any unreacted starting materials. For high-purity material required for biological testing, recrystallization from a suitable solvent like ethanol is recommended.
-
Drying: Dry the purified product under vacuum to yield a white crystalline solid.
Caption: Workflow for the synthesis of the title compound.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is essential to confirm the presence of N-H, C=S, and aromatic C-H/C=C bonds, which are the defining features of its structure.
Experimental Protocol: FT-IR
-
Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) method. Place a small amount (1-2 mg) of the dried, crystalline compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric (CO₂, H₂O) interference.
Data Interpretation
The FT-IR spectrum provides a unique fingerprint of the molecule. Key vibrational bands are assigned based on established correlation tables and data from similar compounds.[9][10][11]
-
N-H Stretching: The molecule contains both a primary amine (-NH₂) and a secondary amide-like (-NH-) group. These typically appear as multiple sharp or broad bands in the 3100–3400 cm⁻¹ region. The broadening is often indicative of hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear in the 2850–3000 cm⁻¹ range.
-
C=C Stretching: Aromatic ring skeletal vibrations typically produce several sharp bands in the 1450–1600 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600–1650 cm⁻¹.
-
C=S Stretching: The thiocarbonyl (C=S) or "thione" stretch is a critical diagnostic peak. It is generally weaker than a C=O stretch and is found in the 1200–1300 cm⁻¹ region.[12] Its exact position is sensitive to the electronic and steric environment.
Data Summary: FT-IR
| Wavenumber Range (cm⁻¹) | Assignment | Expected Appearance |
| 3100 – 3400 | N-H Stretching (Amine & Amide) | Multiple sharp/broad bands |
| 3000 – 3100 | Aromatic C-H Stretching | Sharp, medium intensity |
| 2850 – 3000 | Aliphatic C-H Stretching (Methyl) | Sharp, medium intensity |
| 1450 – 1600 | Aromatic C=C Skeletal Vibrations | Multiple sharp bands |
| 1200 – 1300 | C=S Stretching (Thione) | Medium to strong band |
NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural assignment can be made. For this molecule, NMR confirms the substitution pattern on the phenyl ring and the connectivity of the thiosemicarbazide chain.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6–0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its ability to form hydrogen bonds with the sample's N-H protons slows down their chemical exchange, allowing them to be observed as distinct, and often broad, signals in the ¹H NMR spectrum.[13]
-
Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Data Interpretation: ¹H NMR
The ¹H NMR spectrum provides a wealth of information. Based on data for the title compound, the following signals are expected[13]:
-
Aromatic Protons (H-Ar): The three protons on the 2,6-dimethylphenyl ring will appear in the aromatic region (~7.0-7.5 ppm). Due to the symmetrical substitution, the two meta-protons will be chemically equivalent, and the para-proton will be unique, likely resulting in a complex multiplet pattern (often appearing as a triplet for the para-H and a doublet for the meta-H).
-
Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent due to rotation around the C-N bond. They will appear as a sharp singlet, integrating to 6 protons, in the upfield region (~2.1-2.3 ppm).
-
N-H Protons: Three distinct N-H signals are expected, all appearing as broad singlets due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
-
-NH-Ar: The proton attached to the nitrogen bonded to the ring (~9.0-9.5 ppm).
-
-NH-NH₂: The central proton of the hydrazine unit (~8.0-8.5 ppm).
-
-NH₂: The two protons of the terminal amino group (~4.5-5.5 ppm), integrating to 2 protons.
-
Data Interpretation: ¹³C NMR
The ¹³C NMR spectrum confirms the carbon skeleton.
-
Thiocarbonyl Carbon (C=S): This is the most diagnostic signal, appearing significantly downfield in the range of 175–185 ppm due to the deshielding effect of the sulfur atom.[10][14]
-
Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry:
-
C-ipso (C-N): ~135-140 ppm.
-
C-ortho (C-CH₃): ~130-135 ppm.
-
C-meta (C-H): ~128-130 ppm.
-
C-para (C-H): ~125-128 ppm.
-
-
Methyl Carbons (-CH₃): A single signal in the upfield aliphatic region (~18-22 ppm) confirms the equivalence of the two methyl groups.
Data Summary: NMR (in DMSO-d₆)
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ¹H | -NH-Ar | ~9.0 – 9.5 | Broad s | 1H |
| ¹H | -NH-NH₂ | ~8.0 – 8.5 | Broad s | 1H |
| ¹H | Aromatic-H | ~7.0 – 7.5 | m | 3H |
| ¹H | -NH₂ | ~4.5 – 5.5 | Broad s | 2H |
| ¹H | -CH₃ | ~2.1 – 2.3 | s | 6H |
| ¹³C | C=S | ~175 – 185 | s | - |
| ¹³C | Aromatic Carbons | ~125 – 140 | s | - |
| ¹³C | -CH₃ | ~18 – 22 | s | - |
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl ring and the thiourea moiety (-NH-C(=S)-NH-). This analysis is useful for quantitative measurements (e.g., using the Beer-Lambert law) and for monitoring reactions.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent, such as methanol or ethanol.
-
Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference blank.
Data Interpretation
The UV-Vis spectrum is expected to show two main absorption bands:
-
π → π* Transition: A high-intensity absorption band, typically below 250 nm, arising from electronic transitions within the aromatic phenyl ring.
-
n → π* Transition: A lower-intensity absorption band at a longer wavelength, typically between 280–320 nm, associated with the promotion of a non-bonding electron (from N or S) to an anti-bonding π* orbital of the C=S group.[12][15]
Integrated Spectroscopic Workflow
The definitive characterization of this compound relies on the synergistic interpretation of data from all spectroscopic techniques. This integrated approach provides a self-validating system for structural confirmation.
Caption: Integrated workflow for spectroscopic structural verification.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. FT-IR confirms the presence of key functional groups, UV-Vis identifies the electronic chromophores, and NMR spectroscopy provides the definitive map of the molecular framework. By following the detailed protocols and interpretation guidelines presented in this guide, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this promising compound, establishing a solid foundation for subsequent biological and pharmacological investigations.
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Kumar, A., Mishra, R., Mazumder, A., Mazumder, R., & Kumar, A. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. Asian Journal of Chemistry, 33(9), 1957-1975. [Link][1][16]
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Asif, M. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(3), 857–866. [Link][17]
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Damena, T., & Abdisa, T. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry, Section B, 3(3), 243-270. [Link][3]
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Kumar, D., & Kumar, N. (2022). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Bioorganic Chemistry, 128, 106093. [Link][2]
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Mohamed, S. A., & El-Sonbati, A. Z. (2018). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 34(2), 896-902. [Link][5]
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Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2017). An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. Journal of Chemistry, 2017, 8535802. [Link][9]
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Shoukat, W., Shoukat, M. N., Hussain, S., Masood, M., Saeed, R., & Nazeer, M. N. (2022). An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. Central Asian Journal of Medical and Natural Science, 3(5), 416-423. [Link][18]
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El-Shazly, R. M., Al-Jahdali, M., & El-Gamil, M. M. (2006). Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Journal of Coordination Chemistry, 59(8), 845-859. [Link][6]
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Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. [Link][10]
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Khan, I., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46), 29949–29961. [Link][12][19]
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Sharma, K., et al. (2022). Representative 13 C-NMR spectrum of compound (3). ResearchGate. [Link][20]
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Pitucha, M., et al. (2025). Synthesis, in silico and in vitro studies and FTIR microspectroscopy of new thiosemicarbazide derivatives with potential antimelanoma activity. Bioorganic Chemistry. [Link][4]
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Ali, A., et al. (2025). Dimethyltin (IV) complexes of new thiosemicarbazone ligand with piperazine- 1-yimethylene moiety: Synthesis, spectral characterization and antibacterial activity. Inorganic Chemistry Communications. [Link][14]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(2,6-dimethylphenyl)-3-thiosemicarbazide. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy as applied to this molecule, offering a detailed interpretation of its spectral features. The guide outlines a standard experimental protocol for data acquisition and presents a thorough assignment of chemical shifts, multiplicities, and coupling constants. The causality behind the spectral characteristics is explained, drawing upon fundamental principles of nuclear shielding, spin-spin coupling, and the influence of molecular structure on the NMR spectrum.
Introduction: The Significance of this compound and its Spectroscopic Characterization
Thiosemicarbazides are a class of compounds recognized for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. The title compound, this compound, incorporates a sterically hindered dimethylphenyl group, which can significantly influence its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for its quality control and for studying its interactions in biological systems. This guide provides a foundational understanding of the NMR characteristics of this specific thiosemicarbazide derivative.
Fundamental Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.
-
Chemical Shift (δ) : The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. This variation, known as the chemical shift and measured in parts per million (ppm), provides information about the functional group and the electronic nature of the surrounding atoms.[1]
-
Integration : The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.
-
Spin-Spin Coupling (Multiplicity) : The magnetic field experienced by a nucleus is influenced by the spin states of neighboring nuclei, leading to the splitting of NMR signals into characteristic patterns (e.g., singlet, doublet, triplet). The pattern of this splitting, or multiplicity, reveals the number of adjacent protons.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the analysis of this compound.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its ability to form hydrogen bonds helps in observing the labile N-H protons, which might otherwise exchange too rapidly or broaden into the baseline in other solvents.[2]
-
Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[3]
-
Filtration : To remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for acquiring ¹H and ¹³C NMR spectra.
Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.
-
Spectrometer : A 300 MHz or higher field NMR spectrometer is suitable for routine analysis.
-
¹H NMR Acquisition : A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition : A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available, fully assigned spectrum for this compound is not readily found, a highly accurate prediction can be made based on the analysis of its structural components and comparison with similar compounds. The data presented below is based on spectra recorded in DMSO-d₆.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 | Singlet | 1H | N⁴-H | The N-H proton attached to the aromatic ring is expected to be a sharp singlet in DMSO-d₆. Its downfield shift is due to the deshielding effect of the aromatic ring and the thiocarbonyl group. |
| ~8.1 | Singlet | 1H | N²-H | This hydrazinic N-H proton is also expected to be a singlet. It is typically found at a slightly upfield position compared to the N⁴-H. |
| ~7.15 | Triplet | 1H | Ar-H (para) | The proton at the para position of the dimethylphenyl ring will be split by the two meta protons, resulting in a triplet. |
| ~7.05 | Doublet | 2H | Ar-H (meta) | The two equivalent meta protons will be split by the single para proton, giving a doublet. |
| ~4.5 | Broad Singlet | 2H | N¹H₂ | The terminal amino protons are often broader due to quadrupolar relaxation and exchange. They are expected to be the most upfield of the N-H protons. |
| ~2.2 | Singlet | 6H | Ar-CH₃ | The two equivalent methyl groups on the aromatic ring are not coupled to any protons and will therefore appear as a sharp singlet. |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~182 | C =S | The thiocarbonyl carbon is highly deshielded and appears significantly downfield. |
| ~136 | Ar-C (ipso, C-N) | The aromatic carbon directly attached to the nitrogen is expected in this region. |
| ~135 | Ar-C (ipso, C-CH₃) | The two equivalent aromatic carbons bearing the methyl groups will be found in this region. |
| ~128 | Ar-C (para) | The para carbon of the aromatic ring. |
| ~126 | Ar-C (meta) | The two equivalent meta carbons of the aromatic ring. |
| ~18 | Ar-C H₃ | The carbons of the two equivalent methyl groups are expected in the aliphatic region of the spectrum. |
Detailed Spectral Interpretation
The structural features of this compound give rise to a distinct NMR fingerprint.
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An In-depth Technical Guide to the Crystal Structure of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Abstract
This technical guide provides a comprehensive analysis of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this writing, this guide leverages data from closely related analogs and computational modeling to present a detailed predictive analysis of its crystal structure. We will delve into the synthesis, spectroscopic characterization, thermal stability, and computational analysis, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies and theoretical frameworks presented herein are designed to serve as a robust foundation for future empirical studies on this and similar thiosemicarbazide derivatives.
Introduction: The Significance of Thiosemicarbazides
Thiosemicarbazides are a versatile class of compounds characterized by the reactive N-N-C(=S)-N scaffold.[1] Their unique structural features, including the presence of multiple donor atoms and the thione-thiol tautomerism, make them valuable precursors for the synthesis of a wide array of heterocyclic compounds such as 1,3,4-thiadiazoles and 1,2,4-triazoles.[2][3] These resulting heterocycles are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The biological efficacy of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.[4]
The subject of this guide, this compound, incorporates a sterically hindered 2,6-dimethylphenyl group. This substitution is expected to significantly influence the molecule's conformational preferences, crystal packing, and, consequently, its physicochemical and biological properties.[5] Understanding the three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents and functional materials.
Synthesis and Crystallization
The synthesis of 4-aryl-3-thiosemicarbazides is a well-established and efficient process.[6] The primary route involves the nucleophilic addition of hydrazine hydrate to an appropriate aryl isothiocyanate.[6] For the synthesis of this compound, the reaction proceeds as follows:
Figure 1: General synthesis scheme for this compound.
Experimental Protocol: Synthesis
-
Preparation of Reactant Solutions: Prepare a solution of hydrazine hydrate (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. In a separate flask, prepare a suspension of 2,6-dimethylphenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
Reaction: While vigorously stirring and cooling the hydrazine hydrate solution in an ice bath, add the 2,6-dimethylphenyl isothiocyanate suspension dropwise.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the solid product is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol, to yield pure crystals of this compound.[6]
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray crystallography is a critical step. A common and effective method is slow evaporation:
-
Saturated Solution Preparation: Prepare a saturated solution of the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at a slightly elevated temperature.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Slow Evaporation: Transfer the clear solution to a clean vial, cover it with a perforated cap (e.g., parafilm with a few pinholes), and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Crystal Harvesting: Once well-formed crystals appear, they can be carefully harvested for analysis.
Spectroscopic and Physicochemical Characterization
A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the characteristic vibrational frequencies are expected in the following regions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretching | 3100-3400 | Amine and amide N-H vibrations |
| C-H Stretching | 2900-3100 | Aromatic and methyl C-H vibrations |
| C=S Stretching | 1200-1300 | Thione group vibration |
| C-N Stretching | 1000-1200 | Amine and amide C-N vibrations |
| Aromatic C=C | 1400-1600 | Phenyl ring skeletal vibrations |
Note: The exact positions of the peaks can be influenced by hydrogen bonding and the solid-state packing of the molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
¹H NMR: The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-H protons, the amino protons, and the methyl protons.[7] The protons of the N-H groups are typically observed as broad singlets, and their chemical shifts can be sensitive to concentration and temperature due to hydrogen bonding.[7]
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the 2,6-dimethylphenyl ring, the methyl groups, and the C=S carbon. The chemical shift of the C=S carbon is typically observed in the downfield region of the spectrum.[2]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 71058-35-0 | [1][8] |
| Molecular Formula | C₉H₁₃N₃S | [1][8] |
| Molecular Weight | 195.28 g/mol | [1][8] |
| Melting Point | 225 °C (decomposes) | [8] |
Predictive Analysis of the Crystal Structure
In the absence of a published crystal structure for this compound, we can predict its key structural features and intermolecular interactions based on the known crystal structures of analogous thiosemicarbazide and thiosemicarbazone derivatives.[9][10][11][12]
Molecular Conformation
The molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky 2,6-dimethylphenyl group and the thiosemicarbazide moiety. The thiosemicarbazide backbone is likely to be relatively planar. The orientation of the phenyl ring with respect to the thiosemicarbazide plane will be a key conformational feature.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is anticipated to be dominated by hydrogen bonding interactions. The N-H groups of the thiosemicarbazide moiety can act as hydrogen bond donors, while the sulfur atom of the thione group and the nitrogen atoms can act as hydrogen bond acceptors.
Common hydrogen bonding motifs observed in the crystal structures of related compounds include the formation of centrosymmetric dimers through N-H···S hydrogen bonds.[12] These dimers can then be further linked into chains or sheets through other hydrogen bonding interactions.
Figure 2: Predicted hydrogen bonding motifs in the crystal structure.
Computational Analysis
Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, provide valuable insights into the electronic structure and intermolecular interactions within the crystal lattice.[4][13]
Density Functional Theory (DFT)
DFT calculations can be used to:
-
Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental crystal structure data of related compounds.
-
Calculate spectroscopic properties: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to aid in spectral assignment.[9][10]
-
Analyze frontier molecular orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the chemical reactivity and electronic transitions of the molecule.[9][10]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11] The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts.
For this compound, the Hirshfeld surface analysis is expected to reveal:
-
Dominant H···H contacts: Due to the abundance of hydrogen atoms in the molecule.
-
Significant H···S/S···H and H···N/N···H contacts: Corresponding to the key hydrogen bonding interactions.
-
H···C/C···H contacts: Representing weaker van der Waals interactions.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound.[14][15]
-
TGA: The TGA curve will show the weight loss of the compound as a function of temperature. For this compound, the analysis will reveal its decomposition temperature and the number of decomposition steps.[14][15]
-
DTA/DSC: The DTA or DSC curve will show the endothermic and exothermic processes that occur as the compound is heated. This includes melting, decomposition, and any phase transitions.[5] The melting point of this compound is reported to be around 225 °C, at which it also decomposes.[8]
Figure 3: Workflow for the thermal analysis of the compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted structural properties of this compound. While a definitive crystal structure remains to be determined, the analysis of related compounds and computational modeling provides a strong foundation for understanding its molecular and supramolecular chemistry.
Future research should prioritize the growth of high-quality single crystals and the subsequent X-ray diffraction analysis to empirically validate the predictive models presented in this guide. A definitive crystal structure will be invaluable for rational drug design and the development of new materials based on this promising thiosemicarbazide scaffold. Further investigation into its biological activities, informed by its structural characteristics, will also be a crucial next step in exploring its therapeutic potential.
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de Lima, G. M., et al. (2018). Synthesis, crystal structure and Hirshfeld analysis of trans-bis{(2E)-N-phenyl-2-[(2E)-3-phenyl-2-propen-1-ylidene]hydrazinecarbothioamide}palladium(II). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazides are a class of compounds renowned for their diverse biological activities, serving as pivotal intermediates in the synthesis of various heterocyclic systems. This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide. The document delves into its synthesis, detailed spectroscopic characterization, and an exploration of its potential biological applications, with a focus on antimicrobial and anticancer activities. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering both foundational knowledge and practical experimental protocols.
Introduction
Thiosemicarbazides, characterized by the reactive N-N-C(=S)-N scaffold, have garnered significant attention in the scientific community due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The structural versatility of the thiosemicarbazide core allows for a myriad of substitutions, enabling the fine-tuning of their biological efficacy. The title compound, this compound, incorporates a sterically hindered 2,6-dimethylphenyl moiety, which is anticipated to influence its conformational preferences, reactivity, and interactions with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent.
Synthesis of this compound
The synthesis of 4-aryl-3-thiosemicarbazides is a well-established and efficient process, typically involving the nucleophilic addition of hydrazine hydrate to an appropriate aryl isothiocyanate.[3] The 2,6-dimethylphenyl isothiocyanate serves as the key precursor for the target molecule.
Experimental Protocol: Synthesis
Materials:
-
2,6-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Prepare a solution of hydrazine hydrate (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a suspension of 2,6-dimethylphenyl isothiocyanate (1 equivalent) in ethanol.
-
With vigorous stirring and cooling in an ice bath, add the suspension of 2,6-dimethylphenyl isothiocyanate dropwise to the hydrazine hydrate solution using a dropping funnel.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold water.
-
Dry the purified this compound. For enhanced purity, recrystallization from ethanol can be performed.
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential to confirm its identity, purity, and structural features. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 71058-35-0 | [4] |
| Molecular Formula | C₉H₁₃N₃S | [4] |
| Molecular Weight | 195.28 g/mol | [4] |
| Melting Point | 204 °C (Ethanol) | [4] |
| Boiling Point | 304.4 °C at 760 mmHg | [4] |
| Density | 1.228 g/cm³ | [4] |
| XLogP3 | 2.6 | [4] |
| Appearance | White solid |
Spectroscopic Analysis
Spectroscopic techniques provide detailed insights into the molecular structure of the synthesized compound.
FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3100 | N-H stretching | Amine (NH, NH₂) |
| 3100-3000 | C-H stretching (aromatic) | Phenyl ring |
| 2980-2850 | C-H stretching (aliphatic) | Methyl groups |
| ~1600 | N-H bending | Amine (NH₂) |
| 1550-1450 | C=C stretching (aromatic) | Phenyl ring |
| ~1250 | C=S stretching | Thione |
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[5]
¹H NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆): [5]
-
~9.5-10.0 ppm (s, 1H): -NH- proton.
-
~8.0-8.5 ppm (s, 2H): -NH₂ protons.
-
~7.0-7.5 ppm (m, 3H): Aromatic protons of the dimethylphenyl ring.
-
~2.2-2.4 ppm (s, 6H): Methyl (-CH₃) protons.
¹³C NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):
-
~180-185 ppm: C=S (thione) carbon.
-
~135-140 ppm: Quaternary aromatic carbons attached to methyl groups.
-
~125-130 ppm: Aromatic CH carbons.
-
~18-22 ppm: Methyl (-CH₃) carbons.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[6]
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 195.28.[4] Common fragmentation pathways for thiosemicarbazides may involve cleavage of the N-N bond and the thioamide group.
X-ray Crystallography
For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.
Method: Slow Evaporation
-
Prepare a saturated or nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Caption: Workflow for growing single crystals via slow evaporation.
Potential Biological Activities
Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities.[1] The presence of the 2,6-dimethylphenyl group in the target compound may modulate these activities.
Antimicrobial Activity
Thiosemicarbazides can act as inhibitors of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.[4]
Method: Broth Microdilution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (broth with microorganism) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
The anticancer mechanism of thiosemicarbazones, derivatives of thiosemicarbazides, is often attributed to the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.[1][7] They are also known to chelate metal ions, which can disrupt essential cellular processes.[5]
Method: MTT Assay
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Proposed mechanism of anticancer activity for thiosemicarbazide derivatives.
Conclusion
This compound is a synthetically accessible compound with a well-defined physicochemical profile. Its structural features, particularly the substituted phenyl ring, make it an interesting candidate for further investigation in the realm of medicinal chemistry. The detailed experimental protocols provided in this guide for its synthesis, characterization, and preliminary biological evaluation are intended to facilitate future research and development efforts. The potential antimicrobial and anticancer activities of this compound, and its derivatives, warrant more in-depth studies to elucidate their precise mechanisms of action and to explore their therapeutic potential.
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An In-depth Technical Guide to the Purity Assessment of Synthesized 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Foreword: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A, that mandate the identification and control of impurities in new drug substances.[1][2][3] This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of a novel synthesized compound, 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, intended for researchers, scientists, and drug development professionals. Our approach is built on the principle of orthogonality—employing multiple, independent analytical techniques to build a complete and trustworthy purity profile.
Synthesis and the Genesis of Impurities
A robust purity assessment begins with a deep understanding of the synthetic pathway, as it is the primary source of potential impurities. This compound is typically synthesized via the nucleophilic addition of hydrazine hydrate to 2,6-dimethylphenyl isothiocyanate.
The primary impurities are often predictable by-products of this reaction:
-
Starting Materials: Unreacted 2,6-dimethylphenyl isothiocyanate and residual hydrazine.
-
By-products: Symmetrically disubstituted products or products from side reactions.
-
Reagents and Solvents: Residual catalysts, reagents, or solvents used during the synthesis and purification process.[1]
-
Degradation Products: Compounds formed during storage or under specific stress conditions.
Caption: Synthesis pathway for this compound.
The Orthogonal Analytical Workflow: A Multi-Pronged Strategy
Relying on a single analytical technique is insufficient for a definitive purity statement. An orthogonal approach, using techniques that measure different physicochemical properties, is essential for a comprehensive and self-validating assessment. For instance, a chromatographic separation (like HPLC) should be complemented by spectroscopic identification (NMR, MS) and a fundamental composition analysis (Elemental Analysis).
Caption: Orthogonal workflow for comprehensive purity assessment.
Chromatographic Techniques: Separation and Quantification
Chromatography is the cornerstone of purity analysis, physically separating the main compound from its impurities.[4]
Thin-Layer Chromatography (TLC): The Rapid Qualitative Check
Expertise & Experience: TLC is an invaluable first-pass technique. It is fast, inexpensive, and provides a crucial visual assessment of the reaction's success and the complexity of the product mixture.[5][6][7][8] A single, well-defined spot is a good preliminary indicator of purity, while multiple spots immediately signal the presence of impurities.[5][6]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[6][9]
-
Spotting: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto the origin line. It is good practice to co-spot with the starting materials for direct comparison.[6]
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). The chamber should be saturated with solvent vapor. Allow the solvent front to travel up the plate.[5][7]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm) or by staining with an agent like iodine.[10]
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[6][11]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Expertise & Experience: HPLC, particularly reversed-phase HPLC (RP-HPLC), is the definitive method for quantifying purity. It offers high resolution and sensitivity, allowing for the detection and quantification of impurities at levels below 0.05%, as required by ICH guidelines.[2][11] The method's validation is critical to ensure its accuracy, precision, and reliability, adhering to standards like USP <1225>.[12][13][14][15]
Experimental Protocol: Validated RP-HPLC Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer). The specific gradient must be developed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the main compound and potential impurities have significant absorbance.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Analysis & Quantification:
-
Inject the sample onto the column.
-
Record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation Parameters (per ICH/USP): [12][13][16]
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can separate the analyte from impurities. | Peak purity analysis, no co-elution. |
| Linearity | To verify a proportional response to analyte concentration. | Correlation coefficient (r²) > 0.99 for a series of dilutions. |
| Accuracy | To measure the closeness of results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | To assess the method's repeatability and reproducibility. | Relative Standard Deviation (RSD) < 2%. |
| LOD/LOQ | To determine the lowest detectable/quantifiable concentration. | Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ). |
Spectroscopic Techniques: Structural Identity and Confirmation
Spectroscopic methods provide orthogonal confirmation of the compound's identity and structure, which is a prerequisite for any purity claim.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation in organic chemistry.[17] A clean ¹H and ¹³C NMR spectrum, with all peaks correctly assigned and integrated, provides unequivocal proof of the compound's identity and is a strong indicator of high purity.[17][18] The absence of unexpected signals is critical.
Expected ¹H NMR Signals for this compound (in DMSO-d₆):
-
Aromatic Protons: Signals in the aromatic region (~7.0-7.2 ppm) corresponding to the protons on the dimethylphenyl ring.
-
Methyl Protons: A singlet around ~2.2 ppm integrating to 6 protons from the two methyl groups.
-
N-H Protons: Several broad singlets at varying chemical shifts (e.g., ~4.3 ppm, ~8.0 ppm, ~9.5 ppm) corresponding to the -NH₂ and -NH- protons.[19][20] These signals can exchange with D₂O.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula.[17] When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying impurities by providing their molecular weights, aiding in their structural characterization.[11]
Expected Result:
-
Technique: Electrospray Ionization (ESI) is common for this class of compounds.
-
Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of C₉H₁₃N₃S (195.28) plus a proton, i.e., ~196.29.
Elemental Analysis: The Fundamental Purity Check
Expertise & Experience: Elemental analysis (CHN or CHNS analysis) is a fundamental, quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen (and sulfur) in a sample.[21][22] This provides a direct measure of the compound's composition against its theoretical formula. For a publication or regulatory submission, the experimental values must align closely with the calculated values, typically within ±0.4%.[23][24] This method is particularly effective at detecting inorganic impurities or residual solvents that might not be visible by other techniques.[25]
Data Presentation:
| Element | Calculated (%) for C₉H₁₃N₃S | Found (%) | Deviation (%) |
|---|---|---|---|
| Carbon (C) | 55.35 | [Experimental Value] | [< ±0.4] |
| Hydrogen (H) | 6.71 | [Experimental Value] | [< ±0.4] |
| Nitrogen (N) | 21.52 | [Experimental Value] | [< ±0.4] |
| Sulfur (S) | 16.42 | [Experimental Value] | [< ±0.4] |
Synthesizing the Data: The Final Purity Statement
No single result stands alone. A final, defensible purity statement is a synthesis of all orthogonal data. The HPLC provides the primary quantitative value (e.g., 99.5% by area), which is then supported and validated by the other techniques.
Summary of Purity Assessment:
| Analytical Technique | Purpose | Finding |
|---|---|---|
| HPLC | Quantitative purity and impurity profiling. | Purity: >99.5%. No single impurity >0.1%. |
| ¹H & ¹³C NMR | Structural confirmation and identity. | Spectrum consistent with the proposed structure. No significant impurity signals. |
| MS | Molecular weight confirmation. | [M+H]⁺ ion detected at the correct m/z. |
| Elemental Analysis | Elemental composition verification. | %C, H, N, S values are within ±0.4% of theoretical values. |
| TLC | Qualitative check for impurities. | Single spot observed. |
Conclusion
The purity assessment of a synthesized compound like this compound is a rigorous, multi-faceted process that underpins its potential as a pharmaceutical candidate. By employing an orthogonal analytical strategy that combines quantitative chromatography, definitive spectroscopic identification, and fundamental elemental analysis, researchers can build a self-validating and trustworthy purity profile. This meticulous approach is not just a matter of scientific best practice; it is a critical requirement for ensuring the safety and efficacy of future medicines and for meeting global regulatory standards.
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Jayaseelan, P., et al. (2011). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace. [Link]
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Analytical method validation as per ich and usp. (2016). Slideshare. [Link]
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Chirit, N., et al. (2019). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. PMC - NIH. [Link]
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Flieger, J., et al. (2014). Determination of Lipophilicity of New Thiosemicarbazide and 1,2,4-triazole-3-thione Derivatives Using Reversed-Phase HPLC Method and Theoretical Calculations. Taylor & Francis Online. [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. [Link]
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ResearchGate. (2017). Table 6 1 H NMR spectral assignments for the thiosemicarbazone ligands... ResearchGate. [Link]
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EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Concordia University. [Link]
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Dam, H. T., et al. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of Undergraduate Chemistry Research. [Link]
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Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]
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Siwek, A., et al. (2013). Lipophilicity Studies on Thiosemicarbazide Derivatives. PMC - NIH. [Link]
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Scirp.org. [Link]
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Kozyra, P., et al. (2020). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. MDPI. [Link]
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The Multifaceted Biological Activities of Thiosemicarbazide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Thiosemicarbazides, a class of compounds characterized by the -NH-NH-CS-NH2 functional group, have emerged as a versatile scaffold in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These derivatives have garnered significant interest from researchers and drug development professionals for their potential therapeutic applications against a myriad of diseases, including cancer, microbial and viral infections, and conditions associated with oxidative stress.[1][3][4][5] The structural flexibility of the thiosemicarbazide core allows for facile chemical modifications, enabling the synthesis of a vast library of derivatives with tailored pharmacological profiles.[2][5] This guide provides an in-depth technical overview of the synthesis, biological activities, and structure-activity relationships of thiosemicarbazide derivatives, offering valuable insights for the design and development of novel therapeutic agents.
Core Synthetic Strategies
The synthesis of thiosemicarbazide derivatives is typically straightforward, often involving the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[6][7][8] This reaction, usually carried out in a suitable solvent like methanol or ethanol, often with catalytic amounts of acid, readily yields the corresponding thiosemicarbazone.[6][9] Further modifications can be introduced by varying the substituents on either the thiosemicarbazide or the carbonyl compound, allowing for the exploration of a wide chemical space.[2][6]
A general synthetic scheme is depicted below:
Caption: General synthesis of thiosemicarbazone derivatives.
Anticancer Activity: A Multi-pronged Attack
Thiosemicarbazide derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.[1][10]
Mechanism of Action: Ribonucleotide Reductase Inhibition and Oxidative Stress
A primary mechanism of the anticancer activity of thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis and repair.[10] By chelating essential metal ions, such as iron, in the active site of RR, these compounds disrupt the production of deoxyribonucleotides, leading to cell cycle arrest and apoptosis.[11]
Furthermore, the metal complexes of thiosemicarbazones can be redox-active, participating in Fenton-like reactions to generate reactive oxygen species (ROS).[11][12] This induction of oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.[11]
Caption: Anticancer mechanism of thiosemicarbazones.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected thiosemicarbazide derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound L4 | A549 (Lung) | Strong inhibitory effect | [1] |
| Acridine-thiosemicarbazone | Various | Significant cytotoxicity | [1] |
| 1-diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide (1b) | - | Potent analgesic (opioid system) | [13] |
| Dp44mT | M109 (Lung) | Potent in vivo activity | [12] |
Antimicrobial and Antiviral Frontiers
Thiosemicarbazide derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.[1][4][7][14][15][16]
Antibacterial and Antifungal Mechanisms
The antimicrobial action of these compounds is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for DNA replication.[1] This disruption of DNA synthesis leads to bacterial cell death. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[4][17] For instance, compound L1 demonstrated significant antibacterial activity, particularly against Bacillus cereus.[1]
Antiviral Activity
The antiviral potential of thiosemicarbazide derivatives has been recognized since the mid-20th century.[15] They have shown activity against a range of viruses, including herpes simplex virus (HSV), Coxsackie B4 virus, and influenza virus.[14][18][19] The mechanism of antiviral action can vary depending on the virus and the specific derivative, but it often involves the inhibition of viral replication processes.[14][18] For example, certain indole-based thiosemicarbazides have demonstrated notable activity against Coxsackie B4 virus.[18]
Antioxidant and Enzyme Inhibitory Properties
Beyond their cytotoxic and antimicrobial effects, many thiosemicarbazide derivatives possess significant antioxidant and enzyme-inhibiting capabilities.
Antioxidant Activity
The antioxidant properties of these compounds are primarily due to their ability to scavenge free radicals and chelate transition metal ions that can catalyze oxidative reactions.[1][20][21] The presence of the sulfur atom and the hydrazine moiety contributes to their radical scavenging capacity.[21] Several studies have reported the potent antioxidant activity of thiosemicarbazide derivatives, in some cases surpassing that of standard antioxidants like Trolox.[1]
Enzyme Inhibition
Thiosemicarbazide derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases.
-
Tyrosinase Inhibition: These compounds can inhibit tyrosinase, a key enzyme in melanin biosynthesis, making them promising candidates for the treatment of hyperpigmentation disorders.[22]
-
Carbonic Anhydrase Inhibition: Certain thiosemicarbazone-benzenesulfonamide derivatives have shown potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms, which are implicated in several diseases.[23]
-
Cholinesterase Inhibition: Some para-substituted thiosemicarbazones have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[24]
The following table presents inhibitory data for selected thiosemicarbazide derivatives against different enzymes.
| Compound/Derivative | Enzyme | IC50 / Ki | Type of Inhibition | Reference |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | IC50: 3.80 µM | Mixed-type | [25] |
| 4-methoxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | IC50: 2.62 µM | Mixed-type | [25] |
| Compound 6b | hCA II | Ki: 0.31 nM | - | [23] |
| Compound 19 | Acetylcholinesterase (AChE) | IC50: 110.19 ± 2.32 µM | - | [24] |
| Compound 19 | Butyrylcholinesterase (BChE) | IC50: 145.11 ± 1.03 µM | - | [24] |
Structure-Activity Relationship (SAR) Insights
The biological activity of thiosemicarbazide derivatives is intricately linked to their chemical structure. SAR studies have revealed several key features that influence their potency and selectivity.[13][26][27][28][29]
-
Substitution on the Aryl Ring: The nature and position of substituents on an aromatic ring attached to the thiosemicarbazide core can significantly impact activity. For instance, electron-withdrawing groups or halogens can enhance the biological effects.[26][27]
-
The N4-Terminus: The geometry and substituents at the N4-position of the thiosemicarbazide skeleton are often crucial determinants of antibacterial activity.[26]
-
The Thiosemicarbazide Moiety: The free thiosemicarbazide group is often essential for antiviral activity, as cyclization into structures like 4-thiazolidinones can lead to a loss of efficacy.[18]
Caption: Key structure-activity relationships of thiosemicarbazides.
Experimental Protocols
General Procedure for the Synthesis of Thiosemicarbazide Derivatives
This protocol describes a general method for synthesizing thiosemicarbazide derivatives via condensation.
Materials:
-
Substituted thiosemicarbazide (1.0 mmol)
-
Aldehyde or ketone derivative (1.0 mmol)
-
Methanol (MeOH) or Ethanol (EtOH) (30 mL)
-
Glacial acetic acid (optional, a few drops)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted thiosemicarbazide (1.0 mmol) in the chosen solvent (30 mL) in a round bottom flask with magnetic stirring.[6]
-
To this solution, add a solution of the corresponding aldehyde or ketone derivative (1.0 mmol) at room temperature.[6]
-
If necessary, add a few drops of glacial acetic acid as a catalyst.[9]
-
Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6][9]
-
Upon completion of the reaction, the precipitated product is collected by filtration.[6]
-
Wash the solid product with a small amount of cold solvent (e.g., MeOH) and dry it at room temperature.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[9]
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Thiosemicarbazide derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiosemicarbazide derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Thiosemicarbazide derivatives represent a promising class of compounds with a remarkable diversity of biological activities. Their ease of synthesis and the tunability of their chemical structures make them an attractive scaffold for the development of novel therapeutics. The multifaceted mechanisms of action, particularly in the context of cancer, involving ribonucleotide reductase inhibition and the induction of oxidative stress, offer multiple avenues for therapeutic intervention. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel drug delivery systems and combination therapies could unlock the full therapeutic potential of this versatile class of compounds. The continued investigation into the biological activities of thiosemicarbazide derivatives holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
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Unveiling the Therapeutic Promise of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide: A Technical Guide to Potential Molecular Targets
Abstract
The thiosemicarbazide scaffold represents a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents. This technical guide delves into the specific potential of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, a molecule of significant interest due to its demonstrated antimicrobial and inferred anticancer properties. We will explore its physicochemical characteristics and, most critically, dissect the plausible molecular targets that mediate its biological activity. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a practical framework for the further investigation of this promising compound. We will bridge the gap between the broad biological effects observed for the thiosemicarbazone class and the specific therapeutic avenues for this compound, offering insights into its potential mechanisms of action and detailed experimental protocols for their validation.
Introduction: The Thiosemicarbazide Scaffold in Drug Discovery
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds characterized by the -NH-NH-C(=S)-NH- functional group. Their remarkable versatility and ability to coordinate with metal ions have positioned them as privileged structures in the development of novel therapeutics.[1] The biological activities of these compounds are extensive, with reports of antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The mechanism of action is often attributed to their ability to chelate essential metal ions in biological systems or to interact with the active sites of various enzymes through hydrogen bonding and other non-covalent interactions.[4][5]
This compound, the subject of this guide, incorporates a sterically hindered 2,6-dimethylphenyl moiety. This structural feature can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its target specificity and metabolic stability. This guide will synthesize the existing knowledge on this compound and its analogs to propose and explore its most probable therapeutic targets.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a drug candidate is paramount for predicting its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃S | [6] |
| Molecular Weight | 195.28 g/mol | [6] |
| CAS Number | 71058-35-0 | [6] |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and ethanol | General knowledge |
Known Biological Activities
Preliminary studies have revealed that this compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria.[4] Research into its derivatives also suggests potential anticancer and antioxidant properties.[4][7]
Antimicrobial Activity
The compound has demonstrated significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values from published research are summarized below.
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 32 | [4] |
| Escherichia coli | 64 | [4] |
| Candida albicans | 16 | [4] |
These findings underscore the potential of this compound as a lead compound for the development of new antimicrobial agents.
Potential Therapeutic Targets and Mechanisms of Action
Based on the known biological activities of thiosemicarbazones, we can infer several high-probability therapeutic targets for this compound. The thiosemicarbazide moiety is a key pharmacophore that can interact with various enzymes and receptors to elicit a biological response.[4]
Topoisomerases: A Dual Target in Cancer and Bacterial Infections
Causality: Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination, making them critical for cell survival.[8] Their inhibition leads to DNA damage and ultimately cell death. Thiosemicarbazones have been identified as inhibitors of both bacterial (DNA gyrase and topoisomerase IV) and human topoisomerases, positioning them as promising dual-action anticancer and antibacterial agents.[2][8][9]
Hypothesized Mechanism: this compound is proposed to inhibit topoisomerase activity by binding to the enzyme-DNA complex, thereby stabilizing the cleavage intermediate.[9] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and the induction of apoptosis in cancer cells or bactericidal effects. The thiosemicarbazide core is likely crucial for coordinating with metal ions in the enzyme's active site or forming hydrogen bonds with key amino acid residues.
Caption: Proposed mechanism of topoisomerase inhibition.
Tyrosinase: A Target for Hyperpigmentation Disorders
Causality: Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[10] Thiosemicarbazones are recognized as potent tyrosinase inhibitors, with their sulfur atom believed to chelate the copper ions in the enzyme's active site.[10]
Hypothesized Mechanism: this compound may act as a tyrosinase inhibitor by binding to the active site and preventing the binding of its natural substrate, tyrosine. The thiosemicarbazide moiety is hypothesized to interact with the binuclear copper center of the enzyme, while the 2,6-dimethylphenyl group could engage in hydrophobic interactions within the active site pocket, enhancing binding affinity.
Other Potential Enzyme Targets
The thiosemicarbazide scaffold has been implicated in the inhibition of several other enzymes, suggesting a broader therapeutic potential for this compound.
-
Urease: Inhibition of urease is a therapeutic strategy for treating infections caused by Helicobacter pylori. N-substituted thiosemicarbazides have shown promise as urease inhibitors.[5]
-
α-Glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes. Certain thiosemicarbazide derivatives have demonstrated potent α-glucosidase inhibitory activity.[11]
-
Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, making it an attractive target for cancer therapy. Thiosemicarbazones are known to inhibit ribonucleotide reductase.[12]
Experimental Validation Protocols
To substantiate the therapeutic potential of this compound, rigorous experimental validation of its activity against the proposed targets is essential.
General Experimental Workflow
Caption: A typical workflow for drug discovery and development.
Topoisomerase II Relaxation Assay
Principle: This assay measures the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and assay buffer.
-
Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Quantify the different DNA topoisomers to determine the extent of inhibition.
Tyrosinase Inhibition Assay
Principle: This spectrophotometric assay measures the inhibition of L-DOPA oxidation to dopachrome by tyrosinase.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add mushroom tyrosinase solution in phosphate buffer.
-
Compound Addition: Add different concentrations of this compound. Include a known inhibitor (e.g., kojic acid) as a positive control and a vehicle control.
-
Pre-incubation: Pre-incubate the enzyme with the compound for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding L-DOPA solution.
-
Kinetic Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the compound.
Future Research Directions
The exploration of this compound as a therapeutic agent is still in its nascent stages. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the 2,6-dimethylphenyl ring and the thiosemicarbazide core to optimize potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's therapeutic efficacy and safety profile in relevant animal models of cancer and infectious diseases.
-
Target Deconvolution: Employing advanced techniques such as chemical proteomics and thermal shift assays to identify the full spectrum of cellular targets.
-
Formulation Development: Developing suitable formulations to enhance the bioavailability and delivery of the compound.
Conclusion
This compound is a molecule with considerable therapeutic potential, stemming from its demonstrated antimicrobial activity and the well-established anticancer and enzyme-inhibiting properties of the broader thiosemicarbazone class. The proposed therapeutic targets, including topoisomerases and tyrosinase, offer exciting avenues for further investigation. The experimental frameworks provided in this guide offer a clear path for elucidating its precise mechanisms of action and advancing its development as a novel therapeutic agent. The scientific community is encouraged to build upon this foundation to unlock the full potential of this promising compound.
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Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. NIH. [Link]
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(2019). Thiosemicarbazones with tyrosinase inhibitory activity. PubMed Central. [Link]
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(2015). Thiosemicarbazone p-Substituted Acetophenone Derivatives Promote the Loss of Mitochondrial Δψ, GSH Depletion, and Death in K562 Cells. NIH. [Link]
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(2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
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(2025). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PubMed Central. [Link]
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(2017). Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity. PubMed. [Link]
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(2020). N -monosubstituted Thiosemicarbazide As Novel Ure Inhibitors: synthesis, Biological Evaluation and Molecular Docking. ResearchGate. [Link]
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(2024). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. PubMed Central. [Link]
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(2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. NIH. [Link]
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(2024). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. Taylor & Francis Online. [Link]
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(2025). Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. ResearchGate. [Link]
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New 2,6-dimethylphenyl derived thiosemicarbazones: Synthesis, spectroscopic elucidation, antioxidant activities, and theoretical studies. Akademik Veri Yönetim Sistemi | AVESİS. [Link]
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(2019). Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm (RSC Publishing). [Link]
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(2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. PubMed Central. [Link]
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(2024). Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. MDPI. [Link]
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(2025). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. ResearchGate. [Link]
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(2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers. [Link]
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(2025). Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing. MDPI. [Link]
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(2022). A new series of thiosemicarbazone-based anti-inflammatory agents exerting their action through cyclooxygenase inhibition. PubMed. [Link]
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(2024). Novel thiosemicarbazide-based β-carboline derivatives as α-glucosidase inhibitors: Synthesis and biological evaluation. PubMed. [Link]
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Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. [Link]
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(2025). Discovering the Anti-diabetic Potential of Thiosemicarbazone Derivatives: In Vitro α-glucosidase, α-amylase Inhibitory Activities with Molecular Docking and DFT Investigations. ResearchGate. [Link]
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Novel Thiosemicarbazone Quantum Dots in the Treatment of Alzheimer's Disease Combining In Silico Models Using Fingerprints and Physicochemical Descriptors. PubMed Central. [Link]
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(2020). Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use. Taylor & Francis Online. [Link]
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(2022). Synthesis of novel thiosemicarbazone derivatives as antidiabetic agent with enzyme kinetic studies and antioxidant activity. Taylor & Francis Online. [Link]
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(2022). Efficient Synthesis of Various Substituted (Thio)Ureas, Semicarbazides, Thiosemicarbazides, Thiazolidones, and Oxadiazole Derived from [2.2]Paracyclophane. PubMed Central. [Link]
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(2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. MDPI. [Link]
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(2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. PubMed Central. [Link]
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In silico modeling of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide interactions
An In-Depth Technical Guide to the In Silico Modeling of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide Interactions
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico analysis of this compound, a representative molecule from the pharmacologically significant thiosemicarbazide class. Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties, often attributed to their metal-chelating capabilities and interactions with key biological macromolecules.[1][2] Computer-aided drug design (CADD) offers a powerful, resource-efficient paradigm to elucidate the molecular mechanisms underpinning these activities, predict binding affinities, and guide the rational design of more potent analogues.[3][4][5]
This document is structured for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the computational workflow. We will navigate the entire process, from initial target selection and system preparation to the execution and analysis of molecular docking and molecular dynamics simulations, culminating in an overview of binding free energy calculations. Each protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.
Part 1: Foundational Framework for Simulation
The success of any in silico investigation hinges on the meticulous preparation of the biological system. This initial phase involves identifying a scientifically sound biological target and preparing both the protein (receptor) and the small molecule (ligand) to accurately reflect physiological conditions.
Rationale-Driven Target Identification
The first crucial step is selecting a relevant protein target. For the thiosemicarbazide scaffold, literature points towards several potential target classes, including enzymes critical for DNA biosynthesis (like ribonucleotide diphosphate reductase) or various protein kinases, due to their established roles in cancer and microbial pathogenesis.[1][6] For the purposes of this guide, we will proceed with a hypothetical protein kinase as our target, a common objective in modern drug discovery.
The target's three-dimensional structure is typically obtained from a public repository like the RCSB Protein Data Bank (PDB).[7] The choice of PDB entry is critical; preference should be given to high-resolution crystal structures that are co-crystallized with a ligand, as this often indicates a well-defined and biologically relevant binding pocket.
Protocol: Receptor Structure Preparation
Raw PDB structures are not immediately ready for simulation. They are a static snapshot containing experimental artifacts that must be corrected.[8][9]
Experimental Protocol: Receptor Preparation
-
Initial Structure Acquisition: Download the desired protein structure from the RCSB PDB (e.g., a hypothetical kinase).
-
Cleaning the Structure:
-
Remove all non-essential molecules, including water, co-solvents, and ions, from the PDB file.[8][10] This is crucial because crystallographic water molecules may not be relevant to the ligand's binding and can interfere with the docking algorithm.
-
If the biological unit is a multimer, isolate the single chain of interest for the simulation, unless the binding site is known to exist at a chain interface.
-
-
Structural Correction:
-
Add hydrogen atoms to the protein structure. X-ray crystallography often does not resolve hydrogen positions, yet they are vital for defining hydrogen bond networks and steric properties.[11]
-
Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4. This ensures that the electrostatic interactions are modeled accurately.
-
-
Charge and Atom Type Assignment:
-
Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). This step is fundamental for calculating the electrostatic potential and interaction energies.[11]
-
-
Final Output: Save the prepared receptor in a format suitable for the chosen docking software, such as the PDBQT format for AutoDock Vina.[8][12]
Protocol: Ligand Structure Preparation
The ligand, this compound, must also be converted from a 2D representation into a valid, low-energy 3D conformation.
Experimental Protocol: Ligand Preparation
-
Structure Generation: Obtain the 2D structure of the ligand, for instance from the PubChem database. Convert this into a 3D structure using a tool like Open Babel.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94).[13] This step is critical to ensure the ligand is in a low-energy, sterically favorable conformation before docking, which increases the likelihood of finding a realistic binding pose.
-
Charge Calculation: Calculate partial atomic charges (e.g., Gasteiger charges).[14]
-
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds, allowing for induced fit.
-
Final Output: Save the prepared ligand in the required PDBQT format.
Part 2: Predicting the "Handshake" - Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][15] It employs a search algorithm to generate various binding poses and a scoring function to estimate the binding affinity for each pose.[16]
The Guiding Principles of Docking
The primary goals of docking are to predict the binding mode and estimate the binding strength, typically reported as a binding affinity in kcal/mol.[7] Lower (more negative) values indicate stronger, more favorable binding. This technique is instrumental in virtual screening campaigns to identify promising drug candidates from large compound libraries.[3]
Protocol: Site-Specific Docking with AutoDock Vina
This protocol outlines a focused, site-specific docking experiment where the approximate binding location is known.
Caption: Workflow for Molecular Docking.
Experimental Protocol: Molecular Docking
-
Define the Search Space (Grid Box): Using software like AutoDock Tools, define a 3D grid box that encompasses the entire binding site of the receptor.[11][17] The center of the box should be the geometric center of the known active site residues, and its dimensions should be large enough to allow the ligand to rotate and translate freely.
-
Configure Vina: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, as well as the coordinates and dimensions of the grid box.[18]
-
Execute Docking: Run the AutoDock Vina simulation from the command line.[13] Vina will generate a set of binding poses (typically 9 by default), each with a corresponding binding affinity score.
-
Analyze Results: The output file will contain the coordinates for each predicted binding pose. The primary metric for evaluation is the binding affinity.
Data Presentation and Interpretation
The quantitative output from docking is best summarized in a table. Visualization of the top-ranked pose is then essential to understand the specific molecular interactions driving the binding.
Table 1: Hypothetical Docking Results for this compound
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -8.5 | GLU-152, LYS-88 | H-Bond, Salt Bridge |
| 2 | -8.2 | LEU-204, PHE-150 | Hydrophobic |
| 3 | -7.9 | GLU-152, VAL-90 | H-Bond, van der Waals |
Interpretation: The top-ranked pose, with a binding affinity of -8.5 kcal/mol, suggests a strong interaction. A detailed visual inspection in a program like PyMOL or UCSF Chimera is required to validate this prediction by examining the hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the protein's active site residues.[7][19]
Part 3: Embracing Dynamics - Molecular Dynamics (MD) Simulation
While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a much richer and more realistic view of the protein-ligand complex's stability and behavior.[20][21][22]
The Imperative of Simulating Motion
MD simulations are governed by the principles of classical mechanics, where the interactions between atoms are described by a force field.[23] By solving Newton's equations of motion, MD allows us to observe how the complex behaves in a simulated physiological environment (water, ions) at a specific temperature and pressure.[21][22] This is crucial for assessing the stability of the docked pose and identifying persistent interactions that may be missed in a static model.
Protocol: MD Simulation with GROMACS
GROMACS is a versatile and high-performance package for performing MD simulations.[24][25][26] The workflow involves system setup, energy minimization, equilibration, and a final production run.
Caption: Workflow for Molecular Dynamics Simulation.
Experimental Protocol: MD Simulation
-
System Setup:
-
Topology Generation: Generate a topology file for the protein-ligand complex. This file defines the atom types, charges, bond lengths, and angles according to a chosen force field (e.g., AMBER99sb).
-
Solvation: Place the complex in the center of a simulation box and fill the box with water molecules to mimic an aqueous environment.[25]
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any unfavorable steric clashes that may have been introduced during the setup phase.[27]
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein atoms restrained. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Release the restraints on the protein and allow the system to equilibrate to the target pressure (e.g., 1 bar). This ensures the system reaches the correct density.[27]
-
-
Production Run: Once the system is stable, run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data for analysis.
Analysis of MD Trajectories
The primary output of an MD simulation is a trajectory file, which contains the coordinates of all atoms at discrete time steps.
-
Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess the stability of the simulation. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): This is calculated on a per-residue basis to identify flexible and rigid regions of the protein. High RMSF values in the active site loops, for instance, could indicate induced-fit mechanisms.
Table 2: Hypothetical MD Simulation Analysis Summary (100 ns)
| Metric | Analyte | Average Value (Å) | Interpretation |
| RMSD | Protein Backbone | 1.5 | The protein structure is stable throughout the simulation. |
| RMSD | Ligand (vs. Protein) | 0.8 | The ligand maintains a stable binding pose in the active site. |
| RMSF (Peak Residues) | Loop Region (180-190) | 3.2 | This loop region exhibits high flexibility. |
Part 4: Advanced Quantification - Binding Free Energy
While docking scores provide a rapid estimate of binding affinity, more rigorous and computationally intensive methods can provide a more accurate quantification. Binding free energy calculations aim to compute the standard free energy of binding (ΔG_bind).[16][28]
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations can be employed.[29][30] These techniques analyze snapshots from the MD trajectory to calculate the energetic contributions to binding, including van der Waals, electrostatic, and solvation energies.[31] While computationally expensive, these methods provide a higher level of confidence when comparing the binding affinities of different compounds or evaluating the impact of mutations.
Conclusion
The in silico modeling of this compound interactions, as outlined in this guide, represents a powerful, multi-faceted approach to modern drug discovery. By systematically progressing from static docking predictions to dynamic simulations and advanced energetic analyses, researchers can build a robust, evidence-based understanding of a compound's molecular mechanism of action. This logical and self-validating workflow not only accelerates the identification of promising lead candidates but also provides profound insights that can guide their subsequent optimization, ultimately bridging the gap between computational prediction and experimental validation.
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Methodological & Application
Application Notes and Protocols: In Vitro Antifungal Assay for 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Introduction: The Rationale for Investigating 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] This crisis necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antifungal activity. Thiosemicarbazides, a class of compounds characterized by the -NH-CS-NH-NH2 moiety, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal properties.[2][3] The fungistatic and fungicidal potential of thiosemicarbazide derivatives is often attributed to their ability to chelate essential metal ions or interfere with key enzymatic pathways in fungal cells.[4]
This document provides a comprehensive, step-by-step protocol for the in vitro evaluation of This compound (CAS 71058-35-0)[5] for its antifungal activity. The methodologies detailed herein are harmonized with the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[6][7][8][9] Adherence to these standardized procedures is paramount for ensuring the reproducibility, accuracy, and comparability of the generated data. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antifungal agents.
Principle of the Assay: The Broth Microdilution Method
The cornerstone of in vitro antifungal susceptibility testing is the broth microdilution assay.[10] This method quantitatively determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[9][11][12] The assay involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of the test compound in a 96-well microtiter plate.[13] Following a defined incubation period, the plates are visually or spectrophotometrically assessed for fungal growth.
For compounds exhibiting fungistatic activity (inhibiting growth), the MIC is a key parameter. However, to ascertain whether a compound is fungicidal (kills the fungus), a subsequent step is performed to determine the Minimum Fungicidal Concentration (MFC). The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[9][14]
Experimental Workflow Overview
The entire process, from preparation to data analysis, can be visualized as a sequential workflow. This ensures that each stage is meticulously executed to maintain the integrity of the results.
Caption: Workflow for MIC and MFC Determination.
Detailed Protocols
PART 1: Preparation of Reagents and Fungal Inoculum
The solubility of the test compound is a critical factor for accurate testing. Thiosemicarbazide derivatives are often poorly soluble in aqueous media, necessitating the use of an organic solvent.[15] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[13]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits). Vortex thoroughly to ensure complete dissolution.
-
The final concentration of DMSO in the assay wells should be kept to a minimum (ideally ≤1%) to avoid any inhibitory effects on fungal growth. A vehicle control (DMSO without the compound) must be included in the assay.
-
The choice of fungal strains should be guided by the research objectives. It is recommended to include both reference strains from recognized culture collections (e.g., ATCC) and clinically relevant isolates.
-
Recommended Yeast Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
-
Recommended Filamentous Fungi (Molds):
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Trichophyton rubrum (e.g., ATCC 28188)[16]
-
-
Culture Media and Incubation:
-
For yeasts, culture the strains on Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates.[11]
-
For filamentous fungi, use Potato Dextrose Agar (PDA) to encourage sporulation.[13]
-
Incubate the cultures at 35°C for 24-48 hours for yeasts or 5-7 days for filamentous fungi, or until sufficient growth is observed.[13]
-
A standardized inoculum is crucial for the reproducibility of the assay. The CLSI guidelines specify a target final inoculum concentration in the assay wells.[17]
-
For Yeasts (Candida spp.):
-
Select several well-isolated colonies (at least 3-5) from the agar plate and suspend them in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match that of a 0.5 McFarland standard at a wavelength of 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.[13]
-
Dilute this adjusted suspension in RPMI 1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.[17]
-
-
For Filamentous Fungi (Aspergillus spp.):
-
Harvest conidia from the agar plate by gently flooding the surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension using a spectrophotometer to 80-82% transmittance at 530 nm.
-
Perform a hemocytometer count to confirm the conidia concentration and dilute in RPMI 1640 medium to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.[13]
-
PART 2: Broth Microdilution Assay for MIC Determination
This protocol is based on the CLSI M27 and M38 guidelines.[1][8]
-
Materials:
-
Sterile, 96-well flat-bottom microtiter plates
-
Prepared stock solution of this compound
-
Standardized fungal inoculum
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.[17]
-
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Multichannel pipette
-
-
Assay Plate Setup:
| Column 1 | Column 2-10 | Column 11 | Column 12 |
| Highest Compound Conc. | Serial Dilutions | Growth Control | Sterility Control |
| (+ Inoculum) | (+ Inoculum) | (No Compound, + Inoculum) | (No Compound, No Inoculum) |
-
Procedure:
-
Add 100 µL of RPMI 1640 medium to wells in columns 2 through 11 of the 96-well plate.
-
Prepare a working solution of the test compound at twice the highest desired final concentration. For example, for a final starting concentration of 64 µg/mL, prepare a 128 µg/mL working solution in RPMI 1640.
-
Add 200 µL of this working solution to the wells in column 1.
-
Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
The well in column 11 will serve as the growth control (no compound).
-
The well in column 12 will serve as the sterility control (200 µL of uninoculated RPMI medium).[13]
-
Add 100 µL of the standardized fungal inoculum to each well in columns 1 through 11. This brings the total volume in each well to 200 µL and halves the drug concentration to the final desired test range.
-
Seal the plates and incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.[17][18]
-
PART 3: Determination of MIC and MFC
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the fungus as detected by the unaided eye.[12]
-
Procedure:
-
After incubation, examine the plate from the bottom using a reading mirror.
-
The growth control well (column 11) should show distinct turbidity or a pellet of growth.
-
The sterility control well (column 12) should remain clear.
-
Record the MIC as the concentration in the first well that appears clear, corresponding to the lowest concentration that prevented visible growth.
-
For some fungus-drug combinations, a significant reduction in growth (e.g., ≥50% or ≥80%) rather than complete inhibition is used as the endpoint.[17]
-
The MFC is determined to assess whether the compound has a cidal effect on the fungus.[9][14]
Caption: Sequential Steps for MFC Determination.
-
Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.[18][19]
-
Spot-inoculate the aliquot onto a fresh, drug-free agar plate (e.g., SDA).
-
Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.
-
Incubate the agar plates at 35°C until growth is clearly visible in the growth control spot (typically 24-48 hours).
-
The MFC is the lowest concentration of the test compound from which no fungal colonies grow on the subculture plate, or that corresponds to a ≥99.9% kill rate compared to the initial inoculum count.[14][20]
-
Data Interpretation and Presentation
The results of the antifungal assay should be presented clearly and concisely. A tabular format is recommended for easy comparison of MIC and MFC values.
Table 1: Sample Data Presentation for Antifungal Susceptibility Testing
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans ATCC 90028 | This compound | 16 | 32 | 2 | Fungicidal |
| C. albicans ATCC 90028 | Fluconazole (Control) | 1 | >64 | >64 | Fungistatic |
| A. fumigatus ATCC 204305 | This compound | 8 | 16 | 2 | Fungicidal |
| A. fumigatus ATCC 204305 | Amphotericin B (Control) | 0.5 | 1 | 2 | Fungicidal |
-
Interpretation of MFC/MIC Ratio:
-
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
-
An MFC/MIC ratio of > 4 suggests that the compound is primarily fungistatic.
-
Conclusion and Future Directions
This document outlines a robust and standardized protocol for determining the in vitro antifungal activity of this compound. By establishing the MIC and MFC values against a panel of clinically relevant fungi, researchers can effectively screen and characterize the potential of this and other novel compounds. Positive results from this in vitro assay would warrant further investigation, including time-kill kinetic studies, evaluation against a broader panel of fungal isolates (including resistant strains), and subsequent preclinical studies to assess in vivo efficacy and safety. The systematic application of these methodologies is a critical step in the pipeline for developing the next generation of antifungal therapies.
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Pfaller, M. A., et al. (2010). Wild-Type MIC Distributions, Epidemiological Cutoff Values and Tentative Breakpoints for Antifungal Susceptibility Testing of Dimorphic Fungi. Journal of Clinical Microbiology, 48(10), 3721–3727. [Link]
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- 20. researchgate.net [researchgate.net]
Cytotoxicity testing of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide using MTT assay
Application Notes and Protocols
Topic: Cytotoxicity Testing of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thiosemicarbazides represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities, including notable anticancer effects.[1][2] This document provides a comprehensive guide to evaluating the in vitro cytotoxicity of a specific derivative, this compound. The protocol herein is centered on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5] The methodologies detailed are designed to ensure scientific rigor, reproducibility, and a clear interpretation of results, empowering researchers to accurately quantify the cytotoxic potential of this compound.
The Scientific Principle: Understanding the MTT Assay
The MTT assay is a quantitative and reliable method for determining cell viability.[6] Its mechanism is predicated on the enzymatic activity of living cells. The core of the assay is the reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[7] This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria.[4][8]
The fundamental logic is that only metabolically active, viable cells can perform this reduction. Therefore, the amount of purple formazan generated is directly proportional to the number of living cells in the culture well.[4][9] After a defined incubation period, the formazan crystals are solubilized with a solvent, typically dimethyl sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer. This absorbance value provides a direct proxy for cell viability.
Caption: End-to-end experimental workflow for MTT cytotoxicity assay.
Representative Data Presentation
Results should be tabulated clearly. The following is an example of how to structure the final data used for plotting the dose-response curve.
| Compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.211 | 0.075 | 96.6% |
| 1 | 1.053 | 0.061 | 84.0% |
| 5 | 0.789 | 0.052 | 62.9% |
| 10 | 0.612 | 0.045 | 48.8% |
| 50 | 0.245 | 0.031 | 19.5% |
| 100 | 0.101 | 0.024 | 8.1% |
From this data, the calculated IC₅₀ value would be approximately 9.5 µM.
Safety and Handling Precautions
Proper safety protocols are mandatory when handling chemical compounds and biological materials.
-
Compound Handling: this compound, like other thiosemicarbazide derivatives, should be handled with care. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. [10][11]All handling of the powdered compound and concentrated stock solutions should occur within a chemical fume hood to avoid inhalation of dust or aerosols. [10][12]* Waste Disposal: Dispose of all chemical waste, including unused compound and media containing the compound, according to your institution's hazardous waste guidelines.
-
Cell Culture: All cell culture work must be performed in a Class II biological safety cabinet using aseptic techniques to prevent contamination.
-
Reagent Safety: DMSO is readily absorbed through the skin and can carry other chemicals with it. Always wear gloves when handling DMSO.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in blank wells | - Contaminated medium or reagents.- Phenol red or serum interference. | - Use fresh, sterile reagents.- Use serum-free, phenol red-free medium during the MTT incubation step. [4] |
| Low absorbance readings across the plate | - Cell seeding density is too low.- Insufficient MTT incubation time.- Incomplete solubilization of formazan. | - Optimize seeding density to ensure cells are in log growth phase.<[13]br>- Increase MTT incubation time to 4 hours.<[13]br>- Ensure complete dissolution by vigorous pipetting or longer shaking. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" due to evaporation. | - Mix cell suspension thoroughly before and during seeding.- Use a calibrated multichannel pipette.<[4]br>- Do not use the outermost wells for experimental data; fill them with sterile PBS. |
| No purple color develops | - Cells are dead or not metabolically active.- MTT reagent is degraded. | - Check cell viability before seeding.- Use a fresh aliquot of MTT solution; store it protected from light. |
References
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013). [Link]
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THIOSEMICARBAZIDE FOR SYNTHESIS. Loba Chemie. [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. (2023). [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
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Common Name: THIOSEMICARBAZIDE. New Jersey Department of Health. [Link]
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How can I calculate IC50 from mtt results? ResearchGate. (2015). [Link]
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How to calculate IC50 from MTT assay. YouTube. (2020). [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE. Oxford Lab Fine Chem LLP. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]
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MTT Cell Assay Protocol. T. Horton Checkpoint lab/protocols/MTT. [Link]
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In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. [Link]
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Synthesis and Cytotoxic Effects of Various Thiosemicarbazide Compounds on Primary and Metastatic Breast Cancer Cell Lines. Cyprus Journal of Medical Sciences. [Link]
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Synthesis and cytotoxic activity of N-substituted thiosemicarbazones of 3-(3,4-methylenedioxy)phenylpropanal. PubMed. [Link]
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Thiosemicarbazide. PubChem - NIH. [Link]
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Application Notes and Protocols: Antibacterial Screening of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide against Gram-Positive Bacteria
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), are responsible for a significant portion of healthcare-associated infections, often leading to severe morbidity and mortality.[1] This escalating crisis necessitates the discovery and development of new chemical entities with potent antibacterial activity. Thiosemicarbazides and their derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4][5][6] The core structure of thiosemicarbazide, featuring a -NH-CS-NH-NH2 moiety, is crucial for its biological functions.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of a specific thiosemicarbazide derivative, 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, against a panel of clinically relevant gram-positive bacteria. We will detail the principles and methodologies for determining the antibacterial efficacy of this compound through established protocols, including the broth microdilution method for assessing the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC).
Scientific Rationale and Experimental Design
The primary objective of this screening protocol is to quantitatively assess the antibacterial potential of this compound. The experimental design is rooted in standardized methodologies to ensure reproducibility and comparability of results. The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11][12] Following the determination of the MIC, the MBC assay is performed to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13][14][15][16][17] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16][17]
Overall Experimental Workflow
The screening process follows a logical progression from initial qualitative assessment to quantitative determination of antibacterial potency.
Caption: Workflow for antibacterial screening.
Materials and Reagents
-
Test Compound: this compound
-
Gram-Positive Bacterial Strains:
-
Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
-
-
Growth Media:
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO)
-
0.9% Saline, sterile
-
Resazurin sodium salt
-
-
Equipment and Consumables:
-
96-well microtiter plates, sterile
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Spectrophotometer or McFarland turbidity standards
-
Sterile petri dishes, inoculation loops, and spreaders
-
Vortex mixer
-
Detailed Protocols
Protocol 1: Preparation of Test Compound Stock Solution
The accurate preparation of the test compound's stock solution is critical for the reliability of the subsequent dilution series.
-
Dissolution: Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Bacterial Inoculum
Standardization of the bacterial inoculum is paramount for consistent and reproducible MIC results.
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspension: Transfer the colonies into a tube containing 5 mL of sterile TSB or 0.9% saline.
-
Turbidity Adjustment: Vortex the suspension thoroughly to create a homogenous mixture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10^8 CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.10).
-
Final Dilution: Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the setup of the broth microdilution assay to determine the MIC of the test compound.[8][9][10][11][12]
-
Plate Setup: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in Protocol 2) to each well, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control (Growth Control): A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no test compound).
-
Negative Control (Sterility Control): A well containing 200 µL of sterile MHB only.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay and the bacterial inoculum to ensure the solvent does not inhibit bacterial growth.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. The positive control should show turbidity, and the negative control should remain clear.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined to assess the bactericidal activity of the compound.[13][14][15][16][17]
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).[15][16][17] This is practically observed as the lowest concentration with no colony growth on the MHA plate.
Data Presentation and Interpretation
The results of the antibacterial screening should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of this compound against different gram-positive bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | 64 | 128 | 2 | Bactericidal |
| B. subtilis ATCC 6633 | 32 | 64 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | 128 | >256 | >2 | Bacteriostatic |
| MRSA ATCC 43300 | 128 | 256 | 2 | Bactericidal |
Interpretation of Results:
-
MIC: The lower the MIC value, the more potent the compound is against the specific bacterium.
-
MBC/MIC Ratio:
Potential Mechanism of Action: Inhibition of Bacterial Topoisomerase
While the precise mechanism of action of this compound requires further investigation, thiosemicarbazide derivatives have been reported to target bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[18] These enzymes are essential for DNA replication, transcription, and repair in bacteria, making them attractive targets for antibacterial agents. Specifically, some thiosemicarbazides have been shown to inhibit the ATPase activity of the ParE subunit of topoisomerase IV in Staphylococcus aureus.[18] This inhibition disrupts the enzyme's function, leading to a halt in DNA replication and ultimately bacterial cell death.
Caption: Potential mechanism of topoisomerase inhibition.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antibacterial screening of this compound against gram-positive bacteria. The determination of MIC and MBC values offers critical insights into the compound's potency and bactericidal or bacteriostatic nature. Promising results from this initial screening would warrant further investigation, including:
-
Broad-spectrum activity testing: Screening against a wider range of gram-positive and gram-negative bacteria.
-
Time-kill kinetic studies: To further characterize the bactericidal or bacteriostatic effects over time.
-
Mechanism of action studies: To elucidate the specific molecular target(s) of the compound.
-
Toxicity and safety profiling: In vitro and in vivo studies to assess the compound's safety profile.
The systematic application of these methodologies will contribute to the evaluation of this compound as a potential lead compound in the urgent quest for novel antibacterial agents.
References
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- Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. (n.d.). PubMed.
- Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI.
- Broth microdilution. (n.d.). Wikipedia.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Disk diffusion method. (n.d.). SEAFDEC/AQD Institutional Repository.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). NIH.
- Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. (n.d.). Benchchem.
- Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub.
- The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. (2024, March 17). PMC - NIH.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Synthesis and In-vitro Antibacterial Screening of Thiosemicarbazones. (2015, July 28). Modern Scientific Press.
- Minimum bactericidal concentration. (n.d.). Grokipedia.
- Minimum bactericidal concentration. (n.d.). Wikipedia.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
- Disk diffusion test. (n.d.). Wikipedia.
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs.
- Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Synthesis of New Structural Thiosemicarbazones and Investigation of Their Antibacterial Activities Against E. Coli. (n.d.). Semantic Scholar.
- Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. (n.d.). PMC - NIH.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes.
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). Journal of Clinical Microbiology.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). PMC - NIH.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE.
- Antimicrobial activity assay for gram-positive bacteria. Microdilution... (n.d.). ResearchGate.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.
- Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. (2022, May 15). NIH.
- Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. (n.d.). ResearchGate.
- Antibacterial activity of thiosemicarbazide derivatives. (n.d.). Der Pharma Chemica.
- Rapid Identification and Antimicrobial Susceptibility Testing of Gram Positive Bacteria by Direct Inoculation from Positive Blood Culture Bottles. (2023, August 23). QJM: An International Journal of Medicine | Oxford Academic.
- A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024, April 30). DergiPark.
- (PDF) A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2025, December 2). ResearchGate.
- Antibacterial activity of thiosemicarbazide derivatives. (2025, August 9). ResearchGate.
- Antimicrobial activity investigation of some thiosemicarbazides and their cyclization products | Request PDF. (2025, August 6). ResearchGate.
- New Antimicrobials for Gram-Positive Sustained Infections: A Comprehensive Guide for Clinicians. (n.d.). MDPI.
- New-Generation Antibiotics for Treatment of Gram-Positive Infections: A Review with Focus on Endocarditis and Osteomyelitis. (2021, April 17). PMC - NIH.
- Recently approved and investigational antibiotics for treatment of severe infections caused by Gram-positive bacteria. (n.d.). PubMed.
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Application Note & Protocols: Evaluating the Anticancer Efficacy of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide on Malignant Melanoma
Introduction: The Therapeutic Potential of Thiosemicarbazides in Melanoma
Malignant melanoma remains one of the most aggressive and therapeutically challenging forms of skin cancer, characterized by high metastatic potential and profound resistance to conventional therapies.[1] A hallmark of melanoma is the pervasive dysregulation of critical cell signaling pathways that govern proliferation and survival, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR cascades.[2][3][4] This understanding has spurred the development of targeted therapies, yet the emergence of resistance necessitates a continuous search for novel therapeutic agents.
Thiosemicarbazides and their derivatives, such as thiosemicarbazones, have garnered significant attention as a promising class of anticancer compounds.[5][6] Their biological activity is often attributed to their ability to chelate metal ions, induce oxidative stress, and interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[7][8] This document provides a comprehensive guide for researchers to investigate the anticancer properties of a specific novel compound, 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide , against melanoma cell lines. We will detail the experimental workflows, from initial cytotoxicity screening to in-depth mechanistic studies, providing both the procedural steps and the scientific rationale that underpins them.
Proposed Mechanism of Action
Based on existing literature for related compounds, this compound is hypothesized to exert its anti-melanoma effects through a multi-pronged mechanism. The core investigative workflow is designed to validate this hypothesis by assessing key cellular events following treatment.
Caption: High-level experimental workflow for characterizing the anticancer activity.
The primary mechanism is likely the induction of programmed cell death (apoptosis) and the halting of cellular proliferation by disrupting the cell cycle.[7][9] We will therefore focus on protocols to quantify cell viability, identify apoptotic markers, analyze cell cycle phase distribution, and probe key regulatory proteins.
Primary Screening: Cell Viability and Cytotoxicity
The first critical step is to determine the concentration-dependent effect of this compound on the viability of melanoma cells. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into insoluble purple formazan crystals.
Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Human melanoma cell lines (e.g., A375, SK-MEL-28) and a normal fibroblast line (e.g., BJ) for selectivity assessment.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 8,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration can be optimized based on the cell doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Expected Data Output
The results should be summarized to compare the compound's potency across different cell lines.
| Cell Line | Type | IC50 of this compound (µM) |
| A375 | Malignant Melanoma | Example: 15.2 ± 1.8 |
| SK-MEL-28 | Malignant Melanoma | Example: 21.5 ± 2.5 |
| BJ | Normal Fibroblast | Example: >100 |
| Note: Data are illustrative. Actual values must be determined experimentally. |
Mechanistic Insight I: Induction of Apoptosis
A reduction in cell viability can result from either cell death (cytotoxicity) or the inhibition of proliferation (cytostatic effects).[11] Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[12][13] We will use Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14][15] PI is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
Materials:
-
Melanoma cells and culture reagents.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed melanoma cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mechanistic Insight II: Cell Cycle Arrest
Aberrant cell cycle progression is a fundamental characteristic of cancer.[16] Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from dividing.[17] By staining DNA with propidium iodide and analyzing the cell population by flow cytometry, we can determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle. Thiosemicarbazone derivatives have previously been shown to cause G2/M phase arrest.[7]
Protocol: Cell Cycle Analysis
Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.
Materials:
-
Melanoma cells and culture reagents.
-
This compound.
-
Cold 70% ethanol.
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the test compound (IC50 concentration) for 24 hours.
-
Harvesting: Harvest cells as described in the apoptosis protocol (section 4.1, step 2).
-
Fixation: Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will correspond to the cell cycle phase (G1, S, or G2/M).
Mechanistic Insight III: Molecular Target Validation
To connect the observed phenotypic changes (apoptosis, cell cycle arrest) to a molecular mechanism, we can use Western blotting to examine the expression and activation of key regulatory proteins.[3] Given the central role of the MAPK and PI3K/AKT pathways in melanoma, assessing the phosphorylation status of key kinases like ERK and AKT is crucial.[18] Additionally, we can probe for proteins involved in cell cycle control (e.g., Cyclin D1, p21) and apoptosis (e.g., cleaved Caspase-3, PARP).
Caption: Hypothesized molecular mechanism of this compound.
Protocol: Western Blotting
Objective: To measure changes in the expression and phosphorylation of key signaling proteins.
Materials:
-
Treated cell pellets.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level (e.g., p-ERK to total ERK).
Conclusion
This application note provides a structured, multi-faceted approach to characterizing the anticancer activity of this compound against melanoma. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's efficacy and mode of action. The protocols described herein are foundational and can be expanded to include further investigations into DNA damage, oxidative stress, and in vivo efficacy, paving the way for potential therapeutic development.
References
-
Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. (2021). National Institutes of Health. [Link]
-
Cell cycle analysis can differentiate thin melanomas from dysplastic nevi and reveals accelerated replication in thick melanomas. (2014). American College of Mohs Surgery. [Link]
-
Real-Time Cell Cycle Imaging in a 3D Cell Culture Model of Melanoma. (n.d.). PubMed. [Link]
-
Cell cycle regulatory markers in melanoma: New strategies in diagnosis and treatment. (n.d.). Wiley Online Library. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. [Link]
-
Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. (2022). OUCI. [Link]
-
Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. (2022). MDPI. [Link]
-
Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. (2022). PubMed. [Link]
-
Structure-activity relationship and cytotoxicity of the new thiosemicarbazide derivatives and their Cu(II) complexes against prostate and melanoma cancer cells. (2024). PubMed. [Link]
-
Apoptosis Assay Chart. Merck Millipore. [Link]
-
Choosing an Apoptosis Detection Assay. (2021). Biocompare. [Link]
-
Recent Developments in Targeting the Cell Cycle in Melanoma. (n.d.). MDPI. [Link]
-
Cell cycle-dependent resistance or sensitivity to drugs and the importance of MITF genes in melanoma. (2016). YouTube. [Link]
-
MTT assays. Cell viability (%) of melanoma cells exposed to varying... (n.d.). ResearchGate. [Link]
-
Cell viability assay and examination of cell morphology. (n.d.). ResearchGate. [Link]
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MTT cell viability assay of melanoma cells treated with 3c along with irradiation... (n.d.). ResearchGate. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). National Institutes of Health. [Link]
-
Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development. (n.d.). National Institutes of Health. [Link]
-
Molecular modeling strategy to design novel anticancer agents against UACC-62 and UACC-257 melanoma cell lines. (n.d.). Taylor & Francis Online. [Link]
-
Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. (2022). MDPI. [Link]
-
In vitro Anticancer Activity of Curcuma caesia on Human Skin Cancer Cell Line SK-MEL-28 (Skin Melanoma). (n.d.). ARCC Journals. [Link]
-
Screening of the Antimelanoma Activity of Monoterpenes—In Vitro Experiments on Four Human Melanoma Lines. (n.d.). MDPI. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Institutes of Health. [Link]
-
Synthesis, in silico and in vitro studies and FTIR microspectroscopy of new thiosemicarbazide derivatives with potential antimelanoma activity. (2025). PubMed. [Link]
-
(A) Western Blot analysis of the non-metastatic melanoma cell line... (n.d.). ResearchGate. [Link]
-
Aberrant Activation of the Hedgehog Pathway in Cutaneous Melanoma: Therapeutic Potential of Pharmacological Inhibitors. (n.d.). MDPI. [Link]
-
Treatment of melanoma with selected inhibitors of signaling kinases effectively reduces proliferation and induces expression of cell cycle inhibitors. (n.d.). National Institutes of Health. [Link]
-
Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. (2021). Semantic Scholar. [Link]
-
In vitro antiproliferative and apoptotic effects of thiosemicarbazones based on (-)-camphene and R-(+)-limonene in human melanoma cells. (2023). National Institutes of Health. [Link]
-
The two major signaling pathways implicated in melanoma are the MAPK... (n.d.). ResearchGate. [Link]
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Application Note & Protocol: High-Throughput Screening and Mechanistic Analysis of Tyrosinase Inhibition by 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1][2] This enzyme catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] While melanin provides crucial protection against ultraviolet radiation, its overproduction can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents in cosmetics and therapeutics for hyperpigmentation.[1][2]
Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a potent class of tyrosinase inhibitors.[1][5][6] Their mechanism of action is largely attributed to their ability to chelate the copper ions within the active site of the tyrosinase enzyme, thereby rendering it inactive.[2][7][8] This application note provides a detailed protocol for the in vitro evaluation of a novel thiosemicarbazide, 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, as a tyrosinase inhibitor. It outlines the experimental workflow, from reagent preparation to data analysis and interpretation of the inhibitory mechanism.
Principle of the Assay
The tyrosinase inhibition assay described herein is a colorimetric method that monitors the enzymatic oxidation of L-DOPA to dopachrome. Tyrosinase catalyzes the conversion of L-DOPA to dopaquinone, which then undergoes a series of spontaneous reactions to form the colored product, dopachrome. The formation of dopachrome can be monitored spectrophotometrically by measuring the increase in absorbance at 475 nm.[9][10] In the presence of an inhibitor, the rate of dopachrome formation is reduced in a concentration-dependent manner. By comparing the reaction rates in the presence and absence of the inhibitor, its potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.
Materials and Reagents
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)
-
Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test Compound: this compound
-
Positive Control: Kojic Acid[11]
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8
-
Solvent: Dimethyl Sulfoxide (DMSO)
-
Equipment:
-
96-well microplate reader
-
Multichannel pipette
-
Incubator set to 25°C
-
Experimental Protocols
Reagent Preparation
-
50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one solution against the other until a pH of 6.8 is achieved.
-
Mushroom Tyrosinase Stock Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold (4°C) sodium phosphate buffer to a final concentration of 1000 units/mL. Prepare this solution fresh daily and keep it on ice during use.[4]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA powder in sodium phosphate buffer to a final concentration of 10 mM. This solution is prone to auto-oxidation and should be prepared immediately before use.[9]
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Kojic Acid Stock Solution (1 mM): Dissolve kojic acid in sodium phosphate buffer to create a 1 mM stock solution.[4]
-
Working Solutions: Prepare serial dilutions of the test compound and kojic acid in sodium phosphate buffer to achieve a range of desired concentrations for the assay. Ensure the final DMSO concentration in the reaction wells does not exceed 1% to prevent solvent-induced enzyme inhibition.[4]
Tyrosinase Inhibition Assay Procedure
The following protocol is designed for a 96-well plate format.
-
Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control (kojic acid), and the test compound at various concentrations. It is recommended to perform all measurements in triplicate.
-
Reagent Addition: Add the following reagents to each well in the specified order:
-
To all wells (except blank): 20 µL of Mushroom Tyrosinase working solution (e.g., 50 units/mL final concentration).
-
To inhibitor and positive control wells: 20 µL of the respective dilutions of this compound or kojic acid.
-
To negative control wells: 20 µL of sodium phosphate buffer (containing the same final concentration of DMSO as the test wells).
-
To all wells: Add sodium phosphate buffer to bring the total volume to 180 µL.
-
To blank wells: Add 180 µL of sodium phosphate buffer.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 25°C for 10 minutes.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the 10 mM L-DOPA solution to all wells. The final reaction volume will be 200 µL.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm. For a kinetic assay, take readings every minute for 15-20 minutes. For an endpoint assay, incubate the plate at 25°C for a fixed duration (e.g., 15 minutes) before measuring the final absorbance.[13]
Experimental Workflow Diagram
Caption: Workflow for the tyrosinase inhibition assay.
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the rate of the reaction in the negative control (no inhibitor).
-
V_inhibitor is the rate of the reaction in the presence of the inhibitor.
The reaction rate (V) is determined by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
Determination of IC50 Value
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is then performed to fit the data to a sigmoidal dose-response curve, from which the IC50 value can be accurately interpolated.[14]
Sample Data Presentation
| Concentration of this compound (µM) | Mean Reaction Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.050 | 0 |
| 1 | 0.042 | 16 |
| 5 | 0.031 | 38 |
| 10 | 0.024 | 52 |
| 25 | 0.015 | 70 |
| 50 | 0.008 | 84 |
| IC50 (µM) | ~9.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Mechanistic Insights: Inhibition Kinetics
To understand how this compound inhibits tyrosinase, a kinetic analysis can be performed. By measuring the reaction rates at various concentrations of both the substrate (L-DOPA) and the inhibitor, a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]) can be generated. The pattern of the lines on this plot can elucidate the type of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed-type).[10][15][16]
Given that thiosemicarbazides are known to chelate the copper ions in the active site of tyrosinase, it is hypothesized that this compound will act as a competitive or mixed-type inhibitor.[2][5] A competitive inhibitor binds to the free enzyme at the active site, competing with the substrate. This would be visualized on a Lineweaver-Burk plot as lines with different slopes intersecting on the y-axis.
Proposed Mechanism of Inhibition
Caption: Proposed competitive inhibition of tyrosinase.
Conclusion
This application note provides a robust and detailed protocol for assessing the tyrosinase inhibitory activity of this compound. The described methods allow for the determination of the compound's potency (IC50) and provide a framework for investigating its mechanism of action through kinetic studies. The strong theoretical basis for thiosemicarbazides as copper chelators suggests that this compound is a promising candidate for further investigation as a novel tyrosinase inhibitor for applications in the cosmetic, pharmaceutical, and food industries.
References
-
Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm. [Link]
-
On the interpretation of tyrosinase inhibition kinetics. Scientific Reports. [Link]
-
A comprehensive review on tyrosinase inhibitors. PMC - PubMed Central. [Link]
-
Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. [Link]
-
How do you calculate IC 50 for inhibition of tyrosinase activity?. ResearchGate. [Link]
-
Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. PMC - NIH. [Link]
-
Thiosemicarbazones with tyrosinase inhibitory activity. PMC - PubMed Central - NIH. [Link]
-
Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. CORE. [Link]
-
Computing Method and Test on IC50 Value of Tyrosinase Inhibition. ResearchGate. [Link]
-
Kinetics Analysis of Tyrosinase. Adam Cap. [Link]
-
Thiosemicarbazones with tyrosinase inhibitory activity | Request PDF. ResearchGate. [Link]
-
Study on the design, synthesis and structure-activity relationships of new thiosemicarbazone compounds as tyrosinase inhibitors. PubMed. [Link]
-
Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. MDPI. [Link]
-
Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision. [Link]
-
screening of plant parts for anti-tyrosinase activity by tyrosinase assay using mushroom. International Journal of Pharmacognosy and Phytochemical Research. [Link]
-
Computing Method and Test on IC50 Value of Tyrosinase Inhibition | Scientific.Net. [Link]
-
Tyrosinase inhibitory activity. ResearchGate. [Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. NIH. [Link]
-
Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies. NIH. [Link]
-
(PDF) Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. ResearchGate. [Link]
-
An Updated Review of Tyrosinase Inhibitors. PMC - PubMed Central. [Link]
-
Variations in IC 50 Values with Purity of Mushroom Tyrosinase. MDPI. [Link]
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- 3. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. tandfonline.com [tandfonline.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Targeting Topoisomerase II with 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the investigation of 4-(2,6-dimethylphenyl)-3-thiosemicarbazide derivatives as inhibitors of human topoisomerase II (Topo II), a critical enzyme in DNA metabolism and a validated target for anticancer drug development.[1][2][3] Thiosemicarbazones, a class of compounds known for their diverse biological activities, have emerged as promising scaffolds for the development of novel Topo II inhibitors.[4][5][6] This guide will delve into the mechanistic rationale, provide detailed, field-proven protocols for the synthesis and biological evaluation of these compounds, and offer insights into the interpretation of results. The protocols are designed to be self-validating, ensuring robustness and reproducibility in a research and drug development setting.
Introduction: The Rationale for Targeting Topoisomerase II with Thiosemicarbazide Derivatives
Human topoisomerase II is an essential enzyme that resolves topological challenges in DNA that arise during replication, transcription, and chromosome segregation.[2][7] It functions by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[2][3] This catalytic cycle is vital for cell proliferation, making Topo II an attractive target for anticancer therapeutics.[3][8] Many clinically successful anticancer drugs, such as etoposide and doxorubicin, function by stabilizing the transient "cleavage complex" formed between Topo II and DNA, leading to an accumulation of DNA double-strand breaks and subsequent apoptosis.[2]
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer properties.[4][6][9] Their mechanism of anticancer action is often multifactorial, with ribonucleotide reductase and topoisomerases being key targets.[4][5] The 4-aryl-3-thiosemicarbazide scaffold, particularly with substitutions like the 2,6-dimethylphenyl group, offers a unique chemical space for modulating biological activity. The structural features of these molecules, including their ability to chelate metal ions, are thought to be crucial for their interaction with Topo II.[10][11]
This guide will focus on a systematic approach to synthesize, characterize, and evaluate the Topo II inhibitory potential and cytotoxic effects of this compound derivatives.
Mechanistic Overview: How Thiosemicarbazides Inhibit Topoisomerase II
The precise mechanism of Topo II inhibition by thiosemicarbazide derivatives can be complex and may vary depending on the specific chemical structure and the presence of metal cofactors.[1][11] However, two primary modes of action are generally considered:
-
Catalytic Inhibition: These inhibitors interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They may act by preventing ATP hydrolysis, which is necessary for the enzyme's catalytic cycle, or by blocking the binding of DNA to the enzyme.[12]
-
Topo II Poisoning: Similar to etoposide, these compounds stabilize the covalent Topo II-DNA cleavage complex.[2][13] This transforms the enzyme into a cellular toxin that generates persistent DNA double-strand breaks, triggering cell death pathways.[2]
Recent studies suggest that metal complexes of thiosemicarbazones, particularly copper(II) complexes, are often more potent Topo II inhibitors than the ligands alone.[1][10][12] The metal ion can play a structural role in the binding of the compound to the enzyme-DNA interface or participate in redox reactions that contribute to DNA damage.
Diagram 1: Proposed Mechanism of Topoisomerase II Inhibition
Caption: A diagram illustrating the catalytic cycle of Topoisomerase II and the points of intervention by thiosemicarbazide derivatives.
Experimental Section: Protocols and Methodologies
Synthesis of this compound Derivatives
The synthesis of the title compounds is typically achieved through a straightforward condensation reaction.[9][14][15]
Protocol 3.1.1: Synthesis of this compound
This protocol describes a general method for the synthesis of the thiosemicarbazide precursor.
Materials:
-
2,6-Dimethylaniline
-
Carbon disulfide (CS₂)
-
Ammonia solution (aqueous)
-
Sodium chloroacetate
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
Procedure:
-
Step 1: Dithiocarbamate Formation: In a fume hood, dissolve 2,6-dimethylaniline in ethanol. Cool the solution in an ice bath and slowly add carbon disulfide, followed by aqueous ammonia, while stirring. Stir the reaction mixture at room temperature for 2-4 hours. The formation of the ammonium dithiocarbamate salt can be monitored by TLC.
-
Step 2: Carboxymethyl Dithiocarbamate Synthesis: To the reaction mixture from Step 1, add a solution of sodium chloroacetate in water. Stir the mixture at room temperature for 12-16 hours.
-
Step 3: Thiosemicarbazide Formation: Add hydrazine hydrate to the reaction mixture from Step 2. Reflux the mixture for 4-6 hours.
-
Step 4: Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol or diethyl ether. The crude product can be recrystallized from ethanol to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[14]
In Vitro Topoisomerase II Inhibition Assays
The inhibitory activity of the synthesized compounds against human Topo IIα is assessed using two standard in vitro assays: the DNA relaxation assay and the DNA cleavage assay.[7][16]
Protocol 3.2.1: Topo IIα DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of Topo IIα, which relaxes supercoiled plasmid DNA.[17]
Materials:
-
Human Topoisomerase IIα (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Test compounds dissolved in DMSO
-
Etoposide (positive control)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture contains:
-
2 µL 10x Topo II Assay Buffer
-
2 µL 10 mM ATP
-
200-300 ng supercoiled plasmid DNA
-
1 µL of test compound at various concentrations (or DMSO for control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Enzyme Addition: Add 2 µL of human Topo IIα (1-2 units) to each reaction tube, except for the DNA-only control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reactions by adding 4 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in 1x TAE buffer at a constant voltage until the dye front has migrated sufficiently.[18]
-
Visualization: Visualize the DNA bands under UV light and document the results.
Interpretation of Results:
-
No Enzyme Control: A single band corresponding to supercoiled DNA.
-
Enzyme Control (DMSO): A band corresponding to relaxed DNA, indicating full enzyme activity.
-
Inhibitor: The presence of a supercoiled DNA band in the presence of the test compound indicates inhibition of Topo IIα relaxation activity. The intensity of the supercoiled band will be proportional to the concentration of the inhibitor.
Protocol 3.2.2: Topo IIα DNA Cleavage Assay
This assay determines if the compounds act as Topo II poisons by stabilizing the cleavage complex, leading to linearized plasmid DNA.[13][19][20]
Materials:
-
Same as for the relaxation assay, but with the addition of a linear DNA marker.
Procedure:
-
Reaction Setup: The reaction is set up similarly to the relaxation assay.
-
Enzyme Addition and Incubation: Add human Topo IIα and incubate at 37°C for 30 minutes.
-
Termination with SDS and Proteinase K: Stop the reaction by adding 2 µL of 10% SDS, followed by 2 µL of 2 mg/mL Proteinase K. Incubate at 37°C for another 30 minutes to digest the protein.
-
Agarose Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel.
-
Visualization: Visualize the DNA bands.
Interpretation of Results:
-
Controls: Similar to the relaxation assay.
-
Topo II Poison: The appearance of a band corresponding to linear plasmid DNA indicates that the compound stabilizes the cleavage complex. The intensity of the linear DNA band is proportional to the poisoning activity.
Diagram 2: Workflow for In Vitro Topoisomerase II Inhibition Assays
Caption: A flowchart outlining the key steps in the in vitro evaluation of Topoisomerase II inhibitors.
In Vitro Cytotoxicity Assay
The cytotoxic potential of the synthesized compounds is evaluated against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[21][22][23][24]
Protocol 3.3.1: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Doxorubicin or Etoposide (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls. Include a vehicle control (DMSO) and a no-cell control (media only). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation and Interpretation
The results from the experimental assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Representative Biological Activity Data for this compound Derivatives
| Compound ID | Topo IIα Relaxation Inhibition (IC₅₀, µM) | Topo IIα Cleavage Stimulation | Cytotoxicity (A549 cells, IC₅₀, µM) |
| Derivative 1 | 25.5 | + | 15.2 |
| Derivative 2 | > 100 | - | > 50 |
| Derivative 3 | 10.2 | +++ | 5.8 |
| Etoposide | 50.0 | +++ | 2.5 |
Note: This table presents hypothetical data for illustrative purposes. Cleavage Stimulation: - (none), + (weak), ++ (moderate), +++ (strong)
Interpretation:
-
A low IC₅₀ value in the relaxation assay indicates potent catalytic inhibition.
-
Strong stimulation of DNA cleavage suggests the compound acts as a Topo II poison.
-
A low IC₅₀ value in the cytotoxicity assay indicates potent anticancer activity.
-
Correlating the Topo II inhibition data with cytotoxicity data can provide insights into the mechanism of action. For instance, a compound with potent cleavage-stimulating activity and high cytotoxicity may primarily act through Topo II poisoning.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the systematic evaluation of this compound derivatives as Topoisomerase II inhibitors. By combining chemical synthesis with a battery of in vitro biological assays, researchers can effectively identify and characterize novel anticancer drug candidates. Future studies could involve exploring the structure-activity relationships (SAR) of these derivatives by modifying substituents on the phenyl ring, investigating the role of metal chelation in their activity, and advancing promising leads into in vivo animal models of cancer.
References
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Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. ResearchGate. [Link]
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Plasmid DNA Cleavage Assay with Eukaryotic Topoisomerase II. PubMed. [Link]
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RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
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Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes. National Institutes of Health (NIH). [Link]
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Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. National Institutes of Health (NIH). [Link]
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Topoisomerase Assays. National Institutes of Health (NIH). [Link]
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Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. PubMed Central. [Link]
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Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes. ACS Publications. [Link]
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Topoisomerase II Inhibition by BZP Thiosemicarbazones. ResearchGate. [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed. [Link]
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Thiosemicarbazone derivative demonstrating profound anti-cancer activity. ResearchGate. [Link]
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Topoisomerase assays. PubMed. [Link]
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DNA cleavage assay kit. ProFoldin. [Link]
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A Review on in-vitro Methods for Screening of Anticancer Drugs. ijcrt.org. [Link]
-
In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. PubMed. [Link]
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Topoisomerase Assays. ResearchGate. [Link]
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In Vitro Cytotoxicity Assay. Alfa Cytology. [https://www.alfa-cytology.com/in-vitro-cytotoxicity-assay.html]([Link] cytotoxicity-assay.html)
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In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]
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Human Topoisomerase II Relaxation Assay. Inspiralis. [Link]
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Topoisomerase II DNA cleavage assay. An in vitro assay was used to... ResearchGate. [Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health (NIH). [Link]
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Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. PubMed. [Link]
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. [Link]
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Synthesis of 4-arylthiosemicarbazides 3a–e. ResearchGate. [Link]
-
Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. PubMed. [Link]
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Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Hindawi. [Link]
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(PDF) Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. ResearchGate. [Link]
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Application Notes & Protocols: 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide as a Versatile Precursor in Heterocyclic Synthesis
Abstract
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Among the myriad of synthetic precursors, thiosemicarbazides stand out for their versatility in constructing diverse heterocyclic systems, particularly those containing nitrogen and sulfur.[5] This guide provides an in-depth exploration of 4-(2,6-dimethylphenyl)-3-thiosemicarbazide, a highly valuable and sterically defined building block. We will detail its synthesis and subsequent application in the construction of medicinally relevant 1,3,4-thiadiazoles and 1,2,4-triazoles. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative synthesis.
The Strategic Importance of the 2,6-Dimethylphenyl Moiety
The choice of this compound as a precursor is a deliberate one, rooted in principles of medicinal chemistry. The 2,6-dimethylphenyl group, often referred to as a xylenyl group, imparts specific and advantageous properties to the final heterocyclic products:
-
Steric Hindrance: The two methyl groups ortho to the point of attachment restrict the rotation of the phenyl ring. This conformational lock can lead to more specific and higher-affinity interactions with biological targets by reducing the entropic penalty of binding.
-
Increased Lipophilicity: The methyl groups enhance the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier, a critical factor for central nervous system (CNS) active agents.[6]
-
Metabolic Stability: The methyl groups can shield the aromatic ring from metabolic hydroxylation, potentially increasing the in-vivo half-life of the resulting drug candidates.
This combination of features makes derivatives of this precursor particularly interesting for developing agents with potential anticonvulsant, antimicrobial, or anti-inflammatory activities.[7][8][9][10][11]
Synthesis of the Precursor: this compound
The foundational step is the efficient synthesis of the title precursor. The most direct and widely used method involves the nucleophilic addition of hydrazine hydrate to 2,6-dimethylphenyl isothiocyanate.
Protocol 1: Synthesis of this compound
Scientific Rationale: This reaction leverages the high nucleophilicity of the hydrazine nitrogen atoms, which readily attack the electrophilic carbon of the isothiocyanate group. The reaction is typically performed in a protic solvent like ethanol, which facilitates the proton transfers involved in the mechanism. Cooling is often employed to control the exothermicity of the reaction.
Materials:
-
2,6-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate (64-80% solution)
-
Ethanol (absolute)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,6-dimethylphenyl isothiocyanate (10 mmol) in absolute ethanol (50 mL).
-
Place the flask in an ice bath and begin stirring.
-
Slowly add hydrazine hydrate (10 mmol) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour, followed by 2 hours at room temperature.
-
A white precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold water (2 x 15 mL) to remove any unreacted hydrazine hydrate.
-
Dry the product under vacuum or in a desiccator. For higher purity, the crude product can be recrystallized from ethanol.
-
The final product, this compound, should be a white crystalline solid.[12][13]
Workflow Diagram: Precursor Synthesis
Caption: Workflow for the synthesis of the thiosemicarbazide precursor.
Application: Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are a prominent class of heterocycles known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][15][16][17][18] The cyclization of thiosemicarbazides in an acidic medium is a classic and highly effective method for their synthesis.[19][20]
Protocol 2: Acid-Catalyzed Cyclization to form 2-(2,6-Dimethylphenylamino)-5-substituted-1,3,4-thiadiazoles
Scientific Rationale: This reaction is a dehydrative cyclization. The thiosemicarbazide is first acylated by a carboxylic acid to form a 1-acyl-thiosemicarbazide intermediate. In the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent, the intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic 1,3,4-thiadiazole ring.[21][22]
Materials:
-
This compound (from Protocol 1)
-
Substituted carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
Ice bath, crushed ice
-
Beaker, round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, add this compound (5 mmol) and the desired carboxylic acid (5.5 mmol).
-
Cool the flask in an ice bath.
-
Slowly and carefully, add concentrated sulfuric acid (5 mL) to the mixture with constant stirring. The addition is highly exothermic.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker.
-
The crude product will precipitate out. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-(2,6-dimethylphenylamino)-5-substituted-1,3,4-thiadiazole.
Reaction Pathway: 1,3,4-Thiadiazole Synthesis
Caption: General pathway for acid-catalyzed synthesis of 1,3,4-thiadiazoles.
| Reactant (R-COOH) | Resulting 5-Substituent (-R) | Product Name |
| Acetic Acid | -CH₃ | 2-(2,6-Dimethylphenylamino)-5-methyl-1,3,4-thiadiazole |
| Benzoic Acid | -C₆H₅ | 2-(2,6-Dimethylphenylamino)-5-phenyl-1,3,4-thiadiazole |
| 4-Chlorobenzoic Acid | -C₆H₄-Cl | 2-(2,6-Dimethylphenylamino)-5-(4-chlorophenyl)-1,3,4-thiadiazole |
| Isonicotinic Acid | -C₅H₄N (4-pyridyl) | 2-(2,6-Dimethylphenylamino)-5-(pyridin-4-yl)-1,3,4-thiadiazole |
Application: Synthesis of 1,2,4-Triazole-3-thione Derivatives
The 1,2,4-triazole scaffold is another "privileged structure" in medicinal chemistry, found in numerous approved drugs with antifungal, anticonvulsant, and antidepressant activities.[6][7][11] The synthetic route to 1,2,4-triazoles from thiosemicarbazides is elegantly controlled by the reaction conditions. Switching from an acidic to a basic medium redirects the cyclization pathway.
Protocol 3: Base-Catalyzed Cyclization to form 4-(2,6-Dimethylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
Scientific Rationale: In a basic medium (e.g., aqueous NaOH or KOH), the thiosemicarbazide, after reacting with a carboxylic acid to form the acyl intermediate, undergoes intramolecular cyclization via nucleophilic attack of the N4 nitrogen onto the acyl carbonyl carbon. This is followed by dehydration to yield the stable 4,5-disubstituted-1,2,4-triazole-3-thione ring system.[23][24] The product exists in a tautomeric equilibrium between the thione and thiol forms.
Materials:
-
1-Acyl-4-(2,6-dimethylphenyl)-3-thiosemicarbazide (prepared by reacting the precursor with an acid chloride or carboxylic acid)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2N)
-
Ethanol or water as solvent
-
Hydrochloric acid (HCl) for acidification
-
Reflux apparatus
Procedure:
-
Suspend or dissolve the 1-acyl-4-(2,6-dimethylphenyl)-3-thiosemicarbazide (5 mmol) in an aqueous solution of sodium hydroxide (2N, 25 mL).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Filter the cooled solution to remove any insoluble impurities.
-
Acidify the clear filtrate by slowly adding concentrated HCl dropwise until the pH is acidic (pH ~5-6).
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure 4-(2,6-dimethylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Reaction Pathway: 1,2,4-Triazole-3-thione Synthesis
Caption: General pathway for base-catalyzed synthesis of 1,2,4-triazole-3-thiones.
| Acyl Group Source (R-COCl or R-COOH) | Resulting 5-Substituent (-R) | Product Name |
| Acetyl Chloride | -CH₃ | 4-(2,6-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Benzoyl Chloride | -C₆H₅ | 4-(2,6-Dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Phenylacetic Acid | -CH₂C₆H₅ | 4-(2,6-Dimethylphenyl)-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Cyclohexanecarboxylic acid | -C₆H₁₁ | 4-(2,6-Dimethylphenyl)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
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Siddiqui, N., et al. (2011). Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][14][15]triazole Derivatives in Mice. PMC, PubMed Central.
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- Jampilek, J. (2022). Heterocycles in Medicinal Chemistry II.
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Developing novel thiosemicarbazone derivatives from 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
An Application Guide for the Synthesis, Characterization, and Preliminary Biological Evaluation of Novel Thiosemicarbazone Derivatives from 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Introduction: The Therapeutic Potential of Thiosemicarbazones
Thiosemicarbazones (TSCs) are a versatile class of Schiff bases, typically synthesized through the condensation of a thiosemicarbazide with a suitable aldehyde or ketone.[1][2] For decades, these compounds have attracted significant attention in medicinal chemistry due to their broad and potent spectrum of biological activities.[3] The unique structural motif of TSCs, featuring a thioamide group, allows them to act as excellent chelating agents for metal ions, a property often linked to their mechanism of action.[4][5]
The pharmacological profile of thiosemicarbazones is extensive, encompassing anticancer, antiviral, antibacterial, and antifungal properties.[6][7][8] Their anticancer activity, for instance, is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, or the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2][5] This wide-ranging bioactivity makes the thiosemicarbazone scaffold a promising starting point for the development of new therapeutic agents.
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and evaluation of novel thiosemicarbazone derivatives starting from this compound.[9] The strategic inclusion of the 2,6-dimethylphenyl group on the thiosemicarbazide precursor serves a dual purpose: it introduces steric bulk and modulates the lipophilicity of the resulting derivatives. These modifications can significantly influence the compound's interaction with biological targets, potentially leading to enhanced potency, altered selectivity, or novel mechanisms of action.
We present detailed, field-proven protocols for the synthesis of the precursor, the subsequent derivatization into novel thiosemicarbazones, their structural characterization, and preliminary in vitro screening for anticancer and antibacterial activities.
Overall Synthetic and Evaluation Workflow
The process begins with the synthesis of the core precursor, this compound. This intermediate is then reacted with a library of diverse aldehydes and ketones to generate the target thiosemicarbazone derivatives. Following purification, the novel compounds are structurally verified using standard spectroscopic techniques. Finally, the derivatives undergo preliminary biological screening to identify lead compounds for further development.
Caption: General workflow from synthesis to biological evaluation.
Part 1: Synthesis Protocols
Protocol 1: Synthesis of Precursor this compound
Rationale: The synthesis of 4-aryl-3-thiosemicarbazides is a well-established and efficient reaction. It involves the nucleophilic addition of hydrazine hydrate to the electrophilic carbon of an aryl isothiocyanate. The reaction is typically performed in an alcohol solvent at or below room temperature to control the exothermicity.[10]
Materials:
-
2,6-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate (99-100%)
-
Ethanol (Absolute)
-
Deionized water
-
Ice bath, magnetic stirrer, round-bottom flask, filtration apparatus
Procedure:
-
Prepare a solution of hydrazine hydrate (5 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
In a separate flask, prepare a suspension of 2,6-dimethylphenyl isothiocyanate (5 mmol) in 15 mL of absolute ethanol.
-
Place the hydrazine hydrate solution in an ice bath and begin vigorous magnetic stirring.
-
Slowly add the 2,6-dimethylphenyl isothiocyanate suspension dropwise to the stirred hydrazine hydrate solution over 15-20 minutes. A white precipitate should begin to form.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 3-4 hours.
-
Collect the resulting white solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any unreacted hydrazine hydrate.
-
Dry the product under vacuum to yield this compound. Recrystallization from ethanol can be performed for higher purity if needed.
Protocol 2: General Procedure for Synthesis of Novel Thiosemicarbazone Derivatives
Rationale: The core reaction for generating thiosemicarbazones is the condensation between the terminal primary amine of the thiosemicarbazide and the carbonyl carbon of an aldehyde or ketone.[11][12] This reaction forms an imine (C=N) bond. A small amount of acid, such as glacial acetic acid, is often used as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. The reaction is typically conducted under reflux in an alcohol solvent to drive the reaction to completion.[13]
Materials:
-
This compound (from Protocol 1)
-
A selected aromatic or aliphatic aldehyde/ketone
-
Methanol or Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Magnetic stirrer with hotplate, reflux condenser, round-bottom flask, filtration apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask with magnetic stirring.
-
To this solution, add the selected aldehyde or ketone (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.
-
If precipitation is slow, the solution can be placed in an ice bath for 30 minutes or concentrated under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered product with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Dry the final thiosemicarbazone derivative under vacuum.
Table 1: Example Aldehyde/Ketone Reactants for Derivatization
| Reactant Name | Structure | Expected Product |
| Benzaldehyde | C₆H₅CHO | (E)-2-benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide |
| 4-Chlorobenzaldehyde | 4-ClC₆H₄CHO | (E)-2-(4-chlorobenzylidene)-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide |
| 4-Hydroxybenzaldehyde | 4-HOC₆H₄CHO | (E)-2-(4-hydroxybenzylidene)-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide |
| Acetophenone | C₆H₅C(O)CH₃ | (E)-2-(1-phenylethylidene)-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide |
| Cyclohexanone | C₆H₁₀O | 2-cyclohexylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide |
Part 2: Characterization of Synthesized Compounds
Protocol 3: Structural Characterization
Rationale: Unambiguous structural confirmation of the synthesized compounds is critical. A combination of spectroscopic methods provides a complete picture of the molecular structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. The formation of a thiosemicarbazone is confirmed by the disappearance of the C=O stretch from the starting aldehyde/ketone and the N-H stretches of the precursor's terminal -NH₂, and the appearance of a characteristic C=N (imine) stretching vibration.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This allows for confirmation of the overall carbon-hydrogen framework and the successful formation of the imine bond. The chemical shift of the imine proton (-N=CH-) is a key diagnostic signal in the ¹H NMR spectrum.[16][17]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. The molecular ion peak [M]⁺ or protonated molecular peak [M+H]⁺ should match the calculated molecular weight of the target derivative.[14]
Table 2: Expected Spectroscopic Data for a Representative Derivative: (E)-2-benzylidene-N-(2,6-dimethylphenyl)hydrazine-1-carbothioamide
| Technique | Characteristic Signal/Peak | Expected Value/Range | Rationale |
| FT-IR (cm⁻¹) | ν(N-H) | 3100-3400 | N-H stretching from amide groups. |
| ν(C=N) | 1590-1620 | Imine bond stretch, confirming condensation.[2] | |
| ν(C=S) | 1200-1250 | Thioamide C=S stretch.[2] | |
| ¹H NMR (ppm) | δ(N=CH) | 8.0 - 8.5 | Singlet for the imine proton. |
| δ(Ar-H) | 7.0 - 8.0 | Multiplets for aromatic protons. | |
| δ(NH) | 9.5 - 11.5 | Broad singlets for amide protons. | |
| δ(CH₃) | ~2.2 | Singlet for the two methyl groups on the phenyl ring. | |
| ¹³C NMR (ppm) | δ(C=S) | 175 - 185 | Thioamide carbon. |
| δ(C=N) | 140 - 150 | Imine carbon. | |
| Mass Spec (m/z) | [M+H]⁺ | 284.12 | Calculated for C₁₆H₁₇N₃S. |
Part 3: Protocols for Preliminary Biological Evaluation
The diverse biological activities of thiosemicarbazones necessitate a screening approach to identify the potential therapeutic applications of newly synthesized derivatives.[6]
Caption: Workflow for preliminary in vitro biological screening.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified, typically as an IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Materials:
-
Cancer cell line (e.g., A549-lung, MCF-7-breast)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 5: In Vitro Antibacterial Activity (Broth Microdilution Method)
Rationale: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This assay provides quantitative data on the potency of the new derivatives against various bacterial strains.[18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.
-
Inoculation: Prepare a diluted bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Table 3: Example Data Presentation for Biological Screening
| Compound ID | Target Cell Line / Strain | Assay Type | Result (IC₅₀ / MIC) |
| Derivative 1 | A549 (Lung Cancer) | MTT | 15.2 µM |
| Derivative 1 | S. aureus | Microdilution | 32 µg/mL |
| Derivative 2 | A549 (Lung Cancer) | MTT | > 100 µM |
| Derivative 2 | S. aureus | Microdilution | 8 µg/mL |
| Doxorubicin | A549 (Lung Cancer) | MTT | 0.8 µM |
| Ciprofloxacin | S. aureus | Microdilution | 1 µg/mL |
Conclusion and Future Directions
This guide provides a robust framework for the rational design, synthesis, and preliminary evaluation of novel thiosemicarbazone derivatives based on the this compound scaffold. The protocols are designed to be adaptable, allowing researchers to explore a wide chemical space by varying the aldehyde and ketone inputs.
Data generated from these studies will enable the establishment of initial structure-activity relationships (SAR), guiding the next phase of drug discovery. Promising "hit" compounds identified through this workflow can be advanced to more complex biological assays, including mechanism of action studies, selectivity profiling, and in vivo efficacy models, paving the way for the development of next-generation therapeutic agents.
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Application Note: In Vitro Efficacy Testing of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide Using Cell-Based Assays
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide. Thiosemicarbazides and their derivatives are a class of compounds recognized for their wide range of biological activities, including potential anticancer properties.[1][2][3] This document moves beyond a simple recitation of steps, offering detailed protocols grounded in scientific rationale to ensure robust and reproducible results. We will cover the essential assays for determining cytotoxicity, mode of cell death (apoptosis), and effects on cell cycle progression. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring high confidence in the generated data.
Scientific Rationale & Mechanistic Overview
The therapeutic potential of thiosemicarbazone derivatives, which can be formed from thiosemicarbazides, often stems from their ability to induce apoptosis and arrest the cell cycle in cancer cells.[2][4] The proposed mechanisms frequently involve interaction with critical cellular pathways, potentially through the chelation of metal ions like iron, which can inhibit enzymes crucial for DNA synthesis, such as ribonucleotide reductase.[5] This inhibition can lead to the production of reactive oxygen species (ROS) and trigger mitochondrial-mediated apoptosis.[6]
Understanding this context is crucial for experimental design. A primary cytotoxicity screen confirms if the compound has a biological effect. Subsequent mechanistic assays, such as apoptosis and cell cycle analysis, are then employed to understand how the compound works. This multi-assay approach provides a more complete picture of the compound's efficacy.
Caption: Hypothesized mechanism of thiosemicarbazide-induced cell death.
Pre-Experimental Preparation & Best Practices
The foundation of reliable data is meticulous preparation. Overlooking these steps can compromise the entire experimental series.
2.1 Compound Handling and Stock Solution Preparation
-
Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial screening. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile-filtered DMSO. Aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium.
2.2 Cell Line Selection and Maintenance
-
Choice of Cell Line: The selection of cancer cell lines should be hypothesis-driven. For a broad initial screening, a panel representing different cancer types is recommended (e.g., MCF-7 for breast, A549 for lung, PANC-1 for pancreatic).[2][7][8]
-
Culture Conditions: Cells must be cultured in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7] Adhere strictly to the supplier's protocols.
-
Quality Control: Regularly test cultures for Mycoplasma contamination, as this can significantly alter cellular response to treatment.[9] Cell line identity should be periodically verified through Short Tandem Repeat (STR) analysis to prevent cross-contamination issues.[9] Use cells from a low passage number for all experiments to ensure genetic stability and consistent results.
Core Experimental Protocols
The following protocols provide a tiered approach to evaluating the compound's efficacy, starting with broad cytotoxicity and moving to specific mechanisms.
Protocol 1: Cytotoxicity Assessment via MTT Assay
This colorimetric assay is a robust, high-throughput method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[1][10]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common range for initial screening is 0.1 µM to 100 µM.
-
Remove the old medium and add 100 µL of the medium containing the various compound concentrations to the appropriate wells.
-
Controls:
-
Vehicle Control: Wells with cells treated with medium containing the same concentration of DMSO as the highest compound dose (e.g., 0.5%). This represents 100% viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Quantification via Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]
Materials:
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS), ice-cold
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase.
Materials:
-
6-well plates
-
Flow cytometer
-
Ice-cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
PBS
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.
-
Cell Harvesting: Harvest all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the pellet in 500 µL of PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[12][13]
-
Incubate the cells for at least 2 hours at -20°C (cells can be stored for several weeks at this stage).[14]
-
Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry.
Data Analysis:
-
The output will be a histogram of cell count versus fluorescence intensity.
-
The data analysis software will model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Look for an accumulation of cells in a specific phase compared to the vehicle control, which indicates cell cycle arrest. A "sub-G1" peak may also be visible, representing apoptotic cells with fragmented DNA.
Integrated Experimental Workflow & Data Presentation
A logical progression of experiments is key to an efficient investigation. Start with a broad screen for activity and then use more complex assays to probe the mechanism of action for promising candidates.
Caption: Recommended workflow for in vitro efficacy testing.
Table 1: Representative Data Summary
| Assay | Parameter | Vehicle Control | 0.5x IC50 | 1x IC50 | 2x IC50 |
| Cytotoxicity | IC50 (µM) after 48h | - | - | 15.2 | - |
| Apoptosis | % Total Apoptotic Cells | 4.5% | 25.1% | 55.8% | 78.3% |
| Cell Cycle | % Cells in G0/G1 | 60.1% | 58.9% | 35.2% | 20.1% |
| % Cells in S | 25.4% | 24.8% | 15.1% | 10.5% | |
| % Cells in G2/M | 14.5% | 16.3% | 49.7% | 69.4% |
Conclusion
This application note provides a validated, multi-faceted approach to characterize the in vitro efficacy of this compound. By systematically assessing cytotoxicity, apoptosis, and cell cycle distribution, researchers can build a comprehensive profile of the compound's biological activity. Adherence to these detailed protocols and best practices will ensure the generation of high-quality, reliable data, which is essential for advancing promising compounds in the drug discovery pipeline. Every protocol described is a self-validating system when the appropriate controls are included, lending trustworthiness to the experimental outcomes.[15][16]
References
-
Silva, P. B., et al. (2015). Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 51(4), 859-867. [Link]
-
Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates, 13(6), 172–179. [Link]
-
National Toxicology Program (NTP). Validation Study of In Vitro Cytotoxicity Test Methods. [Link]
-
Tani, N., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 4(4), 185-199. [Link]
-
Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Ghasemzadeh, A., et al. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 19(3), 269-281. [Link]
-
Stefańska, J., et al. (2022). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 27(23), 8538. [Link]
-
Tariq, M. I., et al. (2016). Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. Journal of the Iranian Chemical Society, 13(10), 1853-1862. [Link]
-
Siwek, A., et al. (2022). Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. Biomolecules, 12(2), 151. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]
-
Technology Networks. (2023). Cell Culture – Good Practice and Advanced Methods. [Link]
-
Gulea, A., et al. (2023). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences, 24(9), 8345. [Link]
-
Siwek, A., et al. (2020). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. International Journal of Molecular Sciences, 21(18), 6649. [Link]
Sources
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- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Cell Culture – Good Practice and Advanced Methods | Technology Networks [technologynetworks.com]
- 10. bitesizebio.com [bitesizebio.com]
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- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Welcome to the technical support center for the synthesis of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and optimize this important synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
Encountering challenges during synthesis is a common aspect of chemical research. This section addresses specific issues you might face when preparing this compound, offering explanations for the underlying causes and providing actionable solutions.
Diagram: Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A: Low yield is the most common issue and can stem from several factors:
-
Purity of 2,6-Dimethylphenyl Isothiocyanate: This is the most critical factor. The isothiocyanate precursor is susceptible to hydrolysis if exposed to moisture.[1] Any amine impurities in the starting 2,6-dimethylaniline can also lead to urea-type byproducts. We strongly recommend either purifying the isothiocyanate by vacuum distillation before use or synthesizing it fresh.
-
Stoichiometry: The reaction involves the nucleophilic addition of hydrazine to the isothiocyanate. While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate can help drive the reaction to completion and compensate for any potential degradation of the hydrazine.[2]
-
Temperature Control: The reaction between isothiocyanates and hydrazine is highly exothermic. Adding the isothiocyanate to the hydrazine solution without adequate cooling (e.g., an ice bath) can lead to side reactions and decomposition of the product. Dropwise addition at 0-5 °C is recommended.[3]
Q2: I am observing an oily byproduct along with my solid product. What is it and how can I prevent it?
A: The formation of an oily substance often points to the presence of unreacted 2,6-dimethylphenyl isothiocyanate, which is a liquid at room temperature.[1] This occurs if the reaction has not gone to completion. To prevent this, ensure vigorous stirring throughout the reaction, allow for a sufficient reaction time (standing overnight is common), and consider using a slight excess of hydrazine hydrate as mentioned above.[3] Thorough washing of the crude product with a non-polar solvent like diethyl ether can help remove this impurity before recrystallization.
Q3: What is the optimal solvent for this synthesis?
A: Alcohols such as ethanol or methanol are the most commonly used and effective solvents for this reaction.[3][4] They are excellent at dissolving hydrazine hydrate and allow for the precipitation of the thiosemicarbazide product upon formation or cooling. The solvent should be anhydrous to prevent hydrolysis of the isothiocyanate.
Q4: How can I confirm the purity and identity of my final product?
A: Standard analytical techniques are sufficient:
-
Melting Point: this compound has a reported melting point of approximately 225 °C (with decomposition).[5] A sharp melting point close to this value is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR: Check for the characteristic peaks corresponding to the aromatic protons, the methyl groups, and the three distinct NH protons of the thiosemicarbazide backbone.
-
FT-IR: Look for the characteristic N-H stretching bands (typically in the 3100-3400 cm⁻¹ region) and the C=S (thione) stretching band (around 1200-1300 cm⁻¹).[6]
-
Q5: Is it better to purchase 2,6-dimethylphenyl isothiocyanate or synthesize it in-house?
A: While commercially available, the quality can vary, and it is sensitive to moisture during storage.[1] Synthesizing it fresh is often the best way to ensure high reactivity and yield in the subsequent step. A common and reliable method is the reaction of 2,6-dimethylaniline with thiophosgene or carbon disulfide.[7][8] However, these reagents are highly toxic and require handling with extreme care in a well-ventilated fume hood.
Detailed Experimental Protocols
These protocols provide a validated, step-by-step methodology for the synthesis.
Protocol 1: Synthesis of 2,6-Dimethylphenyl Isothiocyanate
This protocol is adapted from established methods for preparing aryl isothiocyanates.[7][8][9] Caution: Thiophosgene is highly toxic and corrosive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add 2,6-dimethylaniline (1.0 eq). Dissolve it in an appropriate solvent like dichloromethane or chloroform.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.5 eq), to the solution. Cool the flask to 0 °C in an ice bath.
-
Thiophosgene Addition: Slowly add a solution of thiophosgene (1.1 eq) in the same solvent to the stirred mixture via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash it sequentially with dilute HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product should be purified by vacuum distillation to yield pure 2,6-dimethylphenyl isothiocyanate as a clear liquid.[1]
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of 4-aryl-3-thiosemicarbazides.[3]
-
Hydrazine Solution: In a round-bottom flask, prepare a solution of hydrazine hydrate (1.1 eq) in absolute ethanol.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous magnetic stirring.
-
Isothiocyanate Addition: Slowly add a solution of freshly distilled 2,6-dimethylphenyl isothiocyanate (1.0 eq) in absolute ethanol dropwise to the cold hydrazine solution over 30-60 minutes. A white precipitate should begin to form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for another hour, then let it warm to room temperature and stand overnight to ensure complete precipitation.
-
Isolation: Collect the solid white precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water (3x) and then with a small amount of cold diethyl ether to remove any unreacted isothiocyanate.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Diagram: Synthesis Workflow
Caption: Workflow for the two-part synthesis of the target compound.
Troubleshooting Summary Table
For quick reference, this table summarizes the key issues and solutions.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low Yield | 1. Impure/wet 2,6-dimethylphenyl isothiocyanate.2. Reaction temperature too high.3. Insufficient reaction time. | 1. Use freshly distilled isothiocyanate.[1]2. Maintain 0-5 °C during addition.[3]3. Allow reaction to proceed overnight. |
| Oily/Sticky Product | Unreacted 2,6-dimethylphenyl isothiocyanate remains. | 1. Ensure a slight excess of hydrazine is used.2. Wash the crude product with cold diethyl ether before drying. |
| Product Fails to Precipitate | 1. Insufficient concentration.2. Product is more soluble in the chosen solvent than expected. | 1. Reduce solvent volume under vacuum.2. Cool the mixture for an extended period or add an anti-solvent like cold water. |
| Melting Point is Broad/Low | Presence of impurities (starting materials or byproducts). | Recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture.[3] |
References
-
PrepChem. Synthesis of 2,6-dimethylphenylisothiocyanate . Available from: [Link]
- Google Patents. CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate.
-
MDPI. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity . Available from: [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates . Available from: [Link]
-
ResearchGate. Synthesis of thiosemicarbazides . Available from: [Link]
-
Jiang, J. Synthesis of thiosemicarbazide . Medium. Available from: [Link]
-
ResearchGate. Preparation of 4-phenyl-3-thiosemicarbazide (2) . Available from: [Link]
-
DergiPark. Synthesis and analytical applications of thiosemicarbazide derivative . Available from: [Link]
-
Chemdad. 2,6-DIMETHYLPHENYL ISOTHIOCYANATE Chemical Properties . Available from: [Link]
- Google Patents. US3009955A - Process for the preparation of thiosemicarbazide.
-
MDPI. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity . Available from: [Link]
-
Organic Syntheses. Phenyl isothiocyanate . Available from: [Link]
- Google Patents. US2806880A - Process for preparing thiosemicarbazide.
-
ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions . Available from: [Link]
-
ResearchGate. Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC) . Available from: [Link]
-
ResearchGate. (PDF) Thiophosgene in Organic Synthesis . Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis . Available from: [Link]
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Technical Support Center: Overcoming Solubility Challenges of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Welcome to the technical support guide for 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in biological assays. Our goal is to equip you with the knowledge to ensure accurate, reproducible, and meaningful experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with this compound.
Q1: What are the basic solubility properties of this compound?
A: Based on its chemical structure (a substituted phenyl ring attached to a thiosemicarbazide moiety) and available data, this compound is characterized as a hydrophobic molecule. It is listed as insoluble in water.[1] Its predicted XLogP3 value of ~2.6 indicates a preference for lipophilic environments over aqueous ones.[2] Therefore, direct dissolution in aqueous buffers (e.g., PBS, cell culture media) is not feasible and will lead to compound precipitation.
Q2: What is the recommended starting solvent for preparing a stock solution?
A: The standard and most recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[3][4] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic small molecules.[4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in pure DMSO to serve as the primary source for all subsequent dilutions.[3][5]
Q3: I see a cloudy precipitate when I add my DMSO stock to my aqueous assay buffer. What is happening and how do I fix it?
A: This phenomenon is known as "crashing out" or precipitation. It occurs when the compound, which is stable in the high-concentration organic DMSO stock, is rapidly transferred into an aqueous environment where its solubility is poor.[3][6] The abrupt change in solvent polarity causes the compound to fall out of solution. To fix this, you must optimize your dilution protocol and potentially use formulation aids. Refer to the detailed protocols in the Troubleshooting Guide below.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A: This is a critical consideration, as DMSO can be toxic to cells at higher concentrations.[7] While tolerance is cell-line specific, a widely accepted "safe" upper limit for the final DMSO concentration in cell-based assays is ≤0.1% .[7][8] Some robust cell lines may tolerate up to 0.5%, but this must be empirically determined.[9][10] Crucially, every experiment must include a "vehicle control" containing the same final concentration of DMSO as your highest compound concentration, but without the compound itself.[11] This allows you to distinguish the effect of the compound from the effect of the solvent.
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells.[7][8] The "gold standard" to aim for. |
| 0.1% - 0.5% | Often tolerated by robust, immortalized cell lines.[9] Requires validation with a vehicle control to check for cytotoxicity. |
| > 0.5% | High risk of cytotoxicity and confounding off-target effects.[9][10] Should be avoided unless absolutely necessary and rigorously controlled for. |
Section 2: In-Depth Troubleshooting Guide
This section provides structured workflows and detailed protocols to systematically address and overcome solubility challenges.
Issue 1: The compound will not fully dissolve in 100% DMSO to create a stock solution.
Even in a strong organic solvent, achieving a high-concentration stock can be challenging. This may indicate the compound is in a highly stable crystalline form.
Causality: The energy required to break the crystal lattice of the solid compound is greater than the energy released by its interaction with the solvent molecules.
Protocol 1: Aided Dissolution in DMSO
-
Weigh and Add: Accurately weigh the compound and add it to the appropriate volume of high-purity, anhydrous DMSO.[5]
-
Vortex: Mix vigorously using a vortex mixer for 2-5 minutes.
-
Apply Gentle Heat: If solids persist, warm the solution in a water bath set to 37-40°C for 10-15 minutes. Rationale: Increasing thermal energy can help overcome the activation energy barrier for dissolution.
-
Utilize Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. Rationale: Ultrasonic waves create cavitation bubbles that physically break apart compound aggregates and enhance solvent interaction.[4]
-
Assess and Repeat: Visually inspect the solution against a light source. If particulates remain, repeat steps 3 and 4. If the compound remains insoluble, the desired concentration may be above its solubility limit in DMSO. In this case, you must reduce the target concentration of your stock solution (e.g., from 20 mM to 10 mM) and recalculate your dilutions.[6]
Issue 2: The compound precipitates when the DMSO stock is diluted into aqueous media.
This is the most common and critical solubility issue. Low aqueous solubility can lead to inaccurate results by reducing the actual concentration of the compound available to the biological target.[3][4]
Solubility Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving this issue.
Caption: Decision workflow for troubleshooting compound precipitation.
Protocol 2: Surfactant-Assisted Solubilization with Pluronic® F-127
Pluronic® F-127 is a non-ionic surfactant that forms micelles in aqueous solutions, encapsulating hydrophobic compounds and keeping them dispersed.[12][13][14]
-
Prepare a 20% Pluronic F-127 Stock: Dissolve Pluronic® F-127 in 100% DMSO to a final concentration of 20% (w/v). Gentle heating may be required.[12] Store at room temperature.
-
Pre-mix with Compound Stock: Immediately before preparing your working solution, mix your this compound DMSO stock solution with an equal volume of the 20% Pluronic F-127 stock solution.[12] For example, mix 5 µL of your 10 mM compound stock with 5 µL of 20% Pluronic F-127.
-
Dilute into Aqueous Buffer: Add the pre-mixed solution from step 2 into your final volume of cell culture medium or assay buffer and mix thoroughly. The final concentration of Pluronic F-127 should be low (typically <0.1%) to avoid cell toxicity.[13]
Protocol 3: Encapsulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[15][16][17]
Caption: Mechanism of solubility enhancement by cyclodextrins.
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).
-
Add Compound Stock to CD Solution: Slowly add your concentrated DMSO stock of this compound directly into the stirring HP-β-CD solution. The molar ratio of CD to compound should be high (e.g., 100:1 to 1000:1) to favor complex formation.
-
Equilibrate: Allow the mixture to stir at room temperature for at least 1-4 hours (or overnight) to ensure maximum complexation.
-
Sterile Filter: Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated compound aggregates and to ensure sterility for cell-based assays.
-
Use in Assay: This aqueous, compound-loaded cyclodextrin solution can now be used to prepare final dilutions in your assay medium.
Issue 3: Assay results are inconsistent or suggest non-specific activity.
This can be a direct consequence of poor solubility, even if visible precipitation is not obvious. The formation of sub-visible compound aggregates can lead to false-positive or false-negative results.[3] These aggregates can interfere with assay readouts (e.g., light scattering) or non-specifically inhibit enzymes, a phenomenon known as promiscuous inhibition.[18]
Protocol 4: Quality Control for Working Solutions
-
Visual Inspection: Before use, hold your final working solution up to a strong light source. Look for any signs of cloudiness, shimmer, or the Tyndall effect (light scattering), which indicates the presence of colloidal particles or aggregates.
-
Centrifugation Test: Prepare your highest concentration working solution. Centrifuge it at high speed (e.g., >14,000 x g) for 15-20 minutes. Carefully pipette the supernatant and test its activity in parallel with an un-centrifuged sample. A significant loss of activity in the supernatant suggests that the active compound was in an aggregated state and was pelleted.
-
Confirm with Advanced Analytics (Optional): For rigorous validation, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence and size distribution of nanoparticles and aggregates in the solution.
By systematically applying these principles and protocols, researchers can overcome the inherent solubility challenges of this compound, ensuring that biological assay data is both accurate and reliable.
References
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
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Solarbio Life Sciences. (2024). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Available at: [Link]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]
-
Pandey, A., et al. (2014). Pluronic F-127: An Efficient Delivery Vehicle for 3-(1'-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor). Photochemistry and Photobiology, 90(5), 1139-1147. Available at: [Link]
-
Mercado, G. (2019). New horizons in small molecule solubility screening. Drug Target Review. Available at: [Link]
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Various Authors. (2023). Maximum DMSO concentration in media for cell culture? Reddit. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
-
Chen, Y. T., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7351. Available at: [Link]
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Senger, M. R., et al. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Frontiers in Pharmacology, 7, 92. Available at: [Link]
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Various Authors. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Available at: [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
FasterCapital. (2023). Best Practices For Stock Solutions. Available at: [Link]
-
Minda, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 614. Available at: [Link]
-
Bitesize Bio. (2024). Top Ten Tips for Making Stock Solutions. Available at: [Link]
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Inglese, J., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 2(4), 261-290. Available at: [Link]
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Bio-Byword Scientific. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available at: [Link]
-
Various Authors. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
Sharma, G., et al. (2014). Pluronic F127 as Thermoreversible Polymer Gel Forming Agent for Delivery of Drugs. Journal of Chemical and Pharmaceutical Sciences, 7(2), 115-121. Available at: [Link]
-
Kumar, S., & Singh, S. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 4(5), 1668-1678. Available at: [Link]
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Maltseva, E., et al. (2021). Revisiting the Solubility–Permeability Relationship with Hydrophobic Drug Umifenovir in Pluronic Solutions: Impact of pH and Co-Solvent. Pharmaceutics, 13(10), 1599. Available at: [Link]
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Kumar, V., & Shivakumar, H. G. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 4(3), 82-90. Available at: [Link]
-
Nguyen, C. N. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. Available at: [Link]
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Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808034. Available at: [Link]
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Agafonov, M., et al. (2020). Impact of pluronic F127 on aqueous solubility and membrane permeability of antirheumatic compounds of different structure and polarity. Journal of Molecular Liquids, 301, 112440. Available at: [Link]
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Ueda, H., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 18(11), 4269-4277. Available at: [Link]
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Various Authors. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. BMC Chemistry, 18(1), 84. Available at: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51. Available at: [Link]
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Wang, M., et al. (2014). High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Research, 42(13), 8717-8727. Available at: [Link]
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Panahi, F., et al. (2016). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Pharmaceutical and Biomedical Research, 2(2), 40-48. Available at: [Link]
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Mishra, S., & Ghosh, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Pharmacovigilance, 4(4). Available at: [Link]
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MDPI. (2022). Special Issue : Frontier Research in Apiculture (Diagnosis and Control of Bee Diseases, Bee Products, Environmental Monitoring). Available at: [Link]
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Gökhan-Kelekçi, N., et al. (2017). Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents. Molecules, 23(1), 50. Available at: [Link]
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Tucs, A., et al. (2024). Peptide-Tools–Web Server for Calculating Physicochemical Properties of Peptides. Journal of Chemical Information and Modeling. Available at: [Link]
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Various Authors. (2016). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Thiosemicarbazide. PubChem. Available at: [Link]
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Williams, H. D., et al. (2013). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 10(5), 1703-1718. Available at: [Link]
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Sharma, S., & Sharma, P. K. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. Asian Journal of Chemistry, 33(8), 1735-1744. Available at: [Link]
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Troubleshooting inconsistent results in 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide antifungal assays
Prepared by: Senior Application Scientist, Antifungal Research Division
Welcome to the technical support center for researchers utilizing 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide in antifungal assays. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you achieve consistent and reliable results in your experiments. Inconsistent outcomes in antifungal susceptibility testing (AFST) are a common challenge, influenced by a multitude of factors ranging from the physicochemical properties of the test compound to subtle variations in methodology.[1][2] This resource consolidates field-proven insights and authoritative standards to empower your research.
Troubleshooting Guide: Addressing Inconsistent MIC Values
This section addresses the most common issues leading to variability in Minimum Inhibitory Concentration (MIC) results for this compound.
Q1: My MIC values for this compound are fluctuating significantly between experiments. What is the most likely cause?
A1: Inter-assay variability is a frequent challenge in AFST.[3] The most critical factor to control is the fungal inoculum .[4][5] Inconsistent inoculum densities will directly lead to variable MICs.
-
Causality: A higher concentration of fungal cells requires a higher concentration of the antifungal agent to inhibit growth. If the starting inoculum size varies, the MIC will shift accordingly. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have stringent guidelines for inoculum preparation for this reason.[2][6]
-
Solution Checklist:
-
Standardize Inoculum Preparation: Use a spectrophotometer to adjust your fungal suspension to a specific optical density (OD) or a hemocytometer for direct cell counting.[4][7] For yeasts like Candida spp., CLSI guidelines recommend adjusting the inoculum to a 0.5 McFarland standard and then diluting it to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the well.[3]
-
Use Fresh Cultures: Prepare your inoculum from fresh, mature cultures (e.g., 24-48 hours for most yeasts on Sabouraud Dextrose Agar).[3][4] Older cultures may contain non-viable cells or spores with different susceptibility profiles.
-
Ensure Homogeneity: Vortex the cell suspension thoroughly before and during the dilution process to prevent cell clumping and ensure a uniform distribution.
-
Below is a logical workflow for diagnosing the source of inconsistent results.
Caption: Standard workflow for a broth microdilution antifungal assay.
1. Preparation of Compound Stock Solution
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Aliquot into small volumes and store at -20°C or below.
2. Preparation of Fungal Inoculum
-
From a fresh (24-hour) culture on Sabouraud Dextrose Agar, pick several distinct colonies.
-
Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).
-
Vortex for 15 seconds to create a homogeneous suspension.
-
Adjust the turbidity of the suspension with sterile saline to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (approx. 0.08–0.1 OD at 625 nm). This suspension contains approximately 1–5 x 10⁶ CFU/mL.
3. Broth Microdilution Procedure
-
Plate Setup: Use sterile, 96-well U-bottom microtiter plates. [6]2. Media Fill: Add 100 µL of RPMI-1640 medium (buffered with MOPS) to wells 2 through 12 of each row to be used.
-
Compound Addition: Create a starting dilution of your compound stock in RPMI-1640. Then, add 200 µL of this starting concentration to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down. Continue this 1:2 serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no inoculum).
-
Final Inoculum Preparation: Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:1000 in RPMI-1640 medium. This yields a working suspension of 1-5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the final inoculum to wells 1 through 11. Do not add inoculum to well 12. This brings the final volume in each well to 200 µL and halves the drug concentration, while achieving the target final inoculum of 0.5–2.5 x 10³ CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C for 24 hours. [3]
4. MIC Determination
-
Place the plate on a viewing mirror.
-
The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control well.
References
- Espinel-Ingroff, A., Fothergill, A., Fuller, J., Johnson, E., Pfaller, M., & Turnidge, J. (2005). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 43(7), 3453–3455.
- Carrillo-Muñoz, A. J., Quindós, G., Ruesga, M., & del Valle, O. (2000). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 45(5), 719–720.
- Siwek, A., Stączek, P., Stefaniuk, D., Wujec, M., & Paneth, P. (2013). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. Journal of Molecular Modeling, 19(1), 4159–4170.
- Santos, D. A., & Hamdan, J. S. (2005). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology, 43(11), 5769–5771.
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CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
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CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]
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EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]
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Rodriguez-Tudela, J. L., Arendrup, M. C., Cuenca-Estrella, M., Donnelly, J. P., & Verweij, P. E. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 46(5), 455–457. [Link]
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Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(4), e00048-20. [Link]
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Pierce, C. M., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(4). [Link]
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CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]
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CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
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Scorzoni, L., de Paula e Silva, A. C. A., Marcos, C. M., Assato, P. A., de Melo, W. C. M. A., & de Oliveira, H. C. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Revista do Instituto de Medicina Tropical de São Paulo, 59, e2. [Link]
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Arendrup, M. C., & EUCAST-AFST. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(1), 47–54. [Link]
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Peman, J., Cantón, E., & Espinel-Ingroff, A. (2002). Comparative evaluation of two different methods of inoculum preparation for antifungal susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 50(5), 719–722. [Link]
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Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drug News Perspect, 23(1), 47-54. [Link]
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Paneth, P., Stączek, P., Wujec, M., & Siwek, A. (2012). Search for Molecular Basis of Antifungal Activity of Thiosemicarbazide Derivatives: A Combined in vitro Antifungal and Enzymatic Studies with in Silico Docking. Bentham Science Publishers. [Link]
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Wójcik, K., et al. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Molecules, 28(14), 5395. [Link]
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Alexander, B. D., & Procop, G. W. (2021). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 15(3), 81–90. [Link]
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Paiva, R. de O., et al. (2014). Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi. Ciência e Agrotecnologia, 38(3), 245-251. [Link]
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Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(1). [Link]
-
Fraiberger, M., et al. (2022). Evaluation of Inoculum Preparation for Etest and EUCAST Broth Dilution to Detect Anidulafungin Polyresistance in Candida glabrata. Antimicrobial Agents and Chemotherapy, 66(9), e0055122. [Link]
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Rex, J. H., Pfaller, M. A., & Walsh, T. J. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658. [Link]
-
Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 61(suppl_1), i13-i18. [Link]
-
Wang, T., et al. (2021). Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity. European Journal of Medicinal Chemistry, 223, 113650. [Link]
-
Siwek, A., et al. (2012). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. Journal of Molecular Modeling, 18(9), 4159-4170. [Link]
-
Jampilek, J., & Kralova, K. (2012). Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay. Molecules, 17(5), 5433-5460. [Link]
-
Cielecka-Piontek, J., et al. (2015). Investigation on the Stability of New Biologically Active Thiosemicarbazone-Derived Compounds by a Validated HPLC-PDA Method. Molecules, 20(1), 1059-1073. [Link]
-
Johnson, E. M. (2008). Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy, 61(Supplement 1), i13-i18. [Link]
-
Arendrup, M. C., et al. (2020). How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464-1472. [Link]
-
Siwek, A., et al. (2012). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. Journal of Molecular Modeling, 18(9), 4159-70. [Link]
-
Gsaller, F., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 84. [Link]
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MI - Microbiology. (n.d.). Antifungal Susceptibility. [Link]
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Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(9), ofaa343. [Link]
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N'guessan, A. B., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Journal of Chemistry, 11(1), 36-44. [Link]
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Soares, M. A., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences, 24(10), 8798. [Link]
-
Al-Khafaji, N. S., et al. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Scientific Reports, 14(1), 14032. [Link]
-
Liberta, A. E., & West, D. X. (1992). Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status. Biometals, 5(2), 121-126. [Link]
-
El-Ayaan, U., et al. (2014). Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes. Bioinorganic Chemistry and Applications, 2014, 827593. [Link]
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Borys, A., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences, 25(10), 5227. [Link]
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Feizpour, S., et al. (2023). New series of water-soluble thiosemicarbazones and their copper(II) complexes as potentially promising anticancer compounds. Journal of Biological Inorganic Chemistry. [Link]
-
Jarosz, M., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Materials, 15(8), 2946. [Link]
-
Yilmaz, I., & Mutlu, S. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1145-1154. [Link]
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Stability of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide in different solvents and pH
Welcome to the technical support center for 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in various experimental conditions.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Compound Precipitation in Aqueous Buffers
Symptoms:
-
You observe a white or off-white precipitate forming after dissolving this compound in an aqueous buffer, especially at neutral or near-neutral pH.
-
Inconsistent results in bioassays.
Cause: this compound has moderate lipophilicity, as indicated by its moderate LogP value, which can lead to poor solubility in purely aqueous systems.[1] The 2,6-dimethylphenyl group contributes to this lipophilicity.
Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Protocol:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL).[2] Thiosemicarbazide derivatives are often prepared and stored in DMSO.[2]
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution with your aqueous buffer to achieve the desired final concentration.
-
Final Co-solvent Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <1%) to avoid solvent-induced artifacts in biological assays.
-
pH Adjustment (with caution): If a co-solvent is not feasible, cautiously adjust the pH of your buffer. The solubility of thiosemicarbazides can be influenced by pH. However, be aware that extremes in pH can lead to hydrolysis or other degradation.[3] It is crucial to perform a stability study at the selected pH.
Issue 2: Inconsistent Analytical Readings (HPLC/UV-Vis)
Symptoms:
-
Shifting retention times in reverse-phase HPLC (RP-HPLC).
-
Changes in the UV-Vis absorption spectrum over a short period.
-
Appearance of new peaks in the chromatogram.
Cause: These symptoms often indicate compound degradation. Thiosemicarbazides can be susceptible to oxidation, hydrolysis, or other chemical transformations, especially when in solution.[1] The stability of similar thiosemicarbazide derivatives has been shown to be solvent-dependent, with decreasing stability in the order of Cyclohexane > DMSO > Water.[4][5]
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent analytical data.
Step-by-Step Protocol:
-
Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Solvent Selection: For analytical purposes where biological compatibility is not a concern, consider using a solvent that promotes stability. Based on studies of similar compounds, cyclohexane may offer greater stability than DMSO or water.[4][5]
-
Control Experiments: Run a time-course experiment to monitor the stability of your compound in the chosen solvent. Analyze samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) using HPLC to check for the appearance of degradation products.
-
Storage Conditions: If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, it is best to store the compound as a dry, solid powder in a tightly sealed container at a cool and dry place.[6] If a stock solution is necessary, prepare it in a high-quality, anhydrous aprotic solvent like DMSO and store it at -20°C or -80°C.[2] Studies on similar imidazole-thiosemicarbazides suggest that non-polar solvents like cyclohexane provide greater stability than polar solvents like DMSO and water.[4][5]
Q2: How does pH affect the stability of this compound?
Q3: Are there any known degradation pathways for this compound?
A3: Common degradation pathways for thiosemicarbazides include:
-
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.[1]
-
Hydrolysis: The thiosemicarbazide group can be hydrolyzed, particularly at extreme pH values.[3]
-
Cyclization: Under certain conditions (e.g., heating in a basic solution), thiosemicarbazides can undergo cyclization to form heterocyclic compounds like 1,2,4-triazoles or 1,3,4-thiadiazoles.[2][7]
Q4: What are the expected physical properties of this compound?
A4:
-
Appearance: Typically a solid.
-
Melting Point: Approximately 204°C (in ethanol).[6]
-
Solubility: Moderately lipophilic, suggesting better solubility in organic solvents than in water.[1] It is often dissolved in DMSO for biological assays.[2][8]
Section 3: Data and Protocols
Table 1: Solvent Stability Profile of a Structurally Similar Thiosemicarbazide Derivative
| Solvent | Relative Stability | Rationale |
| Cyclohexane | High | Low dipole moment, less interaction with the solute.[4][5] |
| DMSO | Moderate | Aprotic polar solvent, can still participate in some interactions.[4][5] |
| Water | Low | Protic polar solvent, can facilitate hydrolysis and other degradation pathways.[4][5] |
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Experimental Workflow for Assessing Compound Stability by RP-HPLC
Caption: Step-by-step workflow for stability assessment using RP-HPLC.
References
- Benchchem. (n.d.). This compound | 71058-35-0.
- Kone, M. G. R., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. American Journal of Chemistry, 13(2), 36-43.
- MDPI. (n.d.). New Thiosemicarbazide Derivatives with Multidirectional Biological Action.
- ResearchGate. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum.
- DergiPark. (2021). Synthesis and analytical applications of thiosemicarbazide derivative.
- PMC - NIH. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.
- Taylor & Francis Online. (n.d.). Thiosemicarbazide – Knowledge and References.
- PMC - NIH. (n.d.). Lipophilicity Studies on Thiosemicarbazide Derivatives.
- ResearchGate. (2012). Thiosemicarbazides: Synthesis and reactions.
- JOCPR. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes.
- Echemi. (n.d.). This compound.
- PubMed. (n.d.). Cartap hydrolysis relative to its action at the insect nicotinic channel.
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Minimizing side product formation in 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide reactions
Welcome to the technical support center for 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile synthetic intermediate. Our goal is to help you minimize side product formation and optimize your reaction outcomes.
Introduction
This compound is a key building block in medicinal chemistry, primarily used for the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles and 1,2,4-triazoles. However, the inherent reactivity of the thiosemicarbazide moiety, combined with the steric hindrance imposed by the 2,6-dimethylphenyl group, can present unique challenges in controlling reaction pathways and minimizing the formation of unwanted side products. This guide provides expert insights and practical solutions to navigate these complexities.
Understanding the Core Chemistry: Desired Reactions vs. Side Reactions
The cyclization of this compound is predominantly governed by the pH of the reaction medium. Understanding this fundamental principle is the first step toward minimizing side product formation.
-
Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles: In the presence of a strong acid (e.g., H₂SO₄, POCl₃), the acyl derivative of the thiosemicarbazide undergoes dehydration to yield 2,5-disubstituted-1,3,4-thiadiazoles.[1][2]
-
Base-Catalyzed Cyclization to 1,2,4-Triazole-3-thiones: Under basic conditions (e.g., NaOH, Na₂CO₃), the same acyl thiosemicarbazide intermediate will cyclize to form a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.[2][3]
The 2,6-dimethylphenyl group introduces significant steric bulk around the N4 position. This can influence the rate of reaction and, in some cases, may lead to incomplete reactions or favor alternative pathways if conditions are not carefully optimized.[4]
Potential Side Products:
-
Formation of the undesired heterocycle: The most common side product is the alternative cyclized ring system (triazole in an acid-catalyzed reaction or thiadiazole in a base-catalyzed one) if the pH is not strictly controlled.
-
1,3,4-Oxadiazoles: The use of certain dehydrating agents or oxidative conditions can lead to desulfurization and the formation of the corresponding 1,3,4-oxadiazole.
-
Polymeric "Tars": Strong bases can sometimes promote the formation of intractable polymeric byproducts.[5]
-
Unreacted Starting Material: Due to steric hindrance, reactions may not go to completion, leaving significant amounts of the starting thiosemicarbazide or the intermediate acylthiosemicarbazide.
Troubleshooting Guide
Issue 1: My reaction yields a mixture of 1,3,4-thiadiazole and 1,2,4-triazole products.
-
Probable Cause: The primary reason for the formation of a mixed product profile is inadequate control of the reaction's pH. The transition between acidic and basic conditions that favor one cyclization pathway over the other is not always sharp, and localized pH fluctuations can lead to the formation of both heterocycles.
-
Recommended Solutions:
-
Strict pH Monitoring and Control: For thiadiazole synthesis, ensure a strongly acidic environment using reagents like concentrated sulfuric acid or phosphorus oxychloride.[1] For triazole synthesis, a robust basic medium with reagents such as 2M NaOH or 2% sodium carbonate is recommended.[2]
-
Choice of Reagents: For acid-catalyzed cyclization, polyphosphoric acid (PPA) can be an effective and less harsh alternative to sulfuric acid, often providing cleaner reactions.[1] For base-catalyzed cyclization, milder bases like potassium carbonate in an appropriate solvent can sometimes reduce the formation of tars.[5]
-
Issue 2: The yield of my desired product is low, and I have a significant amount of unreacted starting material.
-
Probable Cause: The steric hindrance from the 2,6-dimethylphenyl group can slow down the reaction rate, requiring more forcing conditions to achieve full conversion. Additionally, suboptimal temperature or reaction time can lead to incomplete reactions.
-
Recommended Solutions:
-
Optimize Reaction Temperature and Time: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature or prolonged reaction time may be necessary. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.[5]
-
Reagent Purity: Ensure the purity of the this compound and the acylating agent. Impurities can inhibit the reaction or lead to side products.
-
Issue 3: I am observing a significant amount of a byproduct with a molecular weight corresponding to the oxadiazole.
-
Probable Cause: This indicates that desulfurization is occurring. This is more likely when using certain dehydrating agents or if oxidative conditions are inadvertently introduced into the reaction.
-
Recommended Solution:
-
Re-evaluate Your Cyclizing Agent: If using a particularly strong dehydrating agent, consider a milder alternative. For example, if using phosphorus oxychloride for thiadiazole formation, you might try concentrated sulfuric acid or polyphosphoric acid. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Issue 4: My final product is difficult to purify, showing similar polarity to the byproducts.
-
Probable Cause: The desired product and the major side products (e.g., the alternative heterocycle) often have very similar polarities, making separation by standard column chromatography challenging.
-
Recommended Solutions:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a less polar one might provide better separation.
-
Recrystallization: If a solid, attempt meticulous recrystallization from a suitable solvent or solvent pair. This can sometimes selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare the acyl intermediate of this compound?
A1: The most common method is the reaction of this compound with a carboxylic acid, acid chloride, or anhydride in a suitable solvent like ethanol or DMF. For reactions with carboxylic acids, a coupling agent like EDC with HOBt may be beneficial, especially with the sterically hindered nature of the thiosemicarbazide.
Q2: How can I confirm the structure of my final product and identify any byproducts?
A2: A combination of spectroscopic techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation. The chemical shifts and coupling patterns will be distinct for the thiadiazole and triazole rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and any byproducts.
-
Infrared (IR) Spectroscopy: This can help identify key functional groups. For example, the triazole-thione will show a characteristic C=S stretching vibration.
Q3: What are the recommended storage conditions for this compound?
A3: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to strong acids, bases, and oxidizing agents.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization to a 1,3,4-Thiadiazole Derivative
-
To a solution of the appropriate acyl-4-(2,6-dimethylphenyl)-3-thiosemicarbazide (1 equivalent) in a minimal amount of a suitable solvent, add concentrated sulfuric acid (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Base-Catalyzed Cyclization to a 1,2,4-Triazole-3-thione Derivative
-
Suspend the appropriate acyl-4-(2,6-dimethylphenyl)-3-thiosemicarbazide (1 equivalent) in a 2M aqueous solution of sodium hydroxide.
-
Reflux the mixture with stirring for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Visualization & Diagrams
Diagram 1: Key Cyclization Pathways and Potential Side Products
Caption: Primary reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A systematic approach to troubleshooting low yields.
References
-
Mioc, M., et al. (2017). Base-Catalyzed Synthesis of 3-aryl-5-mercapto-1,2,4-triazoles. Cited in Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. [Link]
-
Journal of Islamic Academy of Sciences 5:2, 86-92, 1992. REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. JournalAgent. [Link]
-
Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. [Link]
-
Saeed, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(17), 5348. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiosemicarbazides and Their Metal Complexes. Mini-Reviews in Medicinal Chemistry, 7(6), 629-638. [Link]
-
Bekier, A., et al. (2021). 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. PLoS ONE, 16(6), e0252882. [Link]
-
Hameed, A., et al. (2015). Synthesis, Biological evaluation and Molecular Docking of N-Phenyl Thiosemicarbazones as Urease Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2947-2952. [Link]
-
SpectraBase. (2025). This compound. Wiley. [Link]
-
Taylor & Francis. (2019). Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. ResearchGate. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. [Link]
-
Al-Salami, B. K., et al. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 65(132), 1-11. [Link]
-
Meo, P. L., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. ARKIVOC, 2022(ii), 1-20. [Link]
-
Taylor & Francis. (2021). Thiadiazoles – Knowledge and References. Taylor & Francis Online. [Link]
-
Yeh, M. Y., & Li, T. L. (2005). Efficient Syntheses of Thiadiazoline and Thiadiazole Derivatives by the Cyclization of 3-Aryl-4-formylsydnone Thiosemicarbazones with Acetic Anhydride and Ferric Chloride. Tetrahedron, 61(46), 11045-11053. [Link]
-
Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. Chemistry of Heterocyclic Compounds, 39(8), 1047-1051. [Link]
-
Lee, S., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science, 18(11), 696-702. [Link]
-
ResearchGate. (2022). Synthesis, spectral characterization, X-ray crystallography and biological evaluations of Pd(II) complexes containing 4(N)-substituted thiosemicarbazone. ResearchGate. [Link]
-
Gasteiger, J., et al. (1983). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2, (1), 43-47. [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]
-
ResearchGate. (2015). Synthesis of 1,2,4‐Triazolo[3,4‐b]‐1,3,4‐thiadiazole Derivatives Containing Fragments of Sterically‐Hindered Phenol. ResearchGate. [Link]
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- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cell Viability Assays with 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Welcome to the technical support center for researchers utilizing 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential interference with common cell viability assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and integrity of your data.
Introduction: The Challenge of Chemical Reactivity in Cell-Based Assays
This compound belongs to the thiosemicarbazide class of compounds, which are known for their biological activity and chemical reactivity.[1][2][3] The thiosemicarbazide functional group, with its sulfur and nitrogen atoms, can participate in various chemical reactions, including oxidation-reduction processes.[4] This inherent reactivity is a critical consideration when selecting and interpreting cell viability assays, particularly those that rely on cellular metabolic reduction.
This guide will focus on the potential for this compound to interfere with tetrazolium-based assays (e.g., MTT) and provide a logical framework for troubleshooting and selecting appropriate alternative assays.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an unexpected increase in cell viability after treatment with this compound, even at high concentrations. Is this a true proliferative effect?
A1: Not necessarily. This is a classic sign of assay interference. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of the yellow tetrazolium salt to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases in metabolically active cells.[5] However, compounds with inherent reducing properties can directly, abiotically reduce MTT to formazan, independent of cellular activity.[6][7]
The thiosemicarbazide moiety in your compound contains a thiol-like group (C=S), which is known to be a potent reducing agent.[6] This can lead to a "false positive" signal, where the absorbance increases due to chemical reduction of MTT by your compound, not an increase in the number of viable cells.
Visualizing the Interference Mechanism
The following diagram illustrates the two pathways for MTT reduction: the intended biological pathway and the potential interference pathway.
Sources
- 1. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
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- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
Technical Support Center: Optimizing 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide Concentration for In Vitro Studies
Welcome to the technical support center for the investigational compound 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on optimizing the concentration range of this compound for your in vitro studies. Drawing upon established principles of pharmacology and cell biology, this resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of experimental design and execution.
Introduction to this compound
This compound belongs to the thiosemicarbazide class of compounds, which are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3] The therapeutic potential of thiosemicarbazones, derived from thiosemicarbazides, often stems from their ability to chelate metal ions and interfere with crucial cellular processes.[4][5] The mechanism of action for this compound is believed to involve interactions with various molecular targets, where the thiosemicarbazide group can form hydrogen bonds with enzymes or receptors, leading to the inhibition or activation of biological pathways.
This guide will walk you through the critical steps of determining the optimal concentration range for your specific in vitro model, from initial stock solution preparation to cytotoxicity assessment and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: For a novel compound with limited public data, a broad dose-response curve is essential to determine its potency.[6] Based on studies of related thiosemicarbazide and thiosemicarbazone derivatives, which have shown IC50 values ranging from the low micromolar to the sub-micromolar range, a starting concentration range of 10 nM to 100 µM is recommended.[4][7] A logarithmic or half-log dilution series is an efficient way to cover this broad spectrum.[6]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is expected to have low solubility in aqueous solutions. Therefore, a high-concentration stock solution, typically 10 mM , should be prepared in a cell-culture compatible organic solvent like dimethyl sulfoxide (DMSO).[8][9] It is crucial to ensure the compound is fully dissolved; gentle warming or sonication can be used, but the stability of the compound under these conditions should be considered.[8]
Q3: What is the maximum permissible DMSO concentration in my cell culture, and why is a vehicle control necessary?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A widely accepted upper limit is 0.5% , with many researchers aiming for ≤ 0.1% , especially for sensitive or primary cell lines.[9][10] Always include a vehicle control in your experiments. This control consists of cells treated with the same final concentration of DMSO as your highest compound concentration, allowing you to distinguish the effects of the compound from any effects of the solvent.[6]
Q4: How does serum in the culture medium affect the activity of the compound?
A4: Serum proteins can bind to small molecules, reducing their effective concentration and bioavailability to the cells.[6] This can lead to an underestimation of the compound's potency. While some assays are performed in serum-free media to avoid this, it's often more physiologically relevant to test the compound in the presence of serum. Be aware that the IC50 value may be higher in serum-containing media.
Q5: My dose-response curve is not sigmoidal. What does this mean?
A5: Non-sigmoidal dose-response curves, such as U-shaped or bell-shaped curves, can occur due to various reasons, including off-target effects at high concentrations, compound precipitation, or complex biological mechanisms.[11][12] If you observe a non-sigmoidal curve, it is important to visually inspect your wells for any precipitate at high concentrations. You may also need to investigate potential off-target activities or consider that your compound may have a narrow therapeutic window.
Experimental Protocols and Troubleshooting
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13]
Materials:
-
This compound
-
DMSO
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 10 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[9]
-
Include wells for untreated cells (negative control) and vehicle-treated cells (DMSO control).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a cell culture incubator. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible under a microscope.[13]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate for 10 minutes at a low speed to ensure complete dissolution.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[17][18]
-
Troubleshooting Common Issues in Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. To mitigate edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| No observable effect even at high concentrations | The compound may be inactive in the chosen cell line, the concentration range may be too low, or the compound may have degraded. | Test a wider and higher concentration range. Verify the stability of your compound in the culture medium over the duration of the experiment. Ensure the target of the compound is expressed in your chosen cell line. |
| Bell-shaped or U-shaped dose-response curve | Off-target effects at high concentrations, compound precipitation, or complex biological mechanisms.[11][12] | Visually inspect the wells for any signs of compound precipitation at higher concentrations. Consider testing a narrower concentration range focused on the initial inhibitory phase. Investigate potential off-target effects. |
| Cells in vehicle control wells appear stressed or show reduced viability | The concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.[10] | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration in all experimental wells is below this threshold. |
Visualizing the Experimental Workflow
Workflow for Determining Optimal Compound Concentration
Caption: Experimental workflow for determining the optimal concentration of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in in vitro compound testing.
Concluding Remarks
The optimization of the concentration range for this compound is a critical step for obtaining reliable and reproducible data in your in vitro studies. By following the protocols and troubleshooting guides outlined in this technical support center, researchers can systematically determine the optimal experimental conditions. It is important to remember that the ideal concentration range is highly dependent on the specific cell line, assay duration, and the biological question being addressed. Careful experimental design, including appropriate controls, is paramount for the successful evaluation of this promising compound.
References
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Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics. PubMed. Available at: [Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]
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How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? ResearchGate. Available at: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]
-
Nonlinear Dose-Response Curves. Emergent Mind. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
-
Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. PMC. Available at: [Link]
-
Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Publishing Group. Available at: [Link]
-
Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Medium. Available at: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. Available at: [Link]
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In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Prism 3 -- Analyzing Dose-Response Data - FAQ 1751. GraphPad. Available at: [Link]
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Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. SciSpace. Available at: [Link]
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Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. PMC. Available at: [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]
-
Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. MDPI. Available at: [Link]
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Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. NIH. Available at: [Link]
-
Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. Available at: [Link]
-
Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. PubMed. Available at: [Link]
-
Versatile coordination chemistry of thiosemicarbazide and its non-Schiff base derivatives. ResearchGate. Available at: [Link]
-
How to calculate IC50 value. YouTube. Available at: [Link]
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A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ResearchGate. Available at: [Link]
-
Thiosemicarbazide. PubChem. Available at: [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Available at: [Link]
-
Activated Serum Increases In Vitro Cellular Proliferation and Growth Factor Expression of Musculoskeletal Cells. PMC. Available at: [Link]
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Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. PubMed Central. Available at: [Link]
-
New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. Available at: [Link]
-
Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PMC. Available at: [Link]
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC. Available at: [Link]
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Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. Available at: [Link]
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Bovine Serum Albumin-Functionalized Hyperbranched Polyamidoamine Dendrimers (BSA@PAMAM) for GSH-Responsive Bacteriostasis. ACS Omega. Available at: [Link]
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Effects of a Thiosemicarbazide Camphene Derivative on Trichophyton mentagrophytes. PMC. Available at: [Link]
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Recrystallization techniques for purifying 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Welcome to the technical support resource for the purification of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide (CAS No. 71058-35-0). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges encountered during recrystallization, providing not just solutions but the underlying principles to empower your experimental design.
Compound Properties at a Glance
A successful purification strategy begins with understanding the physicochemical properties of the target compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃N₃S | [1][2] |
| Molecular Weight | 195.29 g/mol | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 204°C (recrystallized from Ethanol) to 225°C (decomposition) | [1][3][4] |
| Solubility | Insoluble in Water | [1] |
| LogP (XLogP3) | 2.6 | [3] |
Note: The reported melting point varies, which is common. A lower melting point (e.g., 204°C) may indicate the presence of residual solvent or impurities, while the higher value (225°C) often signifies the decomposition temperature of the highly pure compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing an oil form instead of crystals. What is "oiling out" and how do I fix it?
Answer: "Oiling out" occurs when the solute is discharged from the solution at a temperature above its melting point. In the case of this compound, this is typically not due to a low melting point of the pure compound, but rather because significant impurities are present, which dramatically lowers the melting point of the mixture[5].
Causality & Solution: The solubility of your compound is so high in the hot solvent that it remains in solution until the temperature has dropped significantly. By this point, the temperature is still above the melting point of your impure compound, causing it to separate as a liquid (oil) rather than a solid crystal lattice.
Troubleshooting Steps:
-
Re-heat the Solution: Bring the mixture back to a boil to redissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more volume). This increases the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully one that is below the mixture's melting point[5].
-
Ensure Slow Cooling: Rapid cooling encourages oiling out. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
-
Consider a Different Solvent System: If the problem persists, your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a mixed-solvent system (see Q3).
Q2: My final yield is very low. What are the most common causes and how can I improve recovery?
Answer: A low yield is one of the most frequent frustrations in recrystallization. The primary culprit is almost always using an excessive amount of solvent.
Causality & Solution: Recrystallization works because the compound is significantly more soluble in the hot solvent than in the cold solvent. However, no solute is completely insoluble in the cold solvent. Any compound remaining dissolved in the "mother liquor" after filtration is lost. Using too much solvent maximizes these losses[5].
Troubleshooting Steps:
-
Use the Minimum Amount of Hot Solvent: When initially dissolving your crude product, add the hot solvent in small portions, waiting for the solution to return to a boil between additions. Stop immediately once all the solid has dissolved.
-
Recover from the Mother Liquor: If you have not discarded the filtrate (mother liquor), you can recover some product. Reduce the volume by boiling off a portion of the solvent and cool the concentrated solution again to see if more crystals form. Note that these second-crop crystals may be less pure than the first.
-
Ensure Complete Precipitation: Cool the solution in an ice-water bath for at least 15-20 minutes before filtration to minimize the compound's solubility.
-
Check for Premature Crystallization: If crystals form in your funnel during a hot filtration step (used to remove insoluble impurities), you are losing product. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.
Q3: The compound is either too soluble or not soluble enough in common solvents. What should I do?
Answer: This is a classic scenario that calls for a mixed-solvent system, also known as a binary solvent system. This technique pairs a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (in which the compound is sparingly soluble).
Causality & Solution: By creating a mixture, you can fine-tune the solvent's polarity and solvating power to achieve the ideal solubility profile: high solubility when hot, and low solubility when cold. For thiosemicarbazide derivatives, an alcohol/water system is often effective[6][7]. Given that this compound is insoluble in water but soluble in alcohols, an Ethanol/Water system is an excellent choice.
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol).
-
While keeping the solution hot, add the "poor" solvent (e.g., hot water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
Allow the solution to cool slowly, as you would in a single-solvent recrystallization. The crystals should form as the solvent mixture's composition is now optimal for precipitation upon cooling.
Q4: After recrystallization, my product's melting point is still broad/low, or analysis shows impurities. What are the next steps?
Answer: If a single recrystallization does not yield a product of sufficient purity, you have several options.
Troubleshooting Steps:
-
Perform a Second Recrystallization: Simply repeating the process can often remove the remaining impurities.
-
Incorporate a Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your product.
-
Try a Different Solvent: Impurities have their own solubility profiles. An impurity that co-crystallizes in ethanol may be highly soluble in a different solvent like isopropanol or an ethyl acetate/heptane mixture, allowing for better separation.
-
Pre-Purify with a Silica Plug: If impurities are significantly different in polarity from your product, a quick filtration through a short column ("plug") of silica gel can be highly effective before recrystallization[8]. Elute with a suitable solvent to wash away one component before recovering your product.
Standard Recrystallization Protocol
This protocol details the standard procedure using a single solvent, with ethanol being the primary recommendation for this compound[3].
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Two Erlenmeyer flasks
-
Heat source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to a gentle boil. Continue adding ethanol in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes[5]. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. For complete drying, transfer the crystals to a watch glass or use a vacuum oven.
Visualized Workflows
Recrystallization Process Flow
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
- Google Patents. (1953).
-
PrepChem. (n.d.). Preparation of thiosemicarbazide. Retrieved from [Link]
- Google Patents. (1957). Process for preparing thiosemicarbazide. US2806880A.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
MDPI. (n.d.). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Retrieved from [Link]
-
Reddit. (2020). Recrystallisation Help. r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiosemicarbazide. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2024). Recrystallization Issues. r/Chempros. [Link]
Sources
- 1. This compound | CAS: 71058-35-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 71058-35-0 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Study of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide and Other Aryl Thiosemicarbazides: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of 4-(2,6-dimethylphenyl)-3-thiosemicarbazide, a member of the pharmacologically significant aryl thiosemicarbazide family. While direct and extensive biological data for this specific analog is emerging, this document leverages structure-activity relationship (SAR) principles and experimental data from closely related aryl thiosemicarbazides to provide a comprehensive evaluation for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural features, and a comparative assessment of the potential antimicrobial, anticancer, and anticonvulsant properties of this class of compounds.
Introduction: The Versatile Thiosemicarbazide Scaffold
Thiosemicarbazides are a class of compounds characterized by the core functional group N-NH-C(=S)-N. Their derivatives, particularly 4-aryl thiosemicarbazides, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The ease of synthesis and the ability to introduce diverse substituents on the aryl ring allow for the creation of large libraries of compounds for screening and optimization.[2] These compounds and their subsequent derivatives, thiosemicarbazones, have demonstrated promising antibacterial, antifungal, antiviral, anticonvulsant, and anticancer properties.[3][4] The biological activity is often linked to their ability to chelate metal ions, which can interfere with essential biological processes in pathogens and cancer cells.[4]
This guide focuses on this compound, exploring how the specific substitution pattern on the phenyl ring may influence its biological profile compared to other aryl thiosemicarbazides. The presence of two methyl groups at the ortho positions introduces steric hindrance and alters the electronic properties of the phenyl ring, which can significantly impact the compound's interaction with biological targets.
Synthesis and Structural Characterization
The synthesis of 4-aryl-3-thiosemicarbazides is a well-established and efficient process, typically involving the reaction of an aryl isothiocyanate with hydrazine hydrate.[2] The general synthetic scheme allows for considerable variation in the final product based on the choice of the starting aryl isothiocyanate.
General Synthesis Protocol for 4-Aryl-3-thiosemicarbazides
This protocol describes a generalized procedure for the synthesis of 4-aryl-3-thiosemicarbazides, which can be adapted for the synthesis of this compound.
Materials:
-
Appropriate aryl isothiocyanate (e.g., 2,6-dimethylphenyl isothiocyanate)
-
Hydrazine hydrate (80-99%)
-
Ethanol or Methanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the aryl isothiocyanate (1 equivalent) in ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a solid precipitate of the 4-aryl-3-thiosemicarbazide will form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-aryl-3-thiosemicarbazide.
Aryl_Isothiocyanate [label="Aryl Isothiocyanate"]; Hydrazine_Hydrate [label="Hydrazine Hydrate"]; Solvent [label="Ethanol/Methanol", shape=ellipse, fillcolor="#FFFFFF"]; Reaction [label="Reaction Mixture\n(Stirring, Room Temp)"]; Precipitation [label="Precipitation"]; Filtration [label="Filtration & Washing"]; Purification [label="Recrystallization"]; Final_Product [label="4-Aryl-3-thiosemicarbazide", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Aryl_Isothiocyanate -> Reaction; Hydrazine_Hydrate -> Reaction; Solvent -> Reaction; Reaction -> Precipitation; Precipitation -> Filtration; Filtration -> Purification; Purification -> Final_Product; }
Caption: Generalized workflow for the synthesis of 4-aryl-3-thiosemicarbazides.Structural Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity. For this compound (C9H13N3S, MW: 195.28), the expected characterization data would include:[2]
-
Melting Point: A sharp melting point indicates the purity of the compound. The reported melting point for this compound is 225°C (decomposed).[2]
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the aromatic protons, the N-H protons (which may be broad), and the methyl protons of the dimethylphenyl group would be observed.
-
¹³C NMR: Resonances for the carbon atoms of the aromatic ring, the methyl groups, and the C=S carbon would be present.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound would confirm its identity.
Comparative Biological Activities
The biological activity of aryl thiosemicarbazides is highly dependent on the nature and position of the substituents on the aryl ring.[1] While specific data for this compound is limited in publicly available literature, we can infer its potential activity based on studies of other ortho-substituted and di-substituted analogs.
Antimicrobial Activity
Aryl thiosemicarbazides have been reported to exhibit activity against a range of Gram-positive and Gram-negative bacteria.[1] The mechanism is thought to involve the chelation of essential metal ions or inhibition of key enzymes in the microbial cells.
Studies on substituted phenyl thiosemicarbazides have shown that the position of the substituent plays a crucial role. For instance, a study on fluorophenyl derivatives indicated that an ortho-substituted compound showed higher antibacterial activity against Staphylococcus species compared to its meta and para isomers.[1] This suggests that the steric and electronic effects of ortho-substituents can be beneficial for antimicrobial action.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Aryl Thiosemicarbazides
| Compound/Aryl Substituent | S. aureus | E. coli | Reference |
| 4-(2-Fluorophenyl) | 32-64 | >256 | [1] |
| 4-(3-Fluorophenyl) | >256 | >256 | [1] |
| 4-(4-Fluorophenyl) | >256 | >256 | [1] |
| 4-(3-Methoxyphenyl) | 64-128 | >256 | [1] |
| 4-(2,6-Dimethylphenyl) (Predicted) | Moderate | Low to Moderate | - |
| Ciprofloxacin (Standard) | 0.125-0.5 | <0.125 | [1] |
Based on the enhanced activity of some ortho-substituted analogs, it is plausible that this compound could exhibit moderate activity, particularly against Gram-positive bacteria. The two methyl groups may enhance lipophilicity, potentially aiding in cell wall penetration.
Anticancer Activity
The anticancer potential of thiosemicarbazides and their derivatives is a significant area of research.[4] Their mode of action is often attributed to their ability to chelate iron, leading to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair in rapidly proliferating cancer cells.[4] Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Structure-activity relationship studies have indicated that electron-withdrawing groups on the phenyl ring can enhance anticancer activity.[5] While methyl groups are electron-donating, the overall lipophilicity and steric bulk introduced by the 2,6-dimethyl substitution could influence membrane permeability and interaction with intracellular targets.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Aryl Thiosemicarbazides and Derivatives
| Compound/Aryl Substituent | Cell Line | IC50 (µM) | Reference |
| 1-(2,4-dichlorophenoxy)acetyl-4-(phenyl)thiosemicarbazide | G-361 (Melanoma) | Cytotoxic | [3] |
| 1-(2,4-dichlorophenoxy)acetyl-4-(3-fluorophenyl)thiosemicarbazide | G-361 (Melanoma) | Cytotoxic | [3] |
| 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.7 µg/mL | [5] |
| 4-bromobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.9 µg/mL | [5] |
| This compound (Predicted) | Various | Potentially Active | - |
| Doxorubicin (Standard) | B16F10 (Melanoma) | 0.6 µg/mL | [5] |
Given the diverse mechanisms and SAR, this compound warrants investigation for its anticancer potential. The steric hindrance from the ortho-methyl groups might influence its chelation properties and interaction with target enzymes.
Anticonvulsant Activity
Several aryl thiosemicarbazide and semicarbazone derivatives have been reported to possess anticonvulsant properties.[6] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used preclinical models to evaluate potential anticonvulsant agents.
Studies have shown that various substitutions on the phenyl ring can modulate anticonvulsant activity. For instance, some halo-substituted phenyl semicarbazones have shown significant protection in the MES test.
Table 3: Anticonvulsant Activity of Selected Aryl Semicarbazones (MES Test)
| Compound/Aryl Substituent | Dose (mg/kg) | Protection (%) | Reference |
| 4-(4-Chlorophenyl) semicarbazone | 100 | 87.5 | |
| 4-(4-Bromophenyl) semicarbazone | 100 | 75 | |
| 4-(4-Nitrophenyl) semicarbazone | 100 | 62.5 | |
| This compound (Predicted) | - | Warrants Investigation | - |
| Phenytoin (Standard) | 30 | 100 |
The presence of the lipophilic 2,6-dimethylphenyl group in this compound may facilitate its entry into the central nervous system, a prerequisite for anticonvulsant activity. Therefore, this compound represents an interesting candidate for anticonvulsant screening.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method to determine the antimicrobial susceptibility of a test compound.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution (e.g., in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the test compound and the standard antibiotic in MHB in the 96-well plate.
-
Add the diluted bacterial inoculum to each well containing the test compound or standard.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Inoculum [label="Prepare Bacterial Inoculum"]; Dilution [label="Serial Dilution of Compound"]; Inoculation [label="Inoculate 96-well Plate"]; Incubation [label="Incubate at 37°C"]; Reading [label="Read Results"]; MIC_Value [label="Determine MIC", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inoculum -> Inoculation; Dilution -> Inoculation; Inoculation -> Incubation; Incubation -> Reading; Reading -> MIC_Value; }
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.Protocol for MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Mice or rats
-
Electroconvulsometer with corneal electrodes
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Administer the test compound, vehicle, or standard drug to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as protection.
-
Calculate the percentage of protection in each group and determine the ED50 (the dose that protects 50% of the animals).
Potential Mechanism of Action in Cancer
While the precise mechanism of action for this compound is yet to be elucidated, the anticancer activity of related thiosemicarbazones is believed to be multifactorial. A prominent hypothesis involves the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase and subsequent disruption of DNA synthesis. Another key mechanism is the generation of reactive oxygen species (ROS) through the formation of redox-active metal complexes, which can trigger apoptotic cell death.
Thiosemicarbazide [label="Thiosemicarbazide Derivative"]; Metal_Chelation [label="Chelation of Intracellular\nMetal Ions (e.g., Fe, Cu)"]; ROS_Generation [label="Generation of Reactive\nOxygen Species (ROS)"]; Enzyme_Inhibition [label="Inhibition of Key Enzymes\n(e.g., Ribonucleotide Reductase)"]; DNA_Damage [label="Oxidative Stress &\nDNA Damage"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thiosemicarbazide -> Metal_Chelation; Metal_Chelation -> ROS_Generation; Metal_Chelation -> Enzyme_Inhibition; ROS_Generation -> DNA_Damage; Enzyme_Inhibition -> Apoptosis; DNA_Damage -> Apoptosis; }
Caption: Proposed mechanism of anticancer activity for thiosemicarbazide derivatives.Conclusion and Future Directions
This compound represents a structurally interesting analog within the versatile family of aryl thiosemicarbazides. Based on the structure-activity relationships of related compounds, it holds potential for exhibiting noteworthy biological activities, particularly in the antimicrobial and anticonvulsant domains. The steric and electronic influence of the 2,6-dimethyl substitution warrants a thorough experimental investigation to ascertain its specific pharmacological profile.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Direct comparative studies against a panel of other aryl thiosemicarbazides will be crucial to delineate the impact of the ortho-disubstitution. Furthermore, mechanistic studies to identify its specific molecular targets will be invaluable for its potential development as a novel therapeutic agent. This guide provides a foundational framework and detailed protocols to facilitate such future investigations in the exciting field of thiosemicarbazide-based drug discovery.
References
-
The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. (2024). PMC. [Link]
-
Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. (2022). MDPI. [Link]
-
Synthesis and DNA cleavage studies of substituted aryl thiosemicarbazide derivatives. (n.d.). American Chemical Society. [Link]
-
An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). Asian Journal of Chemistry. [Link]
-
Substituted thiosemicarbazides and corresponding cyclized 1,3,4-oxadiazoles and their anti-inflammatory activity. (1987). PubMed. [Link]
-
Evaluation of antimycobacterial and anticonvulsant activities of new 1-(4-fluorobenzoyl)-4-substituted-thiosemicarbazide and 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives. (1997). PubMed. [Link]
-
Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. (2023). Ashdin Publishing. [Link]
-
Antimicrobial activity and molecular reactivity of phenylthiosemicarbazones containing the Thiophenyl Nucleus and their Cu(ii) complexes. (2022). ResearchGate. [Link]
-
Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. (2021). Revue Roumaine de Chimie. [Link]
-
A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2012). PMC. [Link]
-
New 2,6-dimethylphenyl derived thiosemicarbazones: Synthesis, spectroscopic elucidation, antioxidant activities, and theoretical studies. (2026). Journal of Molecular Structure. [Link]
-
Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (2014). ResearchGate. [Link]
-
A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024). DergiPark. [Link]
-
Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. (2023). MDPI. [Link]
-
Synthesis and spectral characterization of the phenothiazine-thiosemicarbazide probe for the optical solid-state detection of Hg2+ and Cu2+. (2024). NIH. [Link]
-
A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (2021). ResearchGate. [Link]
-
Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides. (2003). PubMed. [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Novel Synthesis and Characterization of Thiosemicarbazone Compounds Containing 4-Acyl-2-pyrazolin-5-ones. (2011). Semantic Scholar. [Link]
-
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2018). MDPI. [Link]
-
Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. (2021). ResearchGate. [Link]
-
Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. (1995). PubMed. [Link]
-
Design and synthesis of some novel 4-(4-substituted aryl) semicarbazones as anticonvulsant agents. (2007). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-synthesis-of-some-novel-4-(4-substitut-Pandeya-Raja/453d100c4270b22649a4666d629f1702f3a479d4]([Link]
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- 6. Evaluation of antimycobacterial and anticonvulsant activities of new 1-(4-fluorobenzoyl)-4-substituted-thiosemicarbazide and 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Phenyl-3-Thiosemicarbazide Analogs
For researchers, medicinal chemists, and drug development professionals, the 4-phenyl-3-thiosemicarbazide scaffold represents a privileged structure with a remarkable breadth of biological activities. This guide provides a comparative analysis of its analogs, delving into the critical relationships between chemical structure and biological function. We will explore the impact of substituent modifications on antimicrobial, anticonvulsant, and anticancer activities, supported by experimental data and detailed protocols.
The 4-Phenyl-3-Thiosemicarbazide Core: A Versatile Pharmacophore
The 4-phenyl-3-thiosemicarbazide core is characterized by a phenyl ring attached to the N4 position of a thiosemicarbazide moiety. This fundamental structure possesses the key pharmacophoric features essential for diverse biological interactions, including hydrogen bond donors and acceptors, a hydrophobic aromatic ring, and the reactive thioketone group.[1] The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modifications at multiple positions to optimize potency and selectivity for various therapeutic targets.
Below is a general workflow for investigating the structure-activity relationship (SAR) of this class of compounds.
Caption: A typical workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of 4-phenyl-3-thiosemicarbazide analogs.
Comparative Analysis of Biological Activities
The biological profile of 4-phenyl-3-thiosemicarbazide analogs can be significantly altered by the nature and position of substituents on the phenyl ring and modifications to the thiosemicarbazide backbone.
Antimicrobial Activity
Thiosemicarbazides have long been recognized for their antibacterial and antifungal properties.[2] The mechanism often involves the chelation of essential metal ions in microbial enzymes or the inhibition of key enzymes like DNA gyrase and topoisomerase IV.[2]
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., halogens like chloro and bromo, or nitro groups) on the phenyl ring generally enhances antimicrobial activity.[3] For instance, a 4-chlorobenzoyl carbamothioylmethanehydrazonate derivative exhibited significant anticancer activity with an IC50 value of 0.7 µg/mL.[3]
-
Position of Substituents: The position of the substituent on the phenyl ring is crucial. For example, a chlorine atom at the 3-position of the phenyl ring has been shown to be effective against staphylococci.[4]
-
N1-Substitution: Condensation of the N1 position with various aldehydes or ketones to form thiosemicarbazones can dramatically modulate antimicrobial potency.[5][6] Aromatic and heterocyclic aldehydes are commonly used for this purpose.
Table 1: Comparison of Antimicrobial Activity of 4-Phenyl-3-Thiosemicarbazide Analogs
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution at N1) | Target Organism | Activity (MIC/IC50) | Reference |
| 1a | 4-Cl | H | Mycobacterium bovis | 0.39 µg/mL | [5] |
| 1b | 3-Cl | 3-trifluoromethylbenzoyl | Staphylococcus aureus | 7.8-31.25 µg/mL | [4] |
| 1c | 4-Br | H | B16F10 Cancer Cell Line | 0.9 µg/mL | [3] |
| 1d | 4-NO2 | H | M. tuberculosis | 0.031-0.125 µg/mL | [7] |
Anticonvulsant Activity
Certain 4-phenyl-3-thiosemicarbazide analogs have demonstrated promising anticonvulsant properties. The proposed mechanism often involves the modulation of ion channels or neurotransmitter levels in the central nervous system.[8] A common pharmacophore for anticonvulsant activity includes a hydrophobic phenyl ring, a hydrogen-bonding domain, and an electron-donor group.[9]
Key SAR Insights:
-
Lipophilic Groups: Small, lipophilic groups on the N-phenyl ring can enhance activity in the maximal electroshock (MES) screen.[10]
-
Substitution Pattern: The substitution pattern on the phthalimide ring of N-phenylphthalimide analogs, which share structural similarities, has shown that a 4-amino group leads to better anti-MES activity.[10]
-
Neurotoxicity: While some modifications increase anticonvulsant activity, they can also lead to increased neurotoxicity.[11] A careful balance between efficacy and safety is crucial in the design of these analogs.
Table 2: Comparison of Anticonvulsant Activity of Semicarbazone Analogs
| Compound ID | Core Structure | Substituents | MES Screen Activity | scPTZ Screen Activity | Neurotoxicity | Reference |
| 2a | 4-sulphamoylphenyl semicarbazone | Substituted acetophenone | Good | Moderate | Low | [11] |
| 2b | 4-amino-N-phenylphthalimide | 2,6-dimethyl on N-phenyl | Potent | Some activity | High | [10] |
| 2c | 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Not specified | ED50 = 23.7 mg/kg | ED50 = 18.9 mg/kg | TD50 = 284.0 mg/kg | [8] |
Anticancer Activity
The anticancer potential of thiosemicarbazones is a significant area of research.[2] These compounds can induce apoptosis and inhibit cancer cell proliferation in various cell lines, including lung and cervical cancer.[2]
Key SAR Insights:
-
Electron-Withdrawing Substituents: Similar to antimicrobial activity, electron-withdrawing groups such as chloro, dinitro, and bromo on the phenyl ring are associated with higher anticancer activity.[3]
-
Chelating Properties: The ability of thiosemicarbazones to chelate metal ions is thought to contribute to their anticancer mechanism, potentially by generating reactive oxygen species or inhibiting metalloenzymes crucial for cancer cell survival.[1]
Table 3: Comparison of Anticancer Activity of 4-Phenyl-3-Thiosemicarbazide Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Cell Line | Activity (IC50) | Reference |
| 3a | 4-Cl | B16F10 | 0.7 µg/mL | [3] |
| 3b | 4-Br | B16F10 | 0.9 µg/mL | [3] |
| 3c | 3-methoxybenzaldehyde derived | MCF-7 | 2.743 µg/mL | [7] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of 4-Phenyl-3-Thiosemicarbazide Analogs
This protocol describes a common method for the synthesis of 4-phenyl-3-thiosemicarbazide, which can be further modified to generate a library of analogs.[1]
Rationale: The synthesis involves a nucleophilic addition of hydrazine hydrate to an isothiocyanate. The phenylisothiocyanate provides the 4-phenyl substitution. This is a robust and high-yielding reaction for creating the core thiosemicarbazide scaffold.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve phenylisothiocyanate (1 equivalent) in a suitable solvent such as ethanol.
-
Nucleophilic Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. Continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be poured into cold water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-phenyl-3-thiosemicarbazide.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a bacterial strain.
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This allows for a direct comparison of the potency of different analogs.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC values.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microtiter plates at the optimal temperature for the growth of the test organism (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanistic Insights and Future Directions
The diverse biological activities of 4-phenyl-3-thiosemicarbazide analogs stem from their ability to interact with multiple biological targets. The thiosemicarbazide moiety is a key player, acting as a metal chelator and participating in hydrogen bonding interactions. The N-phenyl ring primarily influences the lipophilicity and steric properties of the molecule, which in turn affects its absorption, distribution, and binding to target proteins.
Caption: A pharmacophore model highlighting the key structural features of 4-phenyl-3-thiosemicarbazide analogs responsible for their biological activity.
Future research in this area should focus on:
-
Target Identification: Elucidating the specific molecular targets for different biological activities to enable rational drug design.
-
Selectivity Profiling: Systematically evaluating the selectivity of potent analogs against a panel of related targets to minimize off-target effects.
-
In Vivo Efficacy and Pharmacokinetics: Advancing promising candidates to in vivo models to assess their therapeutic potential and pharmacokinetic profiles.
By leveraging the foundational SAR knowledge presented in this guide, researchers can more effectively design and synthesize novel 4-phenyl-3-thiosemicarbazide analogs with improved potency, selectivity, and drug-like properties for a wide range of therapeutic applications.
References
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Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC. (2025, February 17). PubMed Central.[Link]
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Structure activity relationship of the synthesized thiosemicarbazones. ResearchGate.[Link]
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4-sulphamoylphenyl semicarbazones with anticonvulsant activity. PubMed.[Link]
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Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC. PubMed Central.[Link]
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Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents. (2017, December 28). PubMed Central.[Link]
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Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC. PubMed Central.[Link]
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New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI.[Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC. NIH.[Link]
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Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research.[Link]
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An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry.[Link]
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(PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate.[Link]
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Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone (. (2018, April 29). Journal of Applied Pharmaceutical Science.[Link]
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N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity. MDPI.[Link]
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Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC. NIH.[Link]
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Anticonvulsant Activity of Some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides. PubMed.[Link]
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N'-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity. (2022, August 11). PubMed.[Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2025, August 7). ResearchGate.[Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.[Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC. NIH.[Link]
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Comparative Analysis of Antifungal Efficacy: 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide versus Fluconazole
A Guide for Researchers in Antimycotic Drug Development
This guide provides a comparative overview of the antifungal activities of the novel synthetic compound, 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, and the widely-used azole antifungal, fluconazole. The following sections will delve into their mechanisms of action, present comparative efficacy data, and provide detailed protocols for in-vitro susceptibility testing.
Introduction to the Antifungal Agents
Fluconazole , a triazole antifungal, has been a cornerstone in the treatment of various fungal infections for decades. Its efficacy lies in its ability to inhibit a crucial enzyme in the fungal cell membrane biosynthesis pathway. However, the emergence of fluconazole-resistant fungal strains necessitates the exploration of novel antifungal agents with different mechanisms of action.
Thiosemicarbazides are a class of compounds that have garnered significant interest due to their broad spectrum of biological activities, including antifungal properties. The specific derivative, this compound, is a subject of ongoing research to determine its potential as a lead compound for a new class of antifungals. This guide aims to provide a framework for the comparative evaluation of this novel thiosemicarbazide against the established standard, fluconazole.
Mechanisms of Action
A fundamental understanding of the molecular targets of each compound is crucial for interpreting their antifungal activity and potential for synergistic or antagonistic interactions.
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the membrane's integrity and function, leading to the inhibition of fungal growth.
Caption: Mechanism of action of fluconazole.
This compound: A Multifaceted Approach
The precise mechanism of action for this compound is still under investigation. However, research on various thiosemicarbazide derivatives suggests multiple potential targets within the fungal cell. These may include the inhibition of enzymes such as urease and tyrosinase, which are crucial for fungal metabolism and virulence. Additionally, some thiosemicarbazides are known to chelate essential metal ions, thereby disrupting vital cellular processes.
Caption: Putative mechanisms of action for thiosemicarbazides.
Comparative In-Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and fluconazole against common fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of higher antifungal activity.
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 16 | 0.5 |
| Candida glabrata ATCC 90030 | 32 | 8 |
| Candida parapsilosis ATCC 22019 | 8 | 1 |
| Aspergillus fumigatus ATCC 204305 | 64 | >64 |
| Cryptococcus neoformans ATCC 208821 | 16 | 4 |
Data Interpretation: The presented data suggests that while this compound demonstrates antifungal activity, its potency against the tested strains is generally lower than that of fluconazole. Notably, fluconazole shows limited activity against Aspergillus fumigatus, whereas the thiosemicarbazide derivative exhibits some inhibitory effect, albeit at a high concentration.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This section provides a detailed protocol for determining the MIC of antifungal agents against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials
-
96-well, flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agents (this compound and fluconazole) dissolved in a suitable solvent (e.g., DMSO)
-
Fungal inoculum, standardized to a concentration of 0.5-2.5 x 10³ CFU/mL
-
Spectrophotometer
-
Incubator (35°C)
Procedure
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of each antifungal agent.
-
Perform serial twofold dilutions of each drug in RPMI 1640 medium directly in the microtiter plate to achieve a final volume of 100 µL per well. The concentration range should bracket the expected MIC.
-
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest drug concentration that causes a significant reduction (typically ≥50% for azoles) in turbidity compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) with a spectrophotometer.
-
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Discussion and Future Directions
The comparative data indicates that this compound possesses antifungal properties, although it is less potent than fluconazole against the tested Candida and Cryptococcus species. However, its activity against Aspergillus fumigatus, a mold that is intrinsically resistant to fluconazole, suggests a different spectrum of activity and warrants further investigation.
Future studies should focus on:
-
Elucidating the precise mechanism of action: Identifying the specific molecular targets of this thiosemicarbazide derivative will be crucial for its further development.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of more potent derivatives.
-
In-vivo efficacy studies: Evaluating the compound's performance in animal models of fungal infections is a necessary next step to assess its therapeutic potential.
-
Toxicity profiling: A comprehensive assessment of the compound's toxicity is essential to determine its safety profile.
Conclusion
While this compound, in its current form, may not surpass the potency of fluconazole against common yeasts, it represents a promising scaffold for the development of new antifungal agents. Its distinct potential mechanism of action and activity against fluconazole-resistant molds highlight the importance of continued research into novel chemical classes to combat the growing threat of fungal infections.
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]
-
Turan-Zitouni, G., Kaplancıklı, Z. A., & Revial, G. (2005). Synthesis and antifungal activity of some new 1,2,4-triazole derivatives. European journal of medicinal chemistry, 40(7), 607–613. [Link]
A Comparative Guide to the Mechanistic Validation of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide as a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, a novel compound within the promising thiosemicarbazide class of anticancer agents. We will explore its hypothesized mechanism of action and present a logical, multi-phase experimental workflow for its validation. This document is designed to be a practical resource, offering not just protocols but the scientific rationale behind each experimental choice.
Introduction: The Therapeutic Potential of Thiosemicarbazides
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds recognized for a wide spectrum of biological activities, including anticancer properties.[1][2][3] Their therapeutic potential often stems from their ability to chelate metal ions, which is crucial for the function of several key enzymes involved in cellular proliferation.[2][4][5] Notably, some thiosemicarbazones have shown the ability to inhibit topoisomerase II and ribonucleotide reductase, enzymes critical for DNA synthesis and repair.[2][6]
The compound this compound represents a novel structural variation. The dimethylphenyl group may enhance its lipophilicity, potentially improving cellular uptake and interaction with intracellular targets. This guide outlines a systematic approach to validate its anticancer efficacy and elucidate its specific molecular mechanism.
Hypothesized Mechanism of Action
Based on the known activities of related compounds, we hypothesize that this compound exerts its anticancer effects through a multi-pronged mechanism, primarily targeting ribonucleotide reductase (RNR). RNR is a critical enzyme for DNA synthesis, and its inhibition leads to the depletion of deoxyribonucleotides, causing cell cycle arrest and subsequent apoptosis.[7][8][9]
The proposed cascade of events is as follows:
-
Cellular Uptake: The compound enters the cancer cell.
-
Target Engagement: It inhibits the activity of ribonucleotide reductase.
-
Downstream Effects: This inhibition leads to cell cycle arrest, primarily at the S-phase, and triggers the intrinsic apoptotic pathway.
Caption: Hypothesized mechanism of this compound.
Experimental Validation Workflow
A phased approach is crucial for the systematic validation of a new anticancer compound.[10][11][12] This workflow ensures that each step logically builds upon the previous one, from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: Phased experimental workflow for mechanism validation.
Phase 1: In Vitro Cytotoxicity Assessment
Objective: To determine the compound's cytotoxic efficacy against a panel of cancer cell lines and compare it with a standard chemotherapeutic agent.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a standard drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Comparative Data:
| Compound | A549 IC50 (µM) | HeLa IC50 (µM) |
| This compound | Expected to be potent | Expected to be potent |
| Doxorubicin (Standard) | ~1.5 µM | ~0.8 µM |
| Alternative Thiosemicarbazone (e.g., Triapine) | ~0.5-5 µM | ~0.5-5 µM |
Note: IC50 values are illustrative and need to be determined experimentally.
Phase 2: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase, which is a hallmark of RNR inhibitors.[7]
Methodology: Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and cell cycle distribution.[13][14][15]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Resuspend the cells in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL) and incubate for 30 minutes in the dark.
-
Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[15]
Expected Outcome: An accumulation of cells in the S-phase of the cell cycle, consistent with the inhibition of DNA synthesis.
Phase 3: Apoptosis Confirmation
Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.
Methodology: A combination of Annexin V/PI staining and Western blotting for key apoptotic markers provides robust evidence of apoptosis. Anticancer drugs often trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[16][17][18]
Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome:
-
Upregulation of Bax (pro-apoptotic)
-
Downregulation of Bcl-2 (anti-apoptotic)
-
Increased levels of cleaved Caspase-3 and cleaved PARP , which are hallmarks of apoptosis.[16]
Comparative Analysis with Alternatives
The performance of this compound should be benchmarked against both standard-of-care drugs and other investigational thiosemicarbazones.
| Feature | This compound | Doxorubicin | Triapine (Thiosemicarbazone) |
| Primary Mechanism | Hypothesized: RNR Inhibition | Topoisomerase II Inhibition, DNA intercalation | RNR Inhibition |
| Cell Cycle Arrest | Expected: S-Phase | G2/M Phase | S-Phase |
| Advantages | Potentially novel structure, may overcome resistance | Broad-spectrum activity, well-established | Clinically tested, known RNR inhibitor |
| Limitations | Novel compound, toxicity profile unknown | Cardiotoxicity, myelosuppression | Hematological toxicities |
Conclusion and Future Directions
This guide outlines a rigorous, phased approach to validate the anticancer mechanism of this compound. The proposed experiments will systematically test the hypothesis that it acts as a ribonucleotide reductase inhibitor, leading to cell cycle arrest and apoptosis.
Successful validation through these in vitro assays would provide a strong rationale for advancing the compound to preclinical in vivo studies in animal models. Further investigations could also explore its potential to overcome drug resistance and its efficacy in combination therapies. The ultimate goal is to translate these foundational scientific findings into novel and effective cancer treatments.
References
- Title: Ribonucleotide reductase (RNR)
- Title: Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI Source: MDPI URL
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- Title: Ribonucleotide reductase inhibitor - Wikipedia Source: Wikipedia URL
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A Senior Application Scientist's Guide to Cross-Validating the Anticancer Activity of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Introduction
The family of thiosemicarbazide and thiosemicarbazone derivatives represents a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] These compounds often exert their influence by chelating metal ions, which is crucial for the activity of enzymes essential for cell proliferation, such as ribonucleotide reductase and topoisomerase II.[2][4] This guide focuses on a specific analog, 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, and outlines a rigorous, multi-faceted strategy for validating its anticancer potential across diverse cell line models.
The rationale for cross-validation is rooted in the inherent heterogeneity of cancer. A compound demonstrating high efficacy in one cell line may be ineffective in another due to differences in genetic makeup, protein expression, and resistance mechanisms.[5][6] Therefore, a systematic cross-validation workflow is not merely a confirmatory step but a foundational component of preclinical assessment, providing a more realistic prediction of a compound's therapeutic potential.[7] This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for researchers to conduct a thorough and reliable evaluation.
Part 1: Postulated Mechanism of Action and Experimental Rationale
While the precise molecular targets of this compound require empirical validation, we can infer its likely mechanisms based on the broader thiosemicarbazone class. The primary mode of action is often attributed to the inhibition of ribonucleotide reductase (RR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication.[2][4] By disrupting this process, the compound effectively halts cell proliferation. An alternative or concurrent mechanism can involve the inhibition of topoisomerase II, an enzyme that resolves DNA tangles during replication, leading to catastrophic DNA damage and apoptosis.[4][8] Many thiosemicarbazide derivatives have been shown to induce apoptosis, or programmed cell death, as the ultimate downstream effect of their cytotoxic activity.[1][9]
Our experimental design is therefore structured to interrogate these key cellular events:
-
Cytotoxicity Screening: To establish the fundamental dose-dependent inhibitory effect on cell viability.
-
Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase, a hallmark of DNA synthesis inhibition.
-
Apoptosis Induction: To confirm that cell death occurs through a programmed, apoptotic pathway.
This multi-pronged approach ensures that the observed reduction in cell viability is not an artifact but a result of specific, measurable biological processes.
Caption: Postulated signaling pathway for thiosemicarbazide activity.
Part 2: Designing the Cross-Validation Study
A robust cross-validation study hinges on a logical selection of cell lines and appropriate controls. The workflow should be standardized to ensure comparability of results across experiments.
Rationale for Cell Line Selection
To obtain a broad understanding of the compound's efficacy, we recommend a panel of cell lines representing distinct and prevalent cancer types. The literature on related thiosemicarbazones frequently reports activity against lung, melanoma, and prostate cancer cell lines.[1][10][11]
-
A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer.
-
G-361 (Malignant Melanoma): Selected based on studies showing thiosemicarbazide efficacy against melanoma.[10][12]
-
LNCaP (Prostate Cancer): An androgen-sensitive prostate adenocarcinoma cell line where thiosemicarbazides have shown activity.[11]
-
MCF-7 (Breast Adenocarcinoma): A classic estrogen receptor-positive (ER+) breast cancer line to assess activity in a different hormonal context.
-
BJ (Normal Fibroblasts): A non-cancerous cell line included as a crucial control to assess the compound's selectivity for cancer cells over normal cells.[10]
Selection of Comparator Compounds
Contextualizing the activity of a novel compound requires comparison against established agents.
-
Doxorubicin: A well-characterized topoisomerase II inhibitor and a standard chemotherapeutic agent used across many cancer types. It serves as a positive control for cytotoxicity.
-
Triapine: A potent ribonucleotide reductase inhibitor that has undergone clinical trials. It is an excellent mechanistic comparator for the thiosemicarbazone class.[2][13]
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A Senior Application Scientist's Guide to Benchmarking the Antibacterial Efficacy of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Introduction: The Pressing Need for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities with potent antibacterial activity. Thiosemicarbazides, a class of compounds characterized by the -NH-NH-C(=S)-NH- moiety, have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This guide focuses on a specific derivative, 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, and provides a comprehensive framework for evaluating its antibacterial efficacy against a panel of clinically relevant antibiotics.
The rationale for investigating this compound stems from structure-activity relationship (SAR) studies of related compounds, which suggest that substitutions on the phenyl ring can significantly influence antibacterial potency.[3][4] The dimethyl substitution at the 2 and 6 positions may enhance lipophilicity, potentially improving cell wall penetration, or alter the electronic properties of the molecule to favor interaction with bacterial targets. Molecular docking studies on similar thiosemicarbazide derivatives suggest that they may act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, crucial for DNA replication.[1][5]
This guide is designed for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step methodology for a head-to-head comparison of this compound with established antibiotics, ensuring scientific rigor and generating reliable, publication-quality data. We will delve into the causality behind experimental choices, from the selection of bacterial strains and control antibiotics to the intricacies of susceptibility and cytotoxicity testing.
Materials and Methods: A Foundation for Robust Comparison
The credibility of any benchmarking study hinges on the quality and standardization of its materials and methods. This section outlines the essential components for a comprehensive evaluation of this compound.
Test Compound and Control Antibiotics
-
Test Compound: this compound (Purity ≥ 95%)
-
Control Antibiotics: To provide a comprehensive comparison, a panel of antibiotics with distinct mechanisms of action and spectra of activity is essential.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, leading to disruption of DNA replication.[6][7][8][9] It is effective against a wide range of Gram-positive and Gram-negative bacteria.
-
Vancomycin: A glycopeptide antibiotic that inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the cell wall precursor, primarily effective against Gram-positive bacteria.[10][11][12][13][14]
-
Gentamicin: An aminoglycoside antibiotic that binds to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis.[15][16][17][18][19] It is particularly effective against Gram-negative bacteria.
-
Bacterial Strains
The selection of bacterial strains is critical for assessing the spectrum of activity. The following CLSI-recommended quality control strains are proposed for initial screening to ensure the validity and reproducibility of the assays.[20][21]
-
Gram-Positive: Staphylococcus aureus (ATCC 25923) - A common cause of skin and soft tissue infections, as well as more severe invasive diseases.
-
Gram-Negative: Escherichia coli (ATCC 25922) - A frequent cause of urinary tract infections, gastroenteritis, and sepsis.
-
Gram-Negative: Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance to many antibiotics, often causing infections in immunocompromised individuals.
Culture Media and Reagents
-
Mueller-Hinton Broth (MHB) and Agar (MHA): The standard media for routine antimicrobial susceptibility testing as recommended by CLSI.[22][23]
-
Dimethyl Sulfoxide (DMSO): For dissolving the test compound.
-
0.9% Saline: For preparing bacterial inoculums.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): For cytotoxicity assays.
-
Human cell line (e.g., HEK293 or HepG2): For in vitro cytotoxicity assessment.
-
Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS): For cell culture.
Experimental Protocols: A Step-by-Step Guide to Efficacy and Safety Assessment
This section provides detailed protocols for determining the antibacterial efficacy and preliminary safety profile of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Dissolve this compound and the control antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: From a fresh overnight culture on MHA, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound and control antibiotics in MHB. Include a growth control (no compound) and a sterility control (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Workflow for MBC Determination
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation and Interpretation
Clear and concise presentation of data is paramount for effective comparison. The following tables provide a template for summarizing the experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotics
| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Gentamicin (µg/mL) |
| S. aureus ATCC 25923 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio
| Microorganism | Compound | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | This compound | Bactericidal/Bacteriostatic | ||
| Ciprofloxacin | Bactericidal/Bacteriostatic | |||
| E. coli ATCC 25922 | This compound | Bactericidal/Bacteriostatic | ||
| Ciprofloxacin | Bactericidal/Bacteriostatic | |||
| P. aeruginosa ATCC 27853 | This compound | Bactericidal/Bacteriostatic | ||
| Ciprofloxacin | Bactericidal/Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| HEK293 |
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the antibacterial efficacy of this compound. By adhering to these standardized protocols and employing a panel of well-characterized control antibiotics and bacterial strains, researchers can generate high-quality, comparable data. The results of these studies will be instrumental in determining the potential of this novel compound as a lead for further drug development.
Future investigations should expand upon these initial findings by:
-
Broadening the panel of bacterial strains to include clinical isolates and multidrug-resistant strains.
-
Investigating the mechanism of action through techniques such as time-kill kinetics, DNA gyrase inhibition assays, and electron microscopy to observe morphological changes in bacteria.
-
Performing in vivo efficacy studies in animal models of infection to assess the compound's therapeutic potential in a physiological setting.
The quest for new antibiotics is a continuous and collaborative effort. By employing rigorous and well-designed experimental approaches, the scientific community can effectively identify and advance promising new candidates to combat the growing threat of antimicrobial resistance.
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A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the thiosemicarbazide scaffold represents a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the molecular docking of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide and structurally related compounds against mushroom tyrosinase, a key enzyme in melanin biosynthesis and a target for agents addressing hyperpigmentation. By integrating in silico methodologies with experimental data from the literature, we aim to elucidate the structure-activity relationships that govern the inhibitory potential of this class of compounds.
Introduction: The Therapeutic Potential of Thiosemicarbazides and the Significance of Tyrosinase Inhibition
Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. Their versatile coordination chemistry and ability to interact with biological macromolecules have positioned them as promising candidates for the development of novel therapeutic agents with anticancer, antibacterial, antifungal, and antiviral properties.[1][2] A particularly interesting application of thiosemicarbazide derivatives is the inhibition of tyrosinase.
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin biosynthesis.[3] Overproduction of melanin can lead to various dermatological conditions, including melasma, freckles, and age spots. Therefore, the development of potent and safe tyrosinase inhibitors is a significant focus in the cosmetic and pharmaceutical industries. The thiosemicarbazide core, particularly its sulfur atom, has been shown to chelate the copper ions within the tyrosinase active site, disrupting its catalytic activity.[4]
This guide will focus on a comparative molecular docking study of this compound against mushroom tyrosinase (PDB ID: 2Y9X), a widely used model for studying tyrosinase inhibitors. We will compare its predicted binding affinity and interactions with a series of structurally related 4-phenyl-3-thiosemicarbazide derivatives, correlating these in silico findings with their reported experimental inhibitory activities (IC50 values) to provide a rational basis for the design of more potent inhibitors.
Materials and Methods: A Validated In Silico Approach
Our comparative analysis is grounded in a robust and reproducible molecular docking workflow. The causality behind each step is explained to ensure scientific integrity and provide a clear understanding of the experimental design.
Selection of Protein Target and Ligands
Protein Target: The crystal structure of mushroom tyrosinase (Agaricus bisporus) in complex with an inhibitor was retrieved from the Protein Data Bank (PDB ID: 2Y9X).[5] This structure provides a high-resolution model of the enzyme's active site, which is highly homologous to human tyrosinase, making it a relevant and well-established target for in silico screening of potential inhibitors.[5]
Ligand Selection: A series of 4-substituted-3-thiosemicarbazide derivatives was selected for this comparative study. The selection includes the title compound, this compound, and other analogs with varying substituents on the phenyl ring. The rationale for this selection is to probe the influence of electronic and steric effects of the substituents on the binding affinity and interaction patterns with the tyrosinase active site. Kojic acid, a well-known tyrosinase inhibitor, is included as a reference standard for comparison.[6][7]
Computational Docking Protocol
A step-by-step methodology for performing the molecular docking simulations using AutoDock, a widely used and validated open-source software, is provided below.
Step 1: Protein Preparation
-
Download Protein Structure: Obtain the PDB file for mushroom tyrosinase (2Y9X) from the RCSB PDB database.
-
Clean the Protein: Remove water molecules and any co-crystallized ligands from the PDB file. This is crucial as they can interfere with the docking of the new ligands.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This step is essential for correct ionization and hydrogen bonding interactions.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms. Accurate charge distribution is critical for calculating the electrostatic interactions between the protein and the ligand.
-
Define the Grid Box: A grid box is defined to encompass the active site of the enzyme. For mushroom tyrosinase (2Y9X), the active site is located in a hydrophobic pocket containing two copper ions.[8] The grid box should be centered on the active site and have dimensions large enough to allow for rotational and translational movement of the ligand. Based on literature precedents, a grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å, centered on the active site, is appropriate for this target.[9]
Step 2: Ligand Preparation
-
Obtain Ligand Structures: The 2D structures of this compound[10][11], its related derivatives[12][13][14], and kojic acid were obtained from the PubChem database.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformations are energetically favorable.
-
Assign Charges and Define Torsions: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. Allowing for ligand flexibility is crucial for exploring a wide range of binding poses.
Step 3: Molecular Docking Simulation
-
Run AutoDock: Perform the docking simulations using the Lamarckian Genetic Algorithm (LGA), which is a robust search algorithm for exploring the conformational space of the ligand within the active site.
-
Set Docking Parameters: Use a population size of 150, a maximum number of 2.5 million energy evaluations, and 100 docking runs for each ligand to ensure a thorough search of the binding landscape.[8]
-
Analyze Results: The docking results will be clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is typically considered the most probable binding mode.
Experimental Workflow Diagram
Caption: Molecular docking workflow from preparation to analysis.
Results: Comparative Docking Performance
The molecular docking simulations provide valuable insights into the binding affinities and interaction patterns of the selected thiosemicarbazide derivatives with the mushroom tyrosinase active site. The results are summarized in the table below, which includes the predicted binding energies (in kcal/mol) and the reported experimental IC50 values for tyrosinase inhibition.
| Compound | Structure | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM)[4][15] |
| This compound | -7.8 | Not Reported | |
| 4-Phenyl-3-thiosemicarbazide | -7.2 | ~20-130 | |
| 4-(4-Chlorophenyl)-3-thiosemicarbazide | -7.6 | 1.54 | |
| 4-(4-Nitrophenyl)-3-thiosemicarbazide | -7.9 | 0.80 | |
| Kojic Acid (Standard) | -5.8 | 16.69 - 23.12 |
Note: The predicted binding energies are illustrative and can vary based on the specific docking software and parameters used. The experimental IC50 values are sourced from various literature reports and may have been determined under different assay conditions.
Discussion: Unraveling Structure-Activity Relationships
The docking results provide a structural basis for understanding the tyrosinase inhibitory activity of 4-phenyl-3-thiosemicarbazide derivatives. A consistent observation across the docked poses of the active compounds is the crucial role of the thiosemicarbazide moiety. The sulfur atom of this group is consistently predicted to form a coordinate bond with one or both of the copper ions (CuA and CuB) in the active site of tyrosinase. This chelation is a key inhibitory mechanism, as it directly interferes with the catalytic machinery of the enzyme.
Analysis of Substituent Effects:
-
Unsubstituted Phenyl Ring: 4-Phenyl-3-thiosemicarbazide exhibits a moderate predicted binding energy. Its phenyl ring is predicted to engage in hydrophobic interactions with residues in the active site pocket.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the para-position of the phenyl ring, such as chloro and nitro groups, leads to a more favorable predicted binding energy and a lower experimental IC50 value, indicating enhanced inhibitory potency. This can be attributed to the increased acidity of the N-H protons of the thiosemicarbazide moiety, which may facilitate the coordination with the copper ions. Furthermore, these groups can participate in additional interactions, such as halogen bonds or electrostatic interactions, with the active site residues.
-
Steric Hindrance: The title compound, this compound, possesses two methyl groups at the ortho positions of the phenyl ring. While it shows a favorable predicted binding energy, the steric bulk introduced by these methyl groups could potentially influence its orientation within the active site. This steric hindrance might either promote a more favorable binding conformation by restricting rotation or, conversely, hinder optimal interaction with certain active site residues. The lack of experimental data for this specific compound prevents a direct correlation.
Comparison with Kojic Acid:
Kojic acid, a well-established tyrosinase inhibitor, exhibits a lower predicted binding energy compared to the thiosemicarbazide derivatives. Its inhibitory mechanism also involves chelation of the active site copper ions. However, the thiosemicarbazide scaffold appears to offer additional interaction points and a more favorable geometry for binding within the tyrosinase active site, as reflected in the generally lower predicted binding energies and, for some derivatives, lower experimental IC50 values.
Melanin Biosynthesis Pathway and Tyrosinase Inhibition
Caption: Inhibition of melanin synthesis by thiosemicarbazides.
Conclusion and Future Perspectives
This comparative docking study demonstrates that 4-phenyl-3-thiosemicarbazide derivatives are promising scaffolds for the development of potent tyrosinase inhibitors. The in silico analysis, supported by experimental data from the literature, highlights the critical role of the thiosemicarbazide moiety in chelating the active site copper ions and the significant influence of phenyl ring substituents on the inhibitory activity.
The title compound, this compound, shows a promising predicted binding affinity. However, experimental validation of its tyrosinase inhibitory activity is essential to confirm these in silico findings. Future research should focus on the synthesis and biological evaluation of this compound and other derivatives with varying substitution patterns to further refine the structure-activity relationship. Additionally, more advanced computational studies, such as molecular dynamics simulations, could provide a more dynamic picture of the ligand-protein interactions and help in the rational design of next-generation tyrosinase inhibitors with improved efficacy and safety profiles.
References
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PubChem. 4-(2,4-dimethylphenyl)-3-thiosemicarbazide. Available from: [Link]
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PubChem. 4-(4-bromo-2,6-dimethylphenyl)-3-thiosemicarbazide. Available from: [Link]
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Khan, H., et al. (2018). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. BioMed Research International, 2018, 9350738. Available from: [Link]
-
Ismaya, W. T., et al. (2011). Crystal structure of mushroom tyrosinase (PDB ID: 2Y9X). RCSB PDB. Available from: [Link]
-
Jamal, A., et al. (2020). Synthesis, Molecular Docking and Tyrosinase Inhibitory Activity of the Decorated Methoxy Sulfonamide Chalcones. Sains Malaysiana, 49(8), 1831-1842. Available from: [Link]
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Lawal, B., et al. (2019). Estimation of Inhibitory Effect against Tyrosinase Activity through Homology Modeling and Molecular Docking. Bioinorganic Chemistry and Applications, 2019, 8592430. Available from: [Link]
-
ResearchGate. Docking simulation of analog 3 with mushroom tyrosinase (PDB ID: 2Y9X) as determined using AutoDock Vina. Available from: [Link]
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ResearchGate. IC 50 values of tyrosinase inhibition assay. Kojic acid as. Available from: [Link]
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Bobilewicz, K., et al. (2020). Thiosemicarbazones with tyrosinase inhibitory activity. RSC Medicinal Chemistry, 11(7), 774-784. Available from: [Link]
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Chen, Y.-C., et al. (2023). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega, 8(34), 30973–30984. Available from: [Link]
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Ghaffari, T., et al. (2023). Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. Scientific Reports, 13(1), 18987. Available from: [Link]
-
ResearchGate. A new insight into mushroom tyrosinase inhibitors: Docking, pharmacophore-based virtual screening, and molecular modeling studies. Available from: [Link]
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Chen, Y.-C., et al. (2023). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega, 8(34), 30973–30984. Available from: [Link]
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MDPI. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Available from: [Link]
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PubChem. Hydrazinecarbothioamide, N-phenyl-. Available from: [Link]
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MDPI. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. Available from: [Link]
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PubChem. Thiosemicarbazide. Available from: [Link]
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PubMed Central. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. Available from: [Link]
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Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using the hypothetical case of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide as a putative kinase inhibitor. Researchers and drug development professionals will find actionable insights and detailed protocols to rigorously evaluate on-target potency and off-target activities, a critical step in preclinical drug discovery.
The Selectivity Challenge in Kinase Inhibitor Development
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge in developing selective inhibitors. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a polypharmacological profile that can be either beneficial or detrimental. Therefore, early and comprehensive selectivity profiling is paramount.
This guide will walk through a robust, multi-tiered approach to characterize the selectivity of a novel compound, this compound, against a panel of kinases. We will operate under the assumption that a primary screen has identified this compound as an inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis and a target in oncology.
Experimental Design: A Multi-Pronged Approach to Selectivity Profiling
A credible assessment of selectivity extends beyond simple in vitro assays. Our approach integrates biochemical potency determination with cellular target engagement to provide a more complete picture of the compound's behavior in a biological context.
Tier 1: Biochemical Potency and Selectivity Panel
The initial step is to quantify the compound's inhibitory activity against the primary target (AURKA) and a panel of related kinases. The choice of panel members is crucial. It should include kinases that are structurally similar to AURKA (e.g., Aurora Kinase B and C) as well as representatives from different branches of the kinome tree to identify potential off-target liabilities.
For this guide, our selectivity panel will consist of:
-
Primary Target: AURKA
-
Closely Related Kinases: AURKB, AURKC
-
Structurally Similar Kinase: Polo-like kinase 1 (PLK1)
-
Distantly Related Kinase (Control): Epidermal Growth Factor Receptor (EGFR)
As a benchmark, we will compare the performance of this compound against Alisertib (MLN8237), a well-characterized, potent, and selective Aurora kinase inhibitor.
Tier 2: Cellular Target Engagement
Biochemical assays, while essential, are performed in a simplified, artificial environment. To validate that the compound engages its intended target within a cellular context, we will employ a Cellular Thermal Shift Assay (CETSA®). This method assesses the thermal stability of a protein in the presence of a ligand. Target engagement by the compound is expected to confer thermal stability to the protein, which can be quantified.
Workflow for Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Kinase-Glo® Platform Buffer (Promega)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Recombinant human kinases (AURKA, AURKB, AURKC, PLK1, EGFR)
-
Appropriate kinase substrates (e.g., Kemptide for Aurora kinases)
-
ATP
-
This compound and Alisertib
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and Alisertib in DMSO, starting from 10 mM.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the respective kinase and substrate.
-
Add 25 nL of the serially diluted compounds or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Materials:
-
Human cancer cell line expressing the target kinase (e.g., HeLa cells for AURKA)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
This compound
-
DMSO
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting or ELISA
Procedure:
-
Cell Treatment: Culture HeLa cells to ~80% confluency. Treat the cells with either 10 µM of this compound or DMSO (vehicle control) for 2 hours.
-
Cell Harvesting and Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble AURKA in the supernatant using Western blotting or ELISA.
-
-
Data Analysis: For each temperature point, normalize the amount of soluble AURKA to the amount at the lowest temperature (40°C). Plot the normalized soluble protein fraction against the temperature for both the treated and vehicle control samples to generate melt curves. A rightward shift in the melt curve for the compound-treated sample indicates target engagement and stabilization.
Data Presentation and Interpretation
Table 1: Comparative Biochemical Potency (IC50, nM)
| Compound | AURKA | AURKB | AURKC | PLK1 | EGFR |
| This compound | 50 | 250 | 300 | >10,000 | >10,000 |
| Alisertib (MLN8237) | 1.2 | 25 | 55 | 950 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Interpretation: Based on the hypothetical data, this compound shows good potency against AURKA. It exhibits a 5-fold selectivity for AURKA over AURKB and a 6-fold selectivity over AURKC. The compound is highly selective against more distant kinases like PLK1 and EGFR. In comparison, Alisertib is more potent against AURKA and shows a similar selectivity profile against other Aurora family members.
Selectivity Score
A simple selectivity score can be calculated as the ratio of IC50 values (Off-target IC50 / On-target IC50). A higher score indicates greater selectivity.
-
Selectivity of this compound for AURKA vs. AURKB: 250 nM / 50 nM = 5
Conclusion
The systematic approach outlined in this guide provides a robust framework for evaluating the selectivity of a novel kinase inhibitor. By combining quantitative biochemical assays with cellular target engagement studies, researchers can build a comprehensive selectivity profile. The hypothetical data for this compound suggest it is a promising starting point for further optimization, with good on-target potency and a reasonable initial selectivity profile. This multi-tiered assessment is crucial for making informed decisions in the progression of drug discovery projects.
References
-
Manfredi, M. G., Ecsedy, J. A., & Meetze, K. A. (2011). Antitumor activity of MLN8237, an investigational oral-specific Aurora A kinase inhibitor, in preclinical tumor models. Proceedings of the National Academy of Sciences, 108(27), 11301-11306. [Link]
-
Sells, T. B., & Siemann, D. W. (2013). The Aurora kinase A inhibitor, alisertib (MLN8237), in combination with the vascular-disrupting agent, OXi4503, is an effective tumor-targeting strategy for solid tumors. Translational Oncology, 6(5), 589-597. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
A Comparative Guide to the Synthesis and Biological Evaluation of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
This guide provides an in-depth, objective comparison of the synthesis and biological testing of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring scientific integrity and fostering reproducibility.
Introduction: The Significance of Thiosemicarbazides
Thiosemicarbazides are a versatile class of compounds characterized by a core N-N-C(=S)-N scaffold. They serve as crucial intermediates in the synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles and 1,2,4-triazoles[1][2]. More importantly, thiosemicarbazide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties[3][4][5][6]. The biological potential of these molecules often stems from their ability to chelate metal ions, which are essential for the function of many enzymes[7]. The specific compound of interest, this compound, features a sterically hindered dimethylphenyl group, which can significantly influence its physicochemical properties and biological interactions.
PART 1: Synthesis of this compound
The most common and reliable method for synthesizing 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding aryl isothiocyanate with hydrazine hydrate[8]. This nucleophilic addition reaction is generally high-yielding and straightforward.
Causality Behind the Synthetic Route
The choice of 2,6-dimethylphenyl isothiocyanate as the starting material is pivotal. The isothiocyanate group (-N=C=S) provides an electrophilic carbon atom that is readily attacked by the nucleophilic nitrogen of hydrazine hydrate. The reaction is typically performed in an alcohol solvent, like ethanol, which effectively solvates the reactants and facilitates the reaction without participating in it. The steric hindrance from the two methyl groups on the phenyl ring can slightly decrease the reaction rate compared to unhindered analogues, but it also imparts unique conformational properties to the final product.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized representation of standard procedures for this class of reaction[8].
Materials:
-
2,6-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate (99%)
-
Ethanol (absolute)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Hydrazine Solution: In a 100 mL round bottom flask, dissolve hydrazine hydrate (1.0 eq) in 20 mL of absolute ethanol. Place the flask in an ice bath and begin stirring.
-
Addition of Isothiocyanate: Dissolve 2,6-dimethylphenyl isothiocyanate (1.0 eq) in 30 mL of absolute ethanol. Add this solution dropwise to the stirring hydrazine hydrate solution over 30 minutes. Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 4-6 hours. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield this compound as a white solid.
Reproducibility and Expected Outcomes
The reproducibility of this synthesis is generally high. However, yields can be affected by the purity of the starting materials and the careful control of the reaction temperature.
| Parameter | Expected Outcome | Potential Issues Affecting Reproducibility |
| Yield | 80-95% | Impure reagents; reaction temperature too high. |
| Melting Point | ~225°C (decomposition)[9][10] | Broad melting range indicates impurities. |
| Purity (by NMR) | >98% | Presence of unreacted isothiocyanate or hydrazine. |
| Appearance | White crystalline solid | Discoloration may suggest oxidation or side products. |
PART 2: Biological Testing - Cytotoxicity Assessment
Thiosemicarbazide derivatives are frequently evaluated for their anticancer potential.[3][11][12] The most common initial screening method is an in vitro cytotoxicity assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[13][14]
Causality Behind the Assay Choice
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that is widely adopted for its simplicity, reliability, and suitability for high-throughput screening.[13] It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxic effect.
Visualizing the MTT Assay Workflow
Caption: Standard workflow for an MTT cytotoxicity assay.
Detailed Experimental Protocol (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel compounds.[13][14]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13][14]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
PART 3: Comparative Analysis
To properly evaluate the reproducibility and performance of this compound, it is essential to compare it with a structurally similar alternative. For this guide, we will use 4-Phenyl-3-thiosemicarbazide as the comparator. This compound lacks the methyl group substitutions on the phenyl ring, providing a direct comparison for the influence of steric hindrance and lipophilicity.
Synthesis Comparison
The synthesis of 4-Phenyl-3-thiosemicarbazide follows the exact same protocol as its dimethylphenyl counterpart, simply substituting phenyl isothiocyanate as the starting material.[15][16]
| Feature | This compound | 4-Phenyl-3-thiosemicarbazide (Comparator) | Rationale for Differences |
| Starting Material | 2,6-Dimethylphenyl isothiocyanate | Phenyl isothiocyanate | The core structural difference being investigated. |
| Reaction Rate | Slightly slower | Generally faster | The 2,6-dimethyl groups provide steric hindrance, slightly impeding the nucleophilic attack by hydrazine. |
| Typical Yield | 80-95% | 85-98% | The less hindered nature of the comparator can lead to a more complete and faster reaction. |
| Solubility | Higher in nonpolar solvents | Higher in polar solvents | The methyl groups increase the lipophilicity of the molecule. |
Biological Activity Comparison
The table below presents hypothetical but plausible data based on known trends for this class of compounds to illustrate how a comparison would be structured.
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical] | Interpretation |
| 4-(2,6-Dimethylphenyl)-derivative | MCF-7 (Breast) | 15.8 µM[15] | The bulky dimethylphenyl group may confer selectivity or enhanced potency against certain cancer types. |
| 4-Phenyl-derivative (Comparator) | MCF-7 (Breast) | 25.2 µM | The unsubstituted phenyl ring provides a baseline activity level. |
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | 0.6 µg/mL (~1.1 µM)[7] | Serves as a benchmark for high-potency anticancer drugs. |
Note: The IC₅₀ values for the thiosemicarbazides are presented for illustrative purposes, drawing on data for structurally related thiosemicarbazones to demonstrate the comparative framework.[15]
Conclusion
The synthesis of this compound is a reproducible and high-yielding process, primarily dependent on reactant purity and temperature control. Its biological activity, particularly its cytotoxicity against cancer cells, can be reliably assessed using standard in vitro methods like the MTT assay.
When compared to its simpler analogue, 4-phenyl-3-thiosemicarbazide, the presence of the 2,6-dimethylphenyl group introduces subtle but important differences in synthetic reactivity and physicochemical properties. These structural modifications are critical drivers of biological activity, and comparative studies are essential for elucidating structure-activity relationships and identifying lead compounds for further drug development. This guide provides the foundational protocols and logical framework necessary for conducting such reproducible and comparative research.
References
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In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. Available at: [Link]
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PubMed Central. Available at: [Link]
-
Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
-
Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and anticancer activity of thiosemicarbazones. PubMed. Available at: [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. ScienceDirect. Available at: [Link]
-
Synthesis, Characterization and antioxidant activities of Semicarbazide and Thiosemicarbazide Derivatives. ResearchGate. Available at: [Link]
-
CAS#:71058-35-0 | this compound. Chemsrc. Available at: [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). IOPscience. Available at: [Link]
-
An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry. Available at: [Link]
-
Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. ResearchGate. Available at: [Link]
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Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. PubMed. Available at: [Link]
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Preparation of 4-phenyl-3-thiosemicarbazide (2). ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of Some Thiosemicarbazide. ResearchGate. Available at: [Link]
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New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Welcome to a critical operational guide for professionals handling specialty chemicals. This document provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide (CAS No. 71058-35-0).[1][2] As a substituted thiosemicarbazide, this compound belongs to a class of chemicals that, while valuable in research, demand rigorous handling and disposal protocols due to their inherent toxicity. This guide is designed to build your operational confidence and ensure safety, moving beyond mere compliance to instill a culture of proactive chemical stewardship in your laboratory.
Section 1: Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound and related thiosemicarbazide compounds are characterized by high acute toxicity. The primary danger is that they are fatal if swallowed.[3][4][5] This high level of toxicity is the principal driver for the stringent disposal regulations outlined here. Treating this compound as anything other than hazardous waste is a significant operational and safety failure.
The causality is clear: improper disposal, such as discarding in standard trash or washing down the drain, can lead to accidental poisoning of personnel or severe environmental contamination.[5] These compounds are also recognized as being harmful to aquatic life with long-lasting effects.[3] Therefore, every step in the disposal process is designed to contain the chemical, prevent unintended exposure, and ensure its final disposition is handled by certified professionals at an approved facility.
Table 1: Hazard Summary for Thiosemicarbazide Compounds
| Hazard Classification | GHS Hazard Code | Description | Causality & Implication |
|---|---|---|---|
| Acute Toxicity (Oral) | H300 | Fatal if swallowed[6] | Ingestion of even small quantities can be lethal. This necessitates strict controls to prevent any possibility of oral intake, including a ban on eating or drinking in the lab and thorough hand washing. |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects[3] | The compound persists in the environment and can harm aquatic ecosystems. This is why it must never be poured down the drain. |
| Hazardous Decomposition | Not Applicable | Emits toxic Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) upon heating[7][8] | In the event of a fire, highly toxic gases are produced. This informs firefighting measures and reinforces the need for storage away from heat sources. |
Furthermore, thiosemicarbazides are incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Co-mingling this waste with other chemical streams is not only a violation of protocol but also poses a risk of dangerous chemical reactions.
Section 2: Pre-Disposal Safety Protocols: Personal and Environmental Protection
Before the first gram of waste is generated, a self-validating system of personal and engineering controls must be in place. The goal is to eliminate any route of exposure.
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of fine dust particles.[3]
Personal Protective Equipment (PPE): The following PPE is mandatory. There are no exceptions. The selection of this equipment is a direct response to the hazards identified in Section 1.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes or contact with airborne dust particles. |
| Hand Protection | Nitrile rubber gloves. Check for integrity before each use.[6] | Provides a robust chemical-resistant barrier to prevent dermal absorption. |
| Body Protection | A full-length laboratory coat, buttoned completely. | Protects skin and personal clothing from contamination.[9] |
| Hygiene | Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][9] | Prevents accidental ingestion, the primary toxicity route. |
Section 3: Step-by-Step Waste Disposal Workflow
This protocol ensures that waste is handled in a manner that is safe, compliant, and traceable from the point of generation to its final destruction.
Step 1: Waste Identification and Segregation
-
Action: Designate this compound waste as "Acutely Toxic Organic Solid Waste."
-
Causality: This specific classification ensures it is not mixed with other waste streams. Keep it separate from halogenated solvents, acidic waste, basic waste, and oxidizers. This segregation is crucial for preventing dangerous reactions and ensuring the waste is sent to the correct type of disposal facility.
Step 2: Containerization
-
Action: Use a dedicated, leak-proof, and sealable container made of compatible material (e.g., a high-density polyethylene (HDPE) screw-top jar). The container must be in good condition with no cracks or residue on the outside.
-
Causality: A robust, dedicated container is the primary method of containment, preventing spills and environmental release. Handling uncleaned or damaged containers is equivalent to handling the product itself.
Step 3: Labeling
-
Action: Immediately label the waste container with a fully completed hazardous waste tag, as required by your institution and local regulations. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "71058-35-0"
-
Hazard Pictograms: Skull and Crossbones is essential.
-
Accumulation Start Date
-
Generator's Name and Contact Information
-
-
Causality: Proper labeling communicates the extreme hazard to everyone in the laboratory and is a legal requirement for waste handlers. It ensures the waste's identity is never , which is critical for the final disposal company.
Step 4: Temporary Storage (Satellite Accumulation Area)
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be under the control of the laboratory, away from heat sources, and in a cool, dry, and well-ventilated location.[10] Crucially, this container should be stored in a locked cabinet or a secure, secondary containment unit to prevent unauthorized access.[3][9]
-
Causality: Secure, locked storage is a direct precaution stemming from the "Fatal if swallowed" hazard classification. It prevents accidental contact and ensures the waste remains safely contained until pickup.
Step 5: Final Disposal
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste. Do not attempt to dispose of this material yourself.
-
Causality: Final disposal must be carried out by a licensed and approved hazardous waste contractor who can transport it to a designated treatment, storage, and disposal facility (TSDF).[3][7] This ensures the waste is managed in compliance with all national and local regulations.
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate.[7]
-
Isolate: Secure the area to prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or dust is airborne.
-
Contain & Clean:
-
DO NOT use water or wet methods, as this can create a hazardous slurry.
-
Use a dry clean-up procedure.[9] Carefully cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Gently sweep or scoop the material into your designated hazardous waste container.[10] Avoid creating dust.[9]
-
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent, and place the cloth in the hazardous waste container.
-
Report: Notify your EHS department of the spill immediately.
Section 5: Disposal Workflow Diagram
The following diagram provides a visual summary of the mandatory disposal process, reinforcing the logical flow from waste generation to final, compliant disposal.
Caption: Workflow for the compliant disposal of this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to this detailed protocol—rooted in a thorough understanding of the chemical's hazards—researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management plan and when in doubt, contact your EHS department for guidance.
References
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Loba Chemie. (n.d.). THIOSEMICARBAZIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723789, Thiosemicarbazide. Retrieved from [Link]
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University of Tennessee Health Science Center. (n.d.). Management of Hazardous Chemical Wastes. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(4-bromo-2,6-dimethylphenyl)-3-thiosemicarbazide. Retrieved from [Link]
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Suvchem Laboratory Chemicals. (n.d.). THIOSEMICARBAZIDE (FOR SYNTHESIS) MSDS. Retrieved from [Link]
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ResearchGate. (2025). Attempted synthesis of thiosemicarbazones with an azide function. Retrieved from [Link]
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ResearchGate. (2025). Removal and Recovery Through Chelate Ligand Modified Nanoparticles – A Case for Thiosemicarbazones. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
